3-Bromo-2-hydroxybenzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
3-bromo-2-hydroxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrO3/c8-5-3-1-2-4(6(5)9)7(10)11/h1-3,9H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHPSQWRVKOPSOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20334495 | |
| Record name | 3-Bromo-2-hydroxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20334495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3883-95-2 | |
| Record name | 3-Bromosalicylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3883-95-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-2-hydroxybenzoic acid | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID20334495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Bromo-2-hydroxybenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to 3-Bromo-2-hydroxybenzoic Acid: Synthesis, Properties, and Biological Relevance
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Bromo-2-hydroxybenzoic acid, a halogenated derivative of salicylic acid, is a valuable building block in organic synthesis, particularly in the development of pharmaceuticals. Its utility as an intermediate in the synthesis of the anti-inflammatory drug Sulfasalazine underscores its importance in medicinal chemistry. This technical guide provides a comprehensive overview of the synthesis, chemical and physical properties, and potential biological activities of this compound, with a focus on its relevance to drug discovery and development.
Chemical and Physical Properties
This compound is a white to off-white crystalline solid.[1] Its key chemical and physical properties are summarized in the table below for easy reference and comparison.
| Property | Value | Reference |
| Molecular Formula | C₇H₅BrO₃ | [2][3][4] |
| Molecular Weight | 217.02 g/mol | [2][3] |
| CAS Number | 3883-95-2 | [1][3][4] |
| Melting Point | 219-220 °C | [4] |
| Boiling Point | 301.4 ± 32.0 °C at 760 mmHg | [2][4] |
| pKa | 2.43 ± 0.10 (Predicted) | [1][4] |
| Density | 1.9 ± 0.1 g/cm³ | [2] |
| LogP | 3.09 | [2] |
| Solubility | Slightly soluble in water; Soluble in Methanol, DMSO | [1][4] |
| Appearance | White to off-white crystalline powder | [1][5] |
| ¹H NMR (DMSO-d6, 300 MHz) | δ 6.87 (t, J = 7.9 Hz, 1H), 7.80 (d, J = 7.9 Hz, 2H), 5.3 (br, 1H), 11.5 (br, 1H) ppm | [2] |
Synthesis of this compound
The synthesis of this compound can be challenging due to the directing effects of the hydroxyl and carboxyl groups on the aromatic ring, which can lead to a mixture of brominated products. A reliable method for the specific synthesis of the 3-bromo isomer involves a directed ortho-lithiation strategy. This approach utilizes a protecting group for the phenolic hydroxyl to direct metallation to the desired position, followed by carboxylation.
Experimental Protocol: Synthesis via Ortho-lithiation
This protocol is adapted from general methods for the synthesis of 3-substituted salicylic acids.
Step 1: Protection of 2-Bromophenol
The starting material, 2-bromophenol, is first protected to prevent the acidic proton from interfering with the lithiation step. A common protecting group for this purpose is methoxymethyl (MOM).
-
Materials: 2-bromophenol, sodium hydride (NaH), tetrahydrofuran (THF), chloromethyl methyl ether (MOM-Cl).
-
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), suspend sodium hydride (1.1 equivalents) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of 2-bromophenol (1.0 equivalent) in anhydrous THF to the suspension.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.
-
Cool the reaction mixture back to 0 °C and add chloromethyl methyl ether (1.2 equivalents) dropwise.
-
Stir the reaction at room temperature overnight.
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1-bromo-2-(methoxymethoxy)benzene.
-
Step 2: Ortho-lithiation and Carboxylation
The MOM-protected 2-bromophenol is then subjected to ortho-lithiation followed by quenching with carbon dioxide to introduce the carboxylic acid group.
-
Materials: 1-bromo-2-(methoxymethoxy)benzene, n-butyllithium (n-BuLi) in hexanes, anhydrous THF, dry ice (solid CO₂).
-
Procedure:
-
Dissolve 1-bromo-2-(methoxymethoxy)benzene (1.0 equivalent) in anhydrous THF in a flame-dried flask under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 equivalents) dropwise to the solution, maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for 1-2 hours.
-
Quench the reaction by pouring the mixture over an excess of crushed dry ice.
-
Allow the mixture to warm to room temperature.
-
Acidify the reaction mixture with 1 M HCl.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Step 3: Deprotection
The final step is the removal of the MOM protecting group to yield this compound.
-
Materials: Crude product from Step 2, hydrochloric acid (HCl), methanol.
-
Procedure:
-
Dissolve the crude product in methanol.
-
Add a catalytic amount of concentrated hydrochloric acid.
-
Stir the reaction mixture at room temperature for several hours, monitoring the reaction by TLC until the starting material is consumed.
-
Remove the methanol under reduced pressure.
-
The resulting solid can be purified by recrystallization from hot water to yield pure this compound.[2]
-
Biological Activity and Relevance in Drug Development
This compound is a known intermediate in the synthesis of Sulfasalazine, a drug used to treat inflammatory bowel disease, rheumatoid arthritis, and other inflammatory conditions.[5][6][7] This suggests that derivatives of this compound may possess inherent anti-inflammatory properties.
While direct studies on the biological activity of this compound are limited, research on structurally similar brominated hydroxybenzoic acid derivatives has provided insights into their potential mechanisms of action. These compounds have been shown to exhibit anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response.
Potential Mechanism of Action: Inhibition of Pro-inflammatory Pathways
It is plausible that this compound exerts anti-inflammatory effects through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and MAPK (mitogen-activated protein kinase) signaling pathways. These pathways are central to the production of pro-inflammatory mediators such as cytokines (e.g., TNF-α, IL-6) and prostaglandins.
-
NF-κB Signaling Pathway: The NF-κB pathway is a critical regulator of the inflammatory response. Its activation leads to the transcription of numerous pro-inflammatory genes. Inhibition of this pathway is a key target for anti-inflammatory drug development.
-
Prostaglandin Synthesis: Prostaglandins are lipid compounds that are involved in inflammation, pain, and fever. Their synthesis is catalyzed by cyclooxygenase (COX) enzymes. Many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting COX enzymes.
The potential inhibitory effect of this compound on the NF-κB signaling pathway is illustrated in the diagram below.
Figure 1. Proposed inhibitory mechanism of this compound on the NF-κB signaling pathway.
The following diagram illustrates a general experimental workflow for evaluating the anti-inflammatory activity of a compound like this compound.
Figure 2. General experimental workflow for assessing anti-inflammatory activity.
Safety and Handling
This compound should be handled with care in a laboratory setting. It is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation.
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and eye/face protection.
-
Handling: Avoid breathing dust. Use in a well-ventilated area.
-
Storage: Keep in a cool, dry, and well-ventilated place. Store in a tightly closed container.
Conclusion
This compound is a compound of significant interest to the pharmaceutical and chemical research communities. Its synthesis, while requiring careful control, is achievable through established organic chemistry methodologies. The physical and chemical properties of this molecule are well-characterized, providing a solid foundation for its use in further research and development. Its role as a precursor to the anti-inflammatory drug Sulfasalazine, coupled with evidence from related compounds, suggests a promising potential for its derivatives as modulators of key inflammatory pathways. Further investigation into the specific biological activities of this compound and its analogues is warranted and could lead to the discovery of novel therapeutic agents.
References
- 1. Anti-Inflammatory Effect of 3-Bromo-4,5-Dihydroxybenzaldehyde, a Component of Polysiphonia morrowii, In Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Anti-inflammatory Effects of 4-((5-Bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic Acid in Lipopolysaccharide-Activated Primary Microglial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid - Google Patents [patents.google.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. This compound Six Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to 3-Bromo-2-hydroxybenzoic Acid (CAS: 3883-95-2)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-Bromo-2-hydroxybenzoic acid, a key chemical intermediate. It covers its physicochemical properties, synthesis, applications in drug development, and safety considerations, presenting data in a clear and accessible format for scientific professionals.
Chemical and Physical Properties
This compound, also known as 3-bromosalicylic acid, is a substituted aromatic carboxylic acid. Its properties are summarized in the table below.
| Property | Value | Citations |
| Molecular Formula | C₇H₅BrO₃ | [1][2][3][4] |
| Molecular Weight | 217.02 g/mol | [2][5][6] |
| CAS Number | 3883-95-2 | [1][2][3][4][5] |
| Appearance | White to yellow to brown solid; Grey solid | [5][6] |
| Melting Point | 219-220 °C | [1] |
| Boiling Point | 301.4 °C at 760 mmHg | [1] |
| Density | 1.861 g/cm³ | [1] |
| Solubility | Soluble in Methanol and DMSO | [1] |
| pKa | 2.43 ± 0.10 (Predicted) | [1] |
| LogP | 1.85290 | [1] |
| Flash Point | 136.1 °C | [1] |
| Refractive Index | 1.654 | [1] |
| Vapor Pressure | 0.000469 mmHg at 25°C | [1] |
Synthesis and Experimental Protocols
The synthesis of this compound presents a challenge in regioselectivity. The direct bromination of salicylic acid tends to yield the 5-bromo isomer as the major product, with further bromination leading to di- and tri-substituted products.[7][8] A documented, though less detailed, pathway involves the bromination of 5-sulfosalicylic acid followed by desulfonation.[9]
Below is a generalized experimental protocol for the bromination of salicylic acid, adapted to favor the formation of the 3-bromo isomer, although separation of isomers is expected to be necessary.
Experimental Protocol: Bromination of Salicylic Acid
-
Materials:
-
Salicylic acid (2-hydroxybenzoic acid)
-
Liquid Bromine
-
Acetic acid
-
Potassium bromate
-
Potassium bromide
-
Sulfuric acid
-
Sodium bisulfite solution
-
Dichloromethane or other suitable organic solvent
-
Deionized water
-
-
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a dropping funnel, condenser, and magnetic stirrer, dissolve salicylic acid in glacial acetic acid.
-
Brominating Agent Preparation: Prepare a solution of bromine in acetic acid. Alternatively, generate bromine in situ by reacting potassium bromate and potassium bromide in the presence of sulfuric acid.[10]
-
Bromination: Cool the salicylic acid solution in an ice bath. Slowly add the bromine solution dropwise with constant stirring. The reaction is exothermic and the temperature should be maintained below 10°C to minimize side reactions.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The disappearance of the starting material and the appearance of new spots will indicate the formation of brominated products.
-
Quenching: Once the reaction is complete, quench the excess bromine by adding a saturated solution of sodium bisulfite until the orange color of bromine disappears.
-
Product Isolation: Pour the reaction mixture into ice-cold water to precipitate the crude product. Filter the precipitate and wash thoroughly with cold water.
-
Purification: The crude product will be a mixture of isomers (primarily 3-bromo and 5-bromo-2-hydroxybenzoic acid) and potentially some di-brominated products. Separation of the 3-bromo isomer requires careful fractional crystallization or column chromatography. Recrystallization from hot water or an ethanol/water mixture can be attempted.[9]
-
Note: The regioselectivity of this reaction is highly dependent on the solvent and reaction conditions. The hydroxyl and carboxylic acid groups are ortho, para-directing, which favors substitution at the 5-position. Achieving a high yield of the 3-bromo isomer via this direct bromination is challenging.
Applications in Drug Development
This compound is primarily utilized as a chemical intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry.
Intermediate in the Synthesis of Sulfasalazine Impurities
One of the key applications of this compound is in the synthesis of impurities of the anti-inflammatory drug, Sulfasalazine.[5][11][12] Specifically, it is a precursor to 3-[[p-(2-pyridylsulfamoyl) phenyl]-azo]salicylic acid, an identified impurity in sulfasalazine synthesis.[12] The synthesis involves a diazotization reaction followed by an azo coupling.
Experimental Workflow: Synthesis of a Sulfasalazine Impurity
Below is a generalized workflow for the synthesis of the aforementioned sulfasalazine impurity using this compound.
-
Step 1: Diazotization of Sulfapyridine
-
Sulfapyridine is dissolved in an acidic solution (e.g., hydrochloric acid) and cooled to 0-5°C.
-
A solution of sodium nitrite in water is added dropwise to form the diazonium salt. The temperature is strictly controlled to prevent the decomposition of the unstable diazonium salt.
-
-
Step 2: Azo Coupling
-
This compound is dissolved in an alkaline solution (e.g., sodium hydroxide) and cooled.
-
The freshly prepared diazonium salt solution is slowly added to the solution of this compound with vigorous stirring.
-
The coupling reaction results in the formation of the azo compound, which typically precipitates from the solution.
-
-
Step 3: Isolation and Purification
-
The precipitated product is collected by filtration, washed with water, and then purified, typically by recrystallization from a suitable solvent.
-
Visualizations
Synthetic Pathway of this compound
Caption: Synthetic pathway for this compound.
Experimental Workflow for Impurity Synthesis
Caption: Workflow for the synthesis of a sulfasalazine impurity.
Safety and Handling
This compound is classified as an irritant.[4]
-
Hazard Statements:
-
Precautionary Measures:
-
Wear protective gloves, protective clothing, and eye/face protection.
-
Use only outdoors or in a well-ventilated area.
-
Avoid breathing dust/fume/gas/mist/vapors/spray.
-
Wash skin thoroughly after handling.
-
In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
If inhaled, remove person to fresh air and keep comfortable for breathing.
-
Store in a well-ventilated place. Keep container tightly closed.
-
-
Storage:
-
Keep in a dark place, under an inert atmosphere, at room temperature.[1]
-
Conclusion
This compound is a valuable chemical intermediate with well-defined physicochemical properties. While its synthesis requires careful control to achieve the desired regioselectivity, its utility in the preparation of pharmaceutical-related compounds, such as sulfasalazine impurities, makes it a compound of interest for researchers in drug development and organic synthesis. Adherence to appropriate safety protocols is essential when handling this compound. Further research into more selective synthetic routes and potential biological activities could expand its applications.
References
- 1. lookchem.com [lookchem.com]
- 2. scbt.com [scbt.com]
- 3. This compound 95% | CAS: 3883-95-2 | AChemBlock [achemblock.com]
- 4. This compound | C7H5BrO3 | CID 520927 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. This compound | 3883-95-2 [sigmaaldrich.com]
- 7. ias.ac.in [ias.ac.in]
- 8. Write the mechanism involved in bromination of salicylic class 11 chemistry JEE_Main [vedantu.com]
- 9. This compound (3883-95-2) for sale [vulcanchem.com]
- 10. asianpubs.org [asianpubs.org]
- 11. pharmaffiliates.com [pharmaffiliates.com]
- 12. Characterization of impurities in sulfasalazine - PubMed [pubmed.ncbi.nlm.nih.gov]
physical and chemical properties of 3-Bromo-2-hydroxybenzoic acid
An In-depth Technical Guide to 3-Bromo-2-hydroxybenzoic Acid
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and analysis of this compound (CAS No: 3883-95-2). Also known as 3-bromosalicylic acid, this compound is a valuable intermediate in organic synthesis, particularly in the pharmaceutical industry. This document is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental protocols, and structural information to support its application in research and development.
Chemical Identity and Structure
This compound is a substituted aromatic carboxylic acid. The molecule consists of a benzoic acid core with a hydroxyl group at position 2 and a bromine atom at position 3. This substitution pattern influences its electronic properties, reactivity, and intermolecular interactions.
Table 1: Chemical Identifiers and Descriptors
| Identifier | Value |
| CAS Number | 3883-95-2[1][2][3][4][5][6] |
| Molecular Formula | C₇H₅BrO₃[1][2][3][5][7] |
| Molecular Weight | 217.02 g/mol [2][3][7] |
| IUPAC Name | This compound[3][4] |
| Synonyms | 3-bromosalicylic acid, Benzoic acid, 3-bromo-2-hydroxy-[2][3][6] |
| InChI Key | BHPSQWRVKOPSOQ-UHFFFAOYSA-N[3][4] |
| Canonical SMILES | C1=CC(=C(C(=C1)Br)O)C(=O)O[1][3][7] |
Physical and Chemical Properties
The are summarized below. These properties are critical for its handling, storage, and application in chemical reactions.
Table 2: Physical and Chemical Property Data
| Property | Value |
| Physical Form | White to yellow to brown solid; grey solid[2][4][6] |
| Melting Point | 219-220 °C[1][2] |
| Boiling Point | 301.4 ± 32.0 °C (Predicted)[1][2][7] |
| Density | 1.861 - 1.9 g/cm³ (Predicted)[1][2][7] |
| pKa | 2.43 ± 0.10 (Predicted)[1][2] |
| Solubility | Soluble in Methanol, DMSO[1][2] |
| LogP | 1.85 - 3.09[1][7] |
| Flash Point | 136.1 °C[1][7] |
| Vapor Pressure | 0.000469 mmHg at 25°C[1] |
| Refractive Index | 1.654 - 1.655[1][7] |
| Storage | Keep in a dark place, under an inert atmosphere, at room temperature[1][2][4] |
Spectroscopic and Crystallographic Analysis
Infrared (IR) Spectroscopy
The IR spectrum of this compound would show characteristic peaks for its functional groups. A very broad absorption between 2500-3300 cm⁻¹ is indicative of the O-H stretch of the hydrogen-bonded carboxylic acid. A strong carbonyl (C=O) stretching vibration is expected around 1700 cm⁻¹. Aromatic C-H and C=C stretching bands would appear in the 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹ regions, respectively.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Crystal Structure
The crystal structure of this compound has been determined, revealing significant molecular arrangements.[3] Key features include:
-
Intramolecular Hydrogen Bonding: An intramolecular hydrogen bond exists between the hydroxyl group and the carboxyl group, a common feature in ortho-hydroxybenzoic acids that stabilizes the molecular conformation.[7]
-
Dimer Formation: Molecules form centrosymmetric dimers through intermolecular hydrogen bonds between the carboxyl groups of adjacent molecules, creating a central eight-membered ring.[7] These interactions are crucial in defining the crystal packing arrangement.[7]
Table 3: Crystallographic Data
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P 1 21/n 1 |
| a | 3.7978 Å |
| b | 10.5567 Å |
| c | 18.0366 Å |
| β | 90.208 ° |
| (Data from COD Number 2240653 as cited in PubChem)[3] |
Experimental Protocols
Synthesis Protocol
A documented synthetic pathway for this compound involves a multi-step process starting from 5-sulfosalicylic acid.[7]
-
Bromination: 5-sulfosalicylic acid is first brominated.
-
Desulfonation: The resulting compound undergoes desulfonation in hot phosphoric acid.
-
Purification: The crude product is purified by steam distillation to yield this compound.
Analytical Protocol: Infrared (IR) Spectroscopy
The following outlines a general procedure for acquiring an IR spectrum using the Attenuated Total Reflectance (ATR) method, which is common for solid samples.
-
Instrument Preparation: Record a background spectrum of the clean, empty ATR crystal (e.g., diamond or zinc selenide).
-
Sample Application: Place a small amount of solid this compound onto the ATR crystal.
-
Pressure Application: Apply firm pressure using the instrument's clamp to ensure good contact between the sample and the crystal.
-
Data Acquisition: Collect the IR spectrum. The software automatically ratios the sample spectrum against the background.
-
Cleaning: Clean the crystal surface with an appropriate solvent (e.g., isopropanol) and a soft wipe.
Reactivity and Molecular Interactions
The chemical behavior of this compound is governed by its three functional groups: the carboxylic acid, the phenol, and the aryl bromide. The hydroxyl and carboxyl groups are involved in significant hydrogen bonding, both intramolecularly and intermolecularly, which dictates its physical properties like a high melting point and its crystal structure.[7] The bromine atom and the electron-withdrawing carboxylic acid group deactivate the aromatic ring towards electrophilic substitution.
Applications
This compound is primarily utilized as a chemical intermediate in the synthesis of more complex molecules. Its most cited application is as a potential intermediate in the synthesis of an impurity of Sulfasalazine, an anti-inflammatory drug used to treat conditions like granulomatous colitis.[1][2][6] This role highlights its importance in pharmaceutical process chemistry and impurity reference standard synthesis.
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards:
-
H315: Causes skin irritation[3]
-
H319: Causes serious eye irritation[3]
-
H335: May cause respiratory irritation[3]
Standard personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood.[8]
References
- 1. lookchem.com [lookchem.com]
- 2. This compound Six Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. This compound | C7H5BrO3 | CID 520927 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 3883-95-2 [sigmaaldrich.com]
- 5. manchesterorganics.com [manchesterorganics.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. This compound (3883-95-2) for sale [vulcanchem.com]
- 8. This compound 95% | CAS: 3883-95-2 | AChemBlock [achemblock.com]
An In-depth Technical Guide to 3-Bromo-2-hydroxybenzoic Acid: Molecular Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Bromo-2-hydroxybenzoic acid, a key chemical intermediate in the synthesis of various pharmaceutical compounds. This document details its molecular structure, chemical formula, and physicochemical properties. Furthermore, it outlines a detailed experimental protocol for its synthesis via the bromination of salicylic acid, along with methodologies for its purification and characterization using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. All quantitative data is presented in structured tables for ease of reference, and a logical workflow for its synthesis is provided as a Graphviz diagram.
Molecular Structure and Chemical Formula
This compound, also known as 3-bromosalicylic acid, is an aromatic carboxylic acid. The molecule consists of a benzene ring substituted with a carboxyl group (-COOH) at position 1, a hydroxyl group (-OH) at position 2, and a bromine atom (-Br) at position 3. This substitution pattern is crucial for its reactivity and utility as a synthetic building block.
Chemical Identifiers:
-
IUPAC Name: this compound[1]
-
Molecular Weight: 217.02 g/mol [2]
-
InChI Key: BHPSQWRVKOPSOQ-UHFFFAOYSA-N[1]
-
Canonical SMILES: C1=CC(=C(C(=C1)Br)O)C(=O)O[1]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, storage, and application in chemical synthesis.
| Property | Value | Source |
| Melting Point | 219-220 °C | [4] |
| Boiling Point | 301.4 °C at 760 mmHg (predicted) | [5] |
| pKa | 2.43 ± 0.10 (predicted) | [5] |
| Solubility | Soluble in Methanol and DMSO | [4][5] |
| Appearance | White to yellow to brown solid | |
| Storage | Keep in a dark place, under an inert atmosphere, at room temperature. | [5] |
Synthesis of this compound
The synthesis of this compound can be achieved through the electrophilic bromination of salicylic acid. The hydroxyl group is a strongly activating ortho-, para-director, while the carboxyl group is a meta-director. Careful control of reaction conditions is necessary to favor the formation of the 3-bromo isomer over other potential products like 5-bromosalicylic acid.
Experimental Protocol: Bromination of Salicylic Acid
This protocol describes a general procedure for the synthesis of brominated salicylic acid derivatives.
Materials:
-
Salicylic acid
-
Liquid bromine
-
Aqueous p-dioxane (50%)
-
Stop-watch
-
Beaker
-
Bright platinum foil electrode
-
Saturated calomel electrode (SCE)
-
Electronic voltmeter
Procedure:
-
Prepare two solutions. Solution A: 2.0 × 10⁻⁴ M salicylic acid in 1.5 × 10⁻² M potassium bromide and 0.3 M sulfuric acid. Solution B: 3.0 × 10⁻³ M potassium bromate.[6]
-
Maintain 50 cm³ of both Solution A and Solution B in a thermostat to reach the desired experimental temperature.[6]
-
Mix the two solutions in a beaker and simultaneously start a stopwatch.[6]
-
Introduce a bright platinum foil electrode and a saturated calomel electrode (SCE) into the reaction mixture.[6]
-
Measure the EMF of the system at regular intervals (e.g., 25 seconds) using an electronic voltmeter to monitor the progress of the reaction.[6]
-
Upon completion of the reaction, the product can be isolated. The reaction mixture is cooled to 25°C to precipitate the crystalline product.[7]
-
The separated product is then washed with water and dried to obtain the final product.[7]
Logical Workflow for Synthesis:
Caption: Synthesis workflow for this compound.
Spectroscopic Characterization
The structure and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure.
4.1.1. ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) can be used as an internal standard (δ = 0.00 ppm).[8]
-
Typical Acquisition Parameters:
4.1.2. ¹³C NMR Spectroscopy
-
Sample Preparation: The same sample prepared for ¹H NMR can be used.[8]
-
Typical Acquisition Parameters:
| ¹H NMR (300 MHz, CDCl₃) | ¹³C NMR (75 MHz, CDCl₃) |
| Chemical Shift (δ, ppm) | Assignment |
| 12.5 (broad s, 1H) | -COOH |
| 8.15 (t, J=1.8 Hz, 1H) | H-2 |
| 7.95 (ddd, J=7.9, 1.8, 1.0 Hz, 1H) | H-6 |
| 7.70 (ddd, J=8.0, 2.0, 1.0 Hz, 1H) | H-4 |
| 7.35 (t, J=7.9 Hz, 1H) | H-5 |
Note: The provided NMR data is for the related compound 3-Bromobenzoic acid and serves as a reference. Actual chemical shifts for this compound may vary.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
-
Sample Preparation (KBr Pellet Method):
-
Data Acquisition: Place the KBr pellet into the sample holder of an FT-IR spectrometer and collect the spectrum, typically in the range of 4000-400 cm⁻¹.[6]
Expected Characteristic IR Absorption Bands:
| Wavenumber (cm⁻¹) | Functional Group | Vibration |
| 3300 - 2500 (broad) | O-H (Carboxylic Acid) | Stretching |
| ~3200 (sharp) | O-H (Phenol) | Stretching |
| ~1700 | C=O (Carboxylic Acid) | Stretching |
| 1600 - 1450 | C=C (Aromatic) | Stretching |
| ~1250 | C-O (Carboxylic Acid/Phenol) | Stretching |
| Below 800 | C-Br | Stretching |
Applications
This compound is a valuable intermediate in the synthesis of more complex molecules. It is notably used as a potential intermediate in the synthesis of an impurity of Sulfasalazine, an anti-inflammatory drug used to treat conditions like granulomatous colitis.[3] Its trifunctional nature (carboxylic acid, phenol, and aryl bromide) allows for a variety of chemical transformations, making it a versatile building block in medicinal chemistry and drug development.[4]
Safety Information
This compound should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) before use.
Hazard Statements:
Precautionary Statements:
-
Wear protective gloves/protective clothing/eye protection/face protection.
-
Avoid breathing dust/fume/gas/mist/vapors/spray.
-
Use only outdoors or in a well-ventilated area.
-
Wash skin thoroughly after handling.
Conclusion
This technical guide has provided a detailed overview of this compound, encompassing its molecular structure, physicochemical properties, a detailed synthesis protocol, and methods for its characterization. The information presented herein is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development, facilitating the effective use of this important chemical intermediate.
References
- 1. This compound Six Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 2. This compound | C7H5BrO3 | CID 520927 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. nbinno.com [nbinno.com]
- 5. This compound|lookchem [lookchem.com]
- 6. asianpubs.org [asianpubs.org]
- 7. chemistry.du.ac.in [chemistry.du.ac.in]
- 8. benchchem.com [benchchem.com]
An In-depth Technical Guide to 3-Bromo-2-hydroxybenzoic Acid: Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties of 3-Bromo-2-hydroxybenzoic acid (CAS No. 3883-95-2), with a specific focus on its solubility and stability. While quantitative data for this specific compound is limited in publicly available literature, this document consolidates existing qualitative information, presents detailed experimental protocols for its determination, and discusses potential degradation pathways based on the known behavior of structurally related compounds. This guide is intended to be a valuable resource for researchers, scientists, and drug development professionals working with this versatile chemical intermediate.
Introduction
This compound, also known as 3-bromosalicylic acid, is a substituted aromatic carboxylic acid. Its molecular structure, featuring a carboxylic acid group, a hydroxyl group, and a bromine atom on a benzene ring, makes it a valuable intermediate in organic synthesis.[1][2] Notably, it serves as a potential intermediate in the synthesis of impurities of Sulfasalazine, an anti-inflammatory drug used in the treatment of granulomatous colitis.[2] A thorough understanding of its solubility and stability is paramount for its effective use in pharmaceutical synthesis, formulation development, and quality control.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₇H₅BrO₃ |
| Molecular Weight | 217.02 g/mol |
| CAS Number | 3883-95-2 |
| Appearance | Solid |
| Melting Point | 219-220 °C |
| Boiling Point (Predicted) | 301.4 ± 32.0 °C |
| pKa (Predicted) | 2.43 ± 0.10 |
Data sourced from publicly available chemical databases.
Solubility Profile
The solubility of an active pharmaceutical ingredient (API) or intermediate is a critical parameter that influences its bioavailability, formulation, and purification processes.
Qualitative Solubility
Qualitative data indicates that this compound is soluble in polar organic solvents such as methanol and dimethyl sulfoxide (DMSO).[3] Its recrystallization from hot water also suggests that its aqueous solubility increases with temperature.[4]
For comparative purposes, the positional isomer, 5-bromosalicylic acid, is reported to be soluble in water.[5][6]
Experimental Protocol for Solubility Determination: Shake-Flask Method
The isothermal shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.
Objective: To determine the equilibrium solubility of this compound in various solvents at a controlled temperature.
Materials:
-
This compound
-
Selected solvents (e.g., water, ethanol, acetone, methanol, DMSO)
-
Thermostatically controlled shaker or water bath
-
Analytical balance
-
Vials with screw caps
-
Syringes and syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to several vials. The presence of undissolved solid is crucial to ensure that equilibrium is reached.
-
Add a known volume of the selected solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker set at a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a sufficient duration (typically 24-72 hours) to allow the system to reach equilibrium. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration of the solute in the solution has reached a plateau.
-
-
Sample Collection and Preparation:
-
Once equilibrium is reached, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved particles.
-
-
Analysis:
-
Accurately dilute the filtered sample with the appropriate solvent.
-
Determine the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry. A calibration curve should be prepared using standard solutions of known concentrations.
-
-
Calculation:
-
Calculate the solubility (S) of this compound in the solvent using the following formula: S = C × DF Where:
-
C = Concentration of the diluted sample determined from the calibration curve.
-
DF = Dilution factor.
-
-
The following diagram illustrates the workflow for this experimental protocol.
Figure 1: Experimental Workflow for Solubility Determination.
Stability Profile
The stability of a pharmaceutical compound is a critical quality attribute that can be affected by various environmental factors such as temperature, humidity, light, and pH.
General Considerations and Potential Degradation Pathways
-
Hydrolysis: The ester-like nature of the bond between the carboxyl group and the benzene ring in some derivatives can be susceptible to hydrolysis, although salicylic acid itself is a product of aspirin hydrolysis.
-
Decarboxylation: At elevated temperatures, substituted salicylic acids can undergo decarboxylation to yield brominated phenols. For instance, 4-Bromo-2-hydroxybenzoic acid is known to decompose into phenol and carbon dioxide upon rapid heating.[7][8]
-
Oxidation: The phenolic hydroxyl group can be susceptible to oxidation, potentially leading to the formation of colored degradation products. Studies on salicylic acid have shown that it can be degraded by advanced oxidation processes, involving hydroxyl radicals.[9][10]
-
Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical reactions. Salicylic acid has been shown to undergo photo-bromination in the presence of bromide ions and sunlight.
The following diagram illustrates potential degradation pathways for a substituted salicylic acid.
Figure 2: Potential Degradation Pathways.
Experimental Protocol for Stability Indicating HPLC Method
A stability-indicating HPLC method is essential for separating the intact compound from its potential degradation products, thus allowing for an accurate assessment of its stability.
Objective: To develop and validate an HPLC method for the analysis of this compound and its degradation products under various stress conditions.
Materials and Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Forced degradation equipment (oven, UV chamber, pH meter).
-
Reagents for preparing mobile phases and stress solutions (e.g., HPLC grade acetonitrile, methanol, water, hydrochloric acid, sodium hydroxide, hydrogen peroxide).
Procedure:
-
Method Development and Optimization:
-
Develop a reversed-phase HPLC method capable of separating this compound from its potential impurities and degradation products.
-
Optimize parameters such as mobile phase composition (e.g., acetonitrile/water or methanol/water with an acid modifier like phosphoric acid or formic acid), flow rate, column temperature, and detection wavelength.
-
-
Forced Degradation Studies:
-
Acid and Base Hydrolysis: Expose a solution of this compound to acidic (e.g., 0.1 N HCl) and basic (e.g., 0.1 N NaOH) conditions at an elevated temperature (e.g., 60 °C). Neutralize the samples before analysis.
-
Oxidative Degradation: Treat a solution of the compound with an oxidizing agent (e.g., 3% H₂O₂).
-
Thermal Degradation: Expose the solid compound and a solution to dry heat (e.g., 80 °C).
-
Photodegradation: Expose the solid compound and a solution to UV light (e.g., 254 nm) and visible light.
-
-
Analysis of Stressed Samples:
-
Analyze the stressed samples using the developed HPLC method.
-
The PDA detector is particularly useful for assessing peak purity and identifying the formation of new chromophores.
-
-
Method Validation:
-
Validate the stability-indicating method according to ICH guidelines, including specificity, linearity, range, accuracy, precision, and robustness.
-
The logical relationship for conducting a stability study is depicted in the following diagram.
Figure 3: Logical Flow for a Stability Study.
Conclusion
This compound is a key chemical intermediate with applications in pharmaceutical synthesis. While specific quantitative data on its solubility and stability are not extensively documented, this guide provides a framework for its characterization. The qualitative solubility in polar organic solvents and the potential for increased aqueous solubility at higher temperatures are important considerations for its handling and purification. The stability of this compound is expected to be influenced by factors such as pH, temperature, and light, with potential degradation through decarboxylation, oxidation, and photolytic pathways. The detailed experimental protocols provided herein for solubility determination and stability-indicating HPLC method development offer a practical approach for researchers to generate the necessary data for their specific applications. Further experimental studies are warranted to fully elucidate the quantitative solubility and stability profiles of this compound.
References
- 1. scbt.com [scbt.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. This compound Six Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. This compound (3883-95-2) for sale [vulcanchem.com]
- 5. 5-Bromosalicylic acid CAS#: 89-55-4 [m.chemicalbook.com]
- 6. britiscientific.com [britiscientific.com]
- 7. 4-Bromo-2-hydroxybenzoic acid | 1666-28-0 [chemicalbook.com]
- 8. 4-Bromo-2-hydroxybenzoic acid CAS#: 1666-28-0 [m.chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. Study on the kinetics and transformation products of salicylic acid in water via ozonation - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Profile of 3-Bromo-2-hydroxybenzoic Acid: A Technical Guide
Data Presentation
The following tables summarize the expected and available quantitative spectroscopic data for 3-Bromo-2-hydroxybenzoic acid.
Table 1: Predicted ¹H NMR Spectral Data for this compound
Note: Experimental data was not found in publicly accessible databases. The following are predicted values based on the structure. The actual spectrum may vary based on solvent and experimental conditions.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-4 | ~7.6 - 7.8 | Doublet of doublets (dd) | ~7.5 - 8.5, ~1.0 - 2.0 |
| H-5 | ~6.9 - 7.1 | Triplet (t) | ~7.5 - 8.5 |
| H-6 | ~7.9 - 8.1 | Doublet of doublets (dd) | ~7.5 - 8.5, ~1.0 - 2.0 |
| -OH (hydroxyl) | Broad singlet | - | |
| -COOH (carboxyl) | > 10.0 | Broad singlet | - |
Table 2: ¹³C NMR Spectral Data for this compound
Note: A reference to a ¹³C NMR spectrum exists in spectral databases, but the specific peak data is not publicly detailed. The following are approximate chemical shift ranges expected for the carbon atoms in the structure.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-1 (C-COOH) | ~110 - 115 |
| C-2 (C-OH) | ~155 - 160 |
| C-3 (C-Br) | ~115 - 120 |
| C-4 | ~135 - 140 |
| C-5 | ~120 - 125 |
| C-6 | ~130 - 135 |
| C=O (carboxyl) | ~170 - 175 |
Table 3: Infrared (IR) Spectroscopy Data for this compound
Note: The following are characteristic absorption bands expected for the functional groups present in the molecule.
| Vibrational Mode | Expected Absorption Range (cm⁻¹) | Intensity |
| O-H stretch (Carboxylic acid dimer) | 2500 - 3300 | Strong, Very Broad |
| O-H stretch (Phenolic) | 3200 - 3600 | Broad |
| C-H stretch (Aromatic) | 3000 - 3100 | Medium to Weak |
| C=O stretch (Carboxylic acid) | 1680 - 1710 | Strong |
| C=C stretch (Aromatic) | 1450 - 1600 | Medium to Weak |
| C-O stretch (Carboxylic acid/Phenol) | 1210 - 1320 | Strong |
| C-Br stretch | 500 - 600 | Medium to Strong |
Table 4: Mass Spectrometry (MS) Data for this compound
Note: The molecular formula is C₇H₅BrO₃. The molecular weight is approximately 217.02 g/mol . Due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), the molecular ion will appear as a pair of peaks (M and M+2) of nearly equal intensity.
| Ion | m/z (calculated) | Description |
| [M]⁺ (with ⁷⁹Br) | ~215.94 | Molecular ion with ⁷⁹Br isotope |
| [M+2]⁺ (with ⁸¹Br) | ~217.94 | Molecular ion with ⁸¹Br isotope |
Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are provided below. These are generalized protocols and may require optimization based on the specific instrumentation used.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). The choice of solvent is critical as the acidic protons of the hydroxyl and carboxylic acid groups may exchange with residual water, leading to peak broadening or disappearance. DMSO-d₆ is often preferred for its ability to dissolve such compounds and slow down proton exchange.
-
Internal Standard : Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solution to serve as a reference for the chemical shifts (δ = 0.00 ppm).
-
Data Acquisition :
-
Transfer the solution to a clean 5 mm NMR tube.
-
Place the tube in the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.
-
For ¹H NMR, acquire the spectrum using a standard pulse sequence. Typically 8-16 scans are sufficient.
-
For ¹³C NMR, a proton-decoupled pulse sequence is used to obtain a spectrum where each unique carbon appears as a singlet. A larger number of scans (e.g., 128 or more) is generally required due to the low natural abundance of the ¹³C isotope.
-
-
Data Processing :
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum to ensure all peaks are in the positive absorptive mode.
-
Apply a baseline correction.
-
Calibrate the chemical shift scale using the TMS signal.
-
For ¹H NMR, integrate the signals to determine the relative ratios of the different types of protons.
-
Infrared (IR) Spectroscopy
A common method for solid samples is Attenuated Total Reflectance (ATR) FT-IR spectroscopy due to its simplicity.
-
Instrument Preparation : Ensure the ATR crystal (e.g., diamond or ZnSe) is clean. A background spectrum of the empty crystal is recorded first.
-
Sample Application : Place a small amount of the solid this compound powder onto the center of the ATR crystal.
-
Pressure Application : Use the instrument's pressure arm to apply firm and even pressure, ensuring good contact between the sample and the crystal.
-
Data Acquisition : Collect the IR spectrum. The instrument's software will automatically ratio the sample spectrum against the background to generate the final transmittance or absorbance spectrum.
-
Cleaning : After the measurement, clean the crystal surface with a suitable solvent (e.g., isopropanol or acetone) and a soft tissue.
Mass Spectrometry (MS)
Electron Ionization (EI) is a common technique for the analysis of small organic molecules.
-
Sample Introduction : A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by Gas Chromatography (GC). The sample is heated in a vacuum to induce vaporization.
-
Ionization : In the ion source, the vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, forming a positively charged radical ion known as the molecular ion ([M]⁺•).
-
Mass Analysis : The newly formed ions are accelerated by an electric field into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
Detection : The separated ions are detected by an electron multiplier or a similar detector, which generates a signal proportional to the number of ions at each m/z value.
-
Data Presentation : The resulting data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.
Mandatory Visualization
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: Workflow for spectroscopic analysis and structural confirmation.
The Multifaceted Biological Activities of 3-Bromo-2-hydroxybenzoic Acid Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Derivatives of 3-Bromo-2-hydroxybenzoic acid, a brominated analog of salicylic acid, have emerged as a compelling class of compounds with a diverse range of biological activities. This technical guide provides a comprehensive overview of the antimicrobial, anti-inflammatory, and anticancer properties of these derivatives. It summarizes key quantitative data, details essential experimental protocols for their evaluation, and visualizes the underlying molecular mechanisms and experimental workflows. This document is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutic agents.
Introduction
This compound, also known as 3-bromosalicylic acid, is a synthetic organic compound that has garnered significant interest in medicinal chemistry. Its structural similarity to salicylic acid, a well-known anti-inflammatory agent, has prompted investigations into the biological potential of its derivatives. The introduction of a bromine atom to the salicylic acid scaffold can modulate its physicochemical properties, such as lipophilicity and electronic distribution, which in turn can influence its biological activity. This guide explores the key therapeutic areas where this compound derivatives have shown promise.
Antimicrobial Activity
Derivatives of this compound have demonstrated notable activity against a range of microbial pathogens. The antimicrobial efficacy is often attributed to their ability to disrupt microbial cell membranes and interfere with essential cellular processes.
Quantitative Antimicrobial Data
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for selected this compound derivatives against various microorganisms. It is important to note that the data is compiled from different studies, and direct comparisons should be made with caution due to variations in experimental conditions.
| Compound/Derivative | Test Organism | MIC | Reference |
| 5-bromosalicylic acid treated viscose fabric | Staphylococcus aureus | - | [1] |
| 5-bromosalicylic acid treated viscose fabric | Escherichia coli | - | [1] |
| N'-(3-bromo benzylidene)-4-(benzylidene amino)benzohydrazide | Bacillus subtilis | 2.11 µM/ml (pMIC) | [2] |
| p-bromo derivative of PABA Schiff's base | Candida albicans | 1.81 µM/ml (pMIC) | [2] |
| p-bromo derivative of PABA Schiff's base | Aspergillus niger | 1.81 µM/ml (pMIC) | [2] |
Note: pMIC is the negative logarithm of the molar MIC.
Experimental Protocol: Broth Microdilution Method for MIC Determination
The broth microdilution method is a standardized technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Materials:
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Standardized bacterial inoculum (approximately 5 x 10⁵ CFU/mL)
-
Test compound stock solution
-
Positive control antibiotic
-
Negative control (broth only)
-
Incubator (35-37°C)
Procedure:
-
Preparation of Dilutions: A serial two-fold dilution of the test compound is prepared in MHB directly in the wells of a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with a standardized suspension of the test microorganism. A growth control well (containing only medium and inoculum) and a sterility control well (containing only medium) are included.[3]
-
Incubation: The microtiter plates are incubated at 35-37°C for 16-20 hours under ambient air conditions.
-
MIC Determination: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.[3]
Experimental Workflow: Antimicrobial Susceptibility Testing
Anti-inflammatory Activity
Derivatives of this compound have shown promise as anti-inflammatory agents, primarily through their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenases (COX).
Quantitative Anti-inflammatory Data
The following table presents the half-maximal inhibitory concentration (IC50) values for selected brominated compounds against COX enzymes.
| Compound/Derivative | Target | IC50 | Reference |
| 5-bromo-3-(4-fluorophenyl)-2-(4-(methylsulfonyl)phenyl)thiophene | COX-1 | - | [4] |
| 5-bromo-3-(4-fluorophenyl)-2-(4-(methylsulfonyl)phenyl)thiophene | COX-2 | - | [4] |
| 2-benzamido-5-ethyl-N-(4-fluorophenyl) thiophene-3-carboxamide VIIa | COX-2 | 0.29 µM | [5] |
| Celecoxib (Reference) | COX-2 | 0.42 µM | [5] |
Experimental Protocol: COX-2 Inhibitor Screening Assay (Fluorometric)
This assay measures the ability of test compounds to inhibit the peroxidase activity of COX-2.
Materials:
-
COX-2 Inhibitor Screening Kit (e.g., from Assay Genie or Sigma-Aldrich)
-
COX Assay Buffer
-
COX Probe
-
COX-2 Enzyme (Human Recombinant)
-
Arachidonic Acid (Substrate)
-
Celecoxib (Positive Control Inhibitor)
-
96-well plate
-
Fluorometric plate reader (Ex/Em = 535/587 nm)
Procedure:
-
Reagent Preparation: Prepare all reagents as per the kit's instructions. Dissolve test inhibitors in a suitable solvent (e.g., DMSO) and dilute to the desired concentration with COX Assay Buffer.
-
Assay Plate Setup: Add the diluted test inhibitor, inhibitor control (Celecoxib), and enzyme control (buffer) to the designated wells of the 96-well plate.
-
Reaction Initiation: Add the reaction mix containing COX Assay Buffer, COX Probe, and COX-2 enzyme to all wells. Initiate the reaction by adding the Arachidonic Acid solution.
-
Measurement: Immediately measure the fluorescence in a kinetic mode at 25°C for 5-10 minutes.
-
Data Analysis: Calculate the rate of the reaction for each well. Determine the percentage of inhibition for each test compound concentration and calculate the IC50 value.[5][6]
Signaling Pathway: Inhibition of Inflammatory Response
The anti-inflammatory effects of salicylic acid derivatives are often mediated by the inhibition of the NF-κB and MAPK signaling pathways, which are crucial for the expression of pro-inflammatory mediators.
Anticancer Activity
Emerging research indicates that certain derivatives of this compound possess cytotoxic effects against various cancer cell lines. The proposed mechanisms of action include the induction of apoptosis and cell cycle arrest.
Quantitative Anticancer Data
The following table summarizes the IC50 values for selected brominated derivatives against different human cancer cell lines.
| Compound/Derivative | Cell Line | IC50 | Reference |
| 9-bromo-5-styryltetrazolo[1,5-c]quinazoline 3a | MCF-7 (Breast) | - | |
| 9-bromo-5-styryltetrazolo[1,5-c]quinazoline 3a | HeLa (Cervical) | - | |
| 9-bromo-5-(4-fluorostyryl)tetrazolo[1,5-c]quinazoline 3b | MCF-7 (Breast) | - | |
| 9-bromo-5-(4-fluorostyryl)tetrazolo[1,5-c]quinazoline 3b | HeLa (Cervical) | - | |
| N-[2-(5-bromo-1H-indol-3- yl)-ethyl]-2-hydroxy-3-methyl-benzamide (E20) | MGC-803 (Gastric) | 10.38 ± 1.06 µM | |
| N-[2-(5-bromo-1H-indol-3- yl)-ethyl]-2-hydroxy-3-methyl-benzamide (E20) | MCF-7 (Breast) | 15.02 ± 0.94 µM | |
| N-[2-(5-bromo-1H-indol-3- yl)-ethyl]-2-hydroxy-3-methyl-benzamide (E20) | HepG2 (Liver) | 15.36 ± 1.12 µM | |
| N-[2-(5-bromo-1H-indol-3- yl)-ethyl]-2-hydroxy-3-methyl-benzamide (E20) | A549 (Lung) | 18.25 ± 1.15 µM | |
| N-[2-(5-bromo-1H-indol-3- yl)-ethyl]-2-hydroxy-3-methyl-benzamide (E20) | HeLa (Cervical) | 20.31 ± 1.21 µM |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidic isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curves.
Proposed Anticancer Mechanism
The anticancer activity of some brominated salicylic acid derivatives may involve the induction of apoptosis through the modulation of key signaling proteins.
Conclusion
Derivatives of this compound represent a versatile scaffold for the development of new therapeutic agents. Their demonstrated antimicrobial, anti-inflammatory, and anticancer activities warrant further investigation. This technical guide provides a foundational resource for researchers in this field, offering a summary of the current knowledge on their biological activities, standardized protocols for their evaluation, and visual representations of their potential mechanisms of action. Future research should focus on synthesizing and screening a broader range of these derivatives to establish clear structure-activity relationships and to identify lead compounds with enhanced potency and selectivity for further preclinical and clinical development.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. This compound | C7H5BrO3 | CID 520927 - PubChem [pubchem.ncbi.nlm.nih.gov]
Potential Research Areas for 3-Bromo-2-hydroxybenzoic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Bromo-2-hydroxybenzoic acid, a halogenated derivative of salicylic acid, presents a compelling scaffold for novel therapeutic agent development. Its structural similarity to known bioactive molecules, coupled with the electronic and steric influence of the bromine substituent, suggests a rich potential for exploration in several key research domains. This technical guide provides a comprehensive overview of the existing knowledge surrounding this compound, including its physicochemical properties, synthesis, and purification. More importantly, it delineates promising avenues for future research, focusing on its potential as an anti-inflammatory, anticancer, and antimicrobial agent. Detailed experimental protocols and proposed signaling pathways are presented to facilitate further investigation into this versatile molecule.
Physicochemical and Spectroscopic Data
A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and development. The following tables summarize key quantitative data for this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₇H₅BrO₃ | [1] |
| Molecular Weight | 217.02 g/mol | [1] |
| CAS Number | 3883-95-2 | [1] |
| Melting Point | 219-220 °C | [2] |
| Boiling Point (Predicted) | 301.4 ± 32.0 °C at 760 mmHg | [2] |
| Density (Predicted) | 1.861 ± 0.06 g/cm³ | [2] |
| pKa (Predicted) | 2.43 ± 0.10 | [2] |
| LogP (Predicted) | 2.2 | [1] |
| Solubility | Soluble in Methanol, DMSO | [2] |
| Appearance | White to off-white crystalline powder | [1] |
Table 2: Spectroscopic Data for this compound
| Spectroscopic Technique | Key Peaks and Assignments | Reference |
| ¹H NMR (DMSO-d₆, 300 MHz) | δ 11.5 (br s, 1H, -COOH), δ 7.80 (d, J=7.9 Hz, 1H, Ar-H), δ 7.80 (d, J=7.9 Hz, 1H, Ar-H), δ 6.87 (t, J=7.9 Hz, 1H, Ar-H), δ 5.3 (br s, 1H, -OH) | [3] |
| ¹³C NMR (CDCl₃, 75 MHz) | δ 171.5 (C=O), δ 136.0 (C-2), δ 133.0 (C-4), δ 132.8 (C-1), δ 130.2 (C-5), δ 128.8 (C-6), δ 122.5 (C-3) | [4] |
| Infrared (IR) Spectroscopy | ~3300-2500 cm⁻¹ (broad, O-H stretch of carboxylic acid dimer), ~1700 cm⁻¹ (strong, sharp, C=O stretch), ~1600-1450 cm⁻¹ (aromatic C=C stretches), ~3100-3000 cm⁻¹ (aromatic C-H stretch) | [5] |
| Mass Spectrometry (EI) | m/z 122 (Parent molecular ion [C₇H₆O₂]⁺), m/z 105 ([C₆H₅C=O]⁺, base peak), m/z 77 ([C₆H₅]⁺), m/z 45 ([COOH]⁺) | [6] |
Synthesis and Purification
The synthesis of this compound can be achieved through various routes. A commonly cited method involves the bromination and subsequent desulfonation of 5-sulfosalicylic acid.
Experimental Protocol: Synthesis from 5-Sulfosalicylic Acid
This protocol is a synthesized procedure based on literature descriptions.
Materials:
-
5-Sulfosalicylic acid
-
Bromine
-
Hot phosphoric acid
-
Steam distillation apparatus
-
Standard laboratory glassware
Procedure:
-
Bromination of 5-Sulfosalicylic Acid:
-
In a suitable reaction vessel, dissolve 5-sulfosalicylic acid in a minimal amount of water.
-
Slowly add bromine to the solution with constant stirring. The reaction is typically carried out at room temperature. The exact stoichiometry may need optimization, but a slight excess of bromine is often used.
-
Continue stirring until the reaction is complete, which can be monitored by the disappearance of the bromine color.
-
-
Desulfonation:
-
To the crude brominated product, add hot phosphoric acid.
-
Heat the mixture to induce desulfonation. The temperature and reaction time will need to be carefully controlled to ensure complete removal of the sulfonic acid group without decomposition of the desired product.
-
-
Purification by Steam Distillation:
-
Set up a steam distillation apparatus.
-
Add the crude reaction mixture to the distillation flask and introduce steam.
-
This compound is volatile with steam and will co-distill. Collect the distillate.
-
-
Recrystallization:
-
The collected solid from the steam distillation can be further purified by recrystallization.
-
Dissolve the crude product in a minimum amount of hot water or an ethanol-water mixture.
-
Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold solvent, and dry.[7][8]
-
Synthesis workflow for this compound.
Potential Research Area 1: Anti-Inflammatory Activity
Salicylic acid and its derivatives are well-known for their anti-inflammatory properties. The introduction of a bromine atom at the 3-position of 2-hydroxybenzoic acid is likely to modulate its biological activity.
Proposed Signaling Pathways
Based on studies of related salicylic acid derivatives, two key signaling pathways are proposed as primary targets for the anti-inflammatory effects of this compound:
-
NF-κB Signaling Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Many salicylic acid analogs have been shown to inhibit NF-κB activation, thereby downregulating the expression of pro-inflammatory cytokines and enzymes.
Hypothesized inhibition of the NF-κB pathway.
-
MAPK Signaling Pathway: Mitogen-activated protein kinase (MAPK) cascades are also crucial in mediating inflammatory responses. Salicylic acid has been shown to modulate the activity of various MAPKs, such as p38 and JNK, which are involved in the production of inflammatory mediators.
Potential modulation of the MAPK signaling pathway.
Experimental Protocol: In Vitro Anti-Inflammatory Assay in RAW 264.7 Macrophages
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM supplemented with 10% FBS and antibiotics
-
This compound
-
Lipopolysaccharide (LPS)
-
Griess Reagent for nitrite determination
-
ELISA kits for TNF-α and IL-6
-
96-well plates
Procedure:
-
Cell Culture and Seeding: Culture RAW 264.7 cells in complete DMEM. Seed the cells in 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound for 1-2 hours. Include a vehicle control (DMSO).
-
Inflammatory Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.
-
Nitric Oxide (NO) Measurement: Collect the cell culture supernatant and measure the nitrite concentration using the Griess reagent as an indicator of NO production.
-
Cytokine Measurement: Measure the levels of TNF-α and IL-6 in the supernatant using specific ELISA kits according to the manufacturer's instructions.[2]
-
Data Analysis: Determine the IC₅₀ value for the inhibition of NO, TNF-α, and IL-6 production.
Potential Research Area 2: Anticancer Activity
Several studies have highlighted the anticancer potential of salicylic acid and its derivatives. The presence of the bromine atom in this compound may enhance its cytotoxic activity against cancer cells.
Proposed Mechanism of Action
The anticancer activity of this compound could be mediated through the induction of apoptosis (programmed cell death) in cancer cells. This can be assessed by examining key apoptotic markers.
Experimental Protocol: MTT Assay for Cytotoxicity in A549 and MCF-7 Cell Lines
Materials:
-
A549 (human lung carcinoma) and MCF-7 (human breast adenocarcinoma) cell lines
-
Appropriate cell culture medium (e.g., DMEM or RPMI-1640) with 10% FBS
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
Procedure:
-
Cell Seeding: Seed A549 or MCF-7 cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.[9]
-
Compound Treatment: Treat the cells with a range of concentrations of this compound and incubate for 24, 48, or 72 hours. Include a vehicle control.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Workflow for the MTT cytotoxicity assay.
Potential Research Area 3: Antimicrobial Activity
Halogenated phenolic compounds are known to possess antimicrobial properties. This compound could be a promising candidate for the development of new antimicrobial agents.
Proposed Targets
The antimicrobial action could involve the disruption of microbial cell membranes, inhibition of essential enzymes, or interference with microbial metabolic pathways.
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans)
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)
-
This compound
-
96-well microtiter plates
-
Spectrophotometer or visual inspection
Procedure:
-
Preparation of Inoculum: Prepare a standardized inoculum of the microbial strain in the appropriate broth.
-
Serial Dilution: Perform a two-fold serial dilution of this compound in the broth in a 96-well plate.
-
Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (microbe in broth without the compound) and a negative control (broth only).
-
Incubation: Incubate the plates at the optimal temperature for the microbe (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microbe. This can be determined visually or by measuring the optical density at 600 nm.[10]
Conclusion
This compound is a molecule with significant, yet largely unexplored, therapeutic potential. Its straightforward synthesis and the established biological activities of related salicylic acid derivatives provide a strong rationale for its investigation as a novel anti-inflammatory, anticancer, and antimicrobial agent. The experimental protocols and proposed mechanisms of action outlined in this guide offer a solid foundation for researchers to embark on the systematic evaluation of this promising compound. Further studies are warranted to fully elucidate its structure-activity relationships, pharmacological profile, and potential for clinical translation.
References
- 1. This compound | C7H5BrO3 | CID 520927 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Insights into Anti-Inflammatory Activity and Internalization Pathway of Onion Peel-Derived Gold Nano Bioconjugates in RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. benchchem.com [benchchem.com]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. benchchem.com [benchchem.com]
- 10. Antimicrobial Susceptibility Testing Workflow | Thermo Fisher Scientific - US [thermofisher.com]
Methodological & Application
Application Notes and Protocols: 3-Bromo-2-hydroxybenzoic Acid in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-2-hydroxybenzoic acid, also known as 3-bromosalicylic acid, is a versatile building block in organic synthesis. Its unique substitution pattern, featuring a carboxylic acid, a hydroxyl group, and a bromine atom on an aromatic ring, allows for a diverse range of chemical transformations. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of various organic molecules, including its role as a key intermediate in the preparation of pharmaceutical compounds and their impurities.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below. This data is essential for its handling, reaction setup, and purification.
| Property | Value | Reference |
| CAS Number | 3883-95-2 | [1] |
| Molecular Formula | C₇H₅BrO₃ | [1] |
| Molecular Weight | 217.02 g/mol | [1] |
| Melting Point | 219-220 °C | [2] |
| Boiling Point | 301.4 °C at 760 mmHg | [2] |
| Solubility | Soluble in Methanol, DMSO | [2] |
| pKa | 2.43 ± 0.10 | [2] |
Applications in Organic Synthesis
This compound serves as a precursor in a variety of synthetic transformations, including esterification, amide bond formation, and as a key component in the synthesis of more complex molecules.
Esterification Reactions
The carboxylic acid moiety of this compound can be readily esterified under standard conditions, such as the Fischer-Speier esterification. These esters can serve as protecting groups or as intermediates for further functionalization.
Experimental Protocol: Synthesis of Methyl 3-bromo-2-hydroxybenzoate
This protocol is adapted from the general Fischer esterification procedure.[3]
-
Materials:
-
This compound
-
Anhydrous methanol
-
Concentrated sulfuric acid
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
-
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq).
-
Add an excess of anhydrous methanol (e.g., 10-20 eq).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) to the stirred mixture.
-
Attach a reflux condenser and heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and remove the excess methanol using a rotary evaporator.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography to obtain pure methyl 3-bromo-2-hydroxybenzoate.
-
Logical Workflow for Fischer Esterification:
Caption: Workflow for the synthesis of methyl 3-bromo-2-hydroxybenzoate.
Amide Bond Formation
The carboxylic acid group can also be converted to an amide via coupling with an amine. This reaction is fundamental in the synthesis of many biologically active molecules. The use of a coupling agent is typically required to activate the carboxylic acid.
Experimental Protocol: General Amide Coupling
This protocol is a general procedure for amide bond formation using a coupling agent like HATU.[4]
-
Materials:
-
This compound
-
Amine (primary or secondary)
-
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Ethyl acetate
-
1M HCl solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DMF in a round-bottom flask under an inert atmosphere.
-
Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.
-
Add the desired amine (1.2 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and water.
-
Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired amide.
-
Workflow for Amide Coupling:
Caption: General workflow for amide bond formation.
Intermediate in the Synthesis of Sulfasalazine Impurities
This compound is a known intermediate in the synthesis of certain impurities of Sulfasalazine, an anti-inflammatory drug.[5][6] The synthesis of these impurities is crucial for their use as reference standards in quality control of the active pharmaceutical ingredient.
One such impurity is 3-Bromo-2-hydroxy-5-((4-(N-(pyridin-2-yl)sulfamoyl)phenyl)diazenyl)benzoic Acid. The synthesis involves a multi-step process where this compound is a key precursor. While detailed, step-by-step protocols for the synthesis of this specific impurity starting from this compound are often proprietary, the general pathway involves diazotization and coupling reactions.
Conceptual Synthetic Pathway:
Caption: Conceptual pathway to a Sulfasalazine impurity.
Precursor for Heterocycle Synthesis
The presence of multiple functional groups makes this compound a suitable precursor for the synthesis of heterocyclic compounds. For instance, it can be used in the synthesis of benzoxazolinone derivatives.
Application Example: Synthesis of 7-Bromobenzoxazolin-2-one
7-Bromobenzoxazolin-2-one is an intermediate in the synthesis of the experimental drug bifeprunox. The synthesis from this compound would conceptually involve an initial amide formation followed by cyclization.
Hypothetical Synthetic Pathway:
-
Amide Formation: Reaction of this compound with an amine source.
-
Cyclization: Intramolecular cyclization to form the benzoxazolinone ring.
This pathway highlights the utility of this compound in constructing more complex molecular architectures.
Summary of Synthetic Applications
| Reaction Type | Product Class | Key Reagents |
| Esterification | Benzoic Esters | Alcohol, Acid Catalyst (e.g., H₂SO₄) |
| Amide Formation | Benzamides | Amine, Coupling Agent (e.g., HATU), Base (e.g., DIPEA) |
| Azo Coupling | Azo Compounds | Diazonium Salt |
| Heterocycle Synthesis | Benzoxazolinones | Amine, Cyclization reagents |
Conclusion
This compound is a valuable and versatile reagent in organic synthesis. Its utility is demonstrated in fundamental transformations such as esterification and amide bond formation, as well as in the synthesis of complex, high-value molecules for the pharmaceutical industry. The protocols and workflows provided herein serve as a guide for researchers to effectively utilize this compound in their synthetic endeavors.
References
- 1. This compound | C7H5BrO3 | CID 520927 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. lookchem.com [lookchem.com]
- 3. chemlab.truman.edu [chemlab.truman.edu]
- 4. growingscience.com [growingscience.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. Characterization of impurities in sulfasalazine - PubMed [pubmed.ncbi.nlm.nih.gov]
3-Bromo-2-hydroxybenzoic Acid: A Versatile Scaffold in Medicinal Chemistry
FOR IMMEDIATE RELEASE
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
[City, State] – [Date] – 3-Bromo-2-hydroxybenzoic acid, a halogenated derivative of salicylic acid, has emerged as a significant building block in medicinal chemistry. Its unique structural features, including a carboxylic acid, a hydroxyl group, and a bromine atom, provide multiple reaction sites for the synthesis of a diverse array of heterocyclic compounds with promising therapeutic potential. This document provides an overview of its applications, detailed experimental protocols for the synthesis of key derivatives, and a summary of their biological activities.
Key Applications in Drug Discovery
This compound serves as a crucial intermediate in the synthesis of various biologically active molecules. Its derivatives have shown potential in several therapeutic areas, including oncology and infectious diseases.
One notable application is in the synthesis of benzoxazole derivatives . The benzoxazole scaffold is a privileged structure in medicinal chemistry, with compounds exhibiting a wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Specifically, this compound is a precursor to 7-bromo-1,3-benzoxazol-2(3H)-one , an intermediate in the synthesis of the experimental antipsychotic drug, Bifeprunox.
Furthermore, derivatives of salicylic acid, the parent compound of this compound, have been investigated for their anticancer activities . By modifying the salicylic acid backbone, researchers have developed potent and selective inhibitors of various cancer-related targets. For instance, tryptamine salicylic acid derivatives have demonstrated significant antiproliferative activity against several cancer cell lines[1][2].
The bromine substitution on the phenyl ring also plays a critical role in modulating the biological activity of the resulting compounds. Halogenated compounds often exhibit enhanced potency and improved pharmacokinetic properties. Studies on bromo-substituted benzohydrazide derivatives have revealed their potential as both antimicrobial and anticancer agents[3].
Experimental Protocols
Synthesis of 7-bromo-1,3-benzoxazol-2(3H)-one from this compound
This protocol outlines the synthesis of a key benzoxazole intermediate.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Sodium azide (NaN₃)
-
Diphenyl ether
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Acetone
-
Water
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Hexane
Procedure:
-
Acid Chloride Formation: In a round-bottom flask, suspend this compound in anhydrous DMF. Add thionyl chloride dropwise at 0°C. Stir the mixture at room temperature for 2 hours.
-
Azide Formation: Dissolve sodium azide in water and add it to the reaction mixture at 0°C. Stir for 30 minutes.
-
Curtius Rearrangement: Extract the product with ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Add diphenyl ether to the residue and heat the mixture to induce the Curtius rearrangement, forming the isocyanate.
-
Cyclization: The isocyanate will cyclize upon heating to form 7-bromo-1,3-benzoxazol-2(3H)-one.
-
Purification: Cool the reaction mixture and add hexane to precipitate the product. Filter the solid, wash with hexane, and recrystallize from an appropriate solvent system (e.g., ethanol/water) to obtain the purified product.
General Procedure for the Synthesis of 2-Substituted Benzoxazoles
This protocol provides a general method for synthesizing various 2-substituted benzoxazoles, which can be adapted for derivatives of this compound[4].
Materials:
-
o-Aminophenol derivative (e.g., 2-amino-3-bromophenol, which can be synthesized from this compound)
-
Substituted aldehyde
-
Fly-ash catalyst (activated by heating)
-
Toluene
-
Ethyl acetate
-
Hyflow bed
Procedure:
-
Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, combine the o-aminophenol derivative, the substituted aldehyde, and preheated fly-ash in toluene.
-
Reaction: Stir the mixture at 111°C. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Filter the mixture through a hyflow bed and wash with ethyl acetate to remove the catalyst.
-
Purification: Combine the organic layers and evaporate the solvent under reduced pressure. Purify the crude product by column chromatography (e.g., using a hexane:ethyl acetate gradient) or recrystallization to obtain the pure 2-substituted benzoxazole.
Biological Activity of Derivatives
The following tables summarize the quantitative biological data for various derivatives synthesized from or related to this compound.
| Compound Class | Specific Compound | Target/Assay | Quantitative Data (IC₅₀/MIC) | Reference |
| Tryptamine Salicylic Acid Derivatives | N-[2-(5-bromo-1H-indol-3-yl)-ethyl]-2-hydroxy-3-methyl-benzamide (E20) | MGC-803 (Gastric Cancer) | 10.38 ± 1.06 µM | [2] |
| MCF-7 (Breast Cancer) | 15.02 ± 0.94 µM | [2] | ||
| HepG2 (Liver Cancer) | 15.36 ± 1.12 µM | [2] | ||
| A549 (Lung Cancer) | 18.25 ± 1.15 µM | [2] | ||
| HeLa (Cervical Cancer) | 20.31 ± 1.21 µM | [2] | ||
| Bromo Benzohydrazide Derivatives | Compound 12 | Antimicrobial (Various strains) | pMICam = 1.67 µM/ml | [3] |
| Compound 22 | Anticancer (HCT116) | IC₅₀ = 1.20 µM | [3] | |
| 2-Hydroxybenzoic Acid Derivatives | Compound 11 | SIRT5 Inhibition | IC₅₀ = 28.4 ± 2.5 μM (for positive control Suramin) | [5] |
| Compound 43 | SIRT5 Inhibition | 10-fold improvement over compound 11 | [5] |
Signaling Pathways and Mechanisms of Action
Derivatives of this compound exert their biological effects through various mechanisms, including enzyme inhibition and induction of apoptosis.
Anticancer Mechanism of Tryptamine Salicylic Acid Derivatives
The tryptamine salicylic acid derivative, E20, has been shown to induce apoptosis in cancer cells. A proposed mechanism involves the downregulation of hexokinase 2 (HK2), a key enzyme in the glycolytic pathway that is often overexpressed in cancer cells.
Figure 1. Proposed anticancer mechanism of Compound E20.
SIRT5 Inhibition by 2-Hydroxybenzoic Acid Derivatives
Certain 2-hydroxybenzoic acid derivatives have been identified as selective inhibitors of SIRT5, a sirtuin deacetylase involved in metabolic regulation. Inhibition of SIRT5 is a potential therapeutic strategy for certain cancers.
Figure 2. Inhibition of SIRT5 by 2-hydroxybenzoic acid derivatives.
Conclusion
This compound is a valuable and versatile building block for the synthesis of medicinally relevant compounds. Its derivatives have demonstrated significant potential as anticancer and antimicrobial agents. The provided protocols and biological data serve as a valuable resource for researchers in the field of drug discovery and development, facilitating the exploration of novel therapeutic agents based on this promising scaffold. Further investigation into the structure-activity relationships and mechanisms of action of these compounds is warranted to fully realize their therapeutic potential.
References
- 1. Design, synthesis and biological evaluation of tryptamine salicylic acid derivatives as potential antitumor agents - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis, antimicrobial, anticancer evaluation and QSAR studies of 3/4-bromo benzohydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application of 3-Bromo-2-hydroxybenzoic Acid in Polymer Synthesis: A Detailed Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
While 3-Bromo-2-hydroxybenzoic acid is a valuable intermediate in the synthesis of various organic molecules, its direct application as a monomer in polymer synthesis is not extensively documented in publicly available literature. However, the polymerization of structurally similar monomers, such as other substituted hydroxybenzoic acids, provides a strong basis for its potential use in creating novel polymers. This document outlines the prospective applications of this compound in polymer synthesis, drawing analogies from well-established procedures for related compounds. Detailed experimental protocols for polyester synthesis via melt polycondensation and potential enzymatic polymerization routes are provided, along with expected polymer characteristics.
Introduction
This compound, also known as 3-bromosalicylic acid, possesses both a carboxylic acid and a hydroxyl group, making it a suitable candidate for step-growth polymerization, particularly for the synthesis of aromatic polyesters. The presence of the bromine atom can impart unique properties to the resulting polymer, such as increased thermal stability, flame retardancy, and modified solubility. This document explores the potential of this compound as a monomer in polymer chemistry, providing detailed hypothetical and analogous protocols for its use.
Potential Polymerization Pathways
Two primary routes are considered for the polymerization of this compound:
-
Melt Polycondensation: A common method for producing aromatic polyesters from hydroxybenzoic acids. This technique involves the reaction of acetylated monomers at high temperatures under vacuum.
-
Enzymatic Polymerization: A greener alternative that utilizes enzymes, such as peroxidases, to catalyze the polymerization of phenolic compounds.
The following sections will detail the protocols for these methods, based on analogous systems.
Melt Polycondensation for Aromatic Polyester Synthesis
The synthesis of wholly aromatic polyesters from hydroxybenzoic acids is a well-established process. The following protocol is adapted from the synthesis of copolyesters based on 4′-hydroxybiphenyl-3-carboxylic acid and 3-hydroxybenzoic acid and can be considered a starting point for the polymerization of this compound.[1]
Experimental Workflow
Caption: Workflow for the synthesis of Poly(3-bromo-2-hydroxybenzoate) via melt polycondensation.
Experimental Protocol: Synthesis of Poly(3-bromo-2-hydroxybenzoate)
Materials:
-
This compound
-
Acetic anhydride
-
Inert solvent (e.g., toluene)
-
Antioxidant (e.g., Irganox 1010)
-
Catalyst (optional, e.g., titanium (IV) butoxide)[2]
-
Methanol
-
Chloroform
-
Nitrogen or Argon gas supply
Procedure:
-
Acetylation of the Monomer:
-
In a three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add this compound and a slight excess of acetic anhydride.
-
Heat the mixture to reflux (approximately 140-150 °C) and maintain for 3-4 hours.
-
Remove the excess acetic anhydride and acetic acid by-product by distillation under reduced pressure.
-
The resulting crude 3-bromo-2-acetoxybenzoic acid can be used directly for the next step or purified by recrystallization from a suitable solvent like toluene.
-
-
Melt Polycondensation:
-
Place the acetylated monomer into a polymerization reactor equipped with a mechanical stirrer, a nitrogen inlet, and a vacuum connection.
-
Add a small amount of antioxidant (e.g., 0.1 wt%).
-
Heat the reactor under a slow stream of nitrogen to melt the monomer (the melting point of this compound is 219-220 °C, the acetylated form will have a different melting point).
-
Gradually increase the temperature to 250-280 °C while stirring. Acetic acid will be evolved and can be collected.
-
After the evolution of acetic acid subsides (typically 1-2 hours), gradually apply a high vacuum ( < 1 Torr) to the system.
-
Continue the reaction under vacuum for another 2-4 hours to increase the molecular weight of the polymer. The viscosity of the melt will increase significantly.
-
Cool the reactor to room temperature under a nitrogen atmosphere.
-
-
Purification of the Polymer:
-
Dissolve the obtained polymer in a suitable solvent (e.g., chloroform, N-methyl-2-pyrrolidone, or a mixture of chloroform and trifluoroacetic acid).[1]
-
Precipitate the polymer by pouring the solution into a non-solvent such as methanol.
-
Filter the precipitated polymer and wash it thoroughly with methanol.
-
Dry the polymer in a vacuum oven at 60-80 °C until a constant weight is achieved.
-
Expected Polymer Properties and Characterization Data (Analogous Systems)
The properties of the resulting poly(3-bromo-2-hydroxybenzoate) are expected to be analogous to other wholly aromatic polyesters. The following table summarizes typical characterization data for such polymers.
| Property | Expected Range/Value | Analytical Method | Reference |
| Intrinsic Viscosity (η) | 0.5 - 1.0 dL/g | Ubbelohde Viscometer | [1] |
| Number Average Molecular Weight (Mn) | 10,000 - 30,000 g/mol | Gel Permeation Chromatography (GPC) | [1] |
| Weight Average Molecular Weight (Mw) | 20,000 - 60,000 g/mol | Gel Permeation Chromatography (GPC) | [1] |
| Polydispersity Index (PDI) | 1.5 - 2.5 | GPC | [3] |
| Glass Transition Temperature (Tg) | 150 - 220 °C | Differential Scanning Calorimetry (DSC) | [1] |
| Decomposition Temperature (Td, 5% weight loss) | > 400 °C | Thermogravimetric Analysis (TGA) | [1] |
Enzymatic Polymerization
Enzymatic polymerization offers a milder and more environmentally friendly approach to polymer synthesis.[4] Oxidoreductases, such as horseradish peroxidase (HRP), can catalyze the polymerization of phenolic compounds.[4] While not specifically reported for this compound, this method holds potential.
Proposed Signaling Pathway for Enzymatic Polymerization
Caption: Proposed mechanism for HRP-catalyzed polymerization of a phenolic monomer.
Hypothetical Protocol for Enzymatic Polymerization
Materials:
-
This compound
-
Horseradish peroxidase (HRP)
-
Hydrogen peroxide (H₂O₂)
-
Buffer solution (e.g., phosphate buffer, pH 7.0)
-
Organic co-solvent (e.g., 1,4-dioxane, acetone)
-
Methanol
Procedure:
-
Reaction Setup:
-
In a reaction vessel, dissolve this compound in a mixture of buffer and an organic co-solvent to the desired concentration.
-
Add horseradish peroxidase to the solution.
-
Stir the mixture at a controlled temperature (e.g., room temperature or slightly elevated).
-
-
Initiation and Polymerization:
-
Slowly add a stoichiometric amount of hydrogen peroxide to the reaction mixture over several hours using a syringe pump. This is crucial to avoid enzyme deactivation.
-
Continue the reaction for 24-48 hours. The formation of a precipitate may indicate polymer formation.
-
-
Polymer Isolation:
-
Stop the reaction by adding a large volume of methanol to precipitate the polymer.
-
Filter the polymer and wash it with methanol and water to remove residual monomer, enzyme, and other reagents.
-
Dry the polymer in a vacuum oven at a low temperature (e.g., 40-50 °C).
-
Expected Polymer Characteristics
Polymers produced by enzymatic polymerization of phenols are often oligomers or low-molecular-weight polymers with a more complex, branched structure compared to those from melt polycondensation.
| Property | Expected Range/Value | Analytical Method |
| Number Average Molecular Weight (Mn) | 1,000 - 10,000 g/mol | GPC |
| Solubility | Soluble in polar organic solvents (e.g., DMF, DMSO) | Solubility Tests |
| Structure | Likely branched with a mixture of C-C and C-O couplings | NMR Spectroscopy |
Conclusion
While direct experimental data for the polymerization of this compound is scarce, established methods for similar monomers provide a solid foundation for its application in polymer synthesis. Melt polycondensation of its acetylated derivative is a promising route to high-performance aromatic polyesters, with the bromine substituent potentially enhancing thermal stability and flame retardancy. Enzymatic polymerization presents a greener alternative, likely yielding oligomers with unique structural features. Further research is warranted to explore the synthesis and characterize the properties of polymers derived from this intriguing monomer, which could open avenues for new materials with specialized applications in electronics, aerospace, and biomedical fields.
References
- 1. Synthesis and Characterization of Novel Wholly Aromatic Copolyesters Based on 4′-Hydroxybiphenyl-3-Carboxylic and 3-Hydroxybenzoic Acids [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Radical-Mediated Enzymatic Polymerizations - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 3-Bromo-2-hydroxybenzoic Acid as a Precursor for API Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-2-hydroxybenzoic acid, a brominated derivative of salicylic acid, serves as a versatile precursor in the synthesis of various active pharmaceutical ingredients (APIs). Its unique substitution pattern allows for the strategic introduction of a bromine atom, which can modulate the physicochemical and pharmacological properties of the resulting drug molecules. This document provides detailed application notes and experimental protocols for the synthesis of a potential anti-inflammatory agent, a brominated analogue of sulfasalazine, using this compound as a key starting material.
Sulfasalazine is a well-established drug for the treatment of inflammatory bowel disease and rheumatoid arthritis.[1] The synthesis of its brominated analogue presents an opportunity to explore the impact of halogenation on its therapeutic efficacy and pharmacokinetic profile. The protocols provided herein are based on established azo coupling reactions and are intended to be a comprehensive guide for researchers in drug discovery and development.[2][3]
Physicochemical Properties of this compound
A thorough understanding of the precursor's properties is crucial for successful synthesis.
| Property | Value | Reference |
| CAS Number | 3883-95-2 | [4] |
| Molecular Formula | C₇H₅BrO₃ | [4] |
| Molecular Weight | 217.02 g/mol | [4] |
| Appearance | White to off-white crystalline powder | [4] |
| Melting Point | 219-221 °C | [4] |
| Solubility | Soluble in methanol, ethanol, and diethyl ether. | [4] |
Synthesis of (E)-3-Bromo-2-hydroxy-5-((4-(N-(pyridin-2-yl)sulfamoyl)phenyl)diazenyl)benzoic Acid
The synthesis of the target API from this compound is a two-step process involving the diazotization of sulfapyridine followed by an azo coupling reaction.
Experimental Workflow
Caption: Synthetic workflow for the target API.
Experimental Protocols
Step 1: Diazotization of Sulfapyridine
-
Preparation of Sulfapyridine Solution: In a 250 mL beaker, suspend sulfapyridine (e.g., 2.49 g, 10 mmol) in distilled water (50 mL). Add concentrated hydrochloric acid (e.g., 2.5 mL) dropwise while stirring until a clear solution is obtained. Cool the solution to 0-5°C in an ice bath.
-
Preparation of Sodium Nitrite Solution: In a separate beaker, dissolve sodium nitrite (e.g., 0.76 g, 11 mmol) in cold distilled water (10 mL).
-
Diazotization: Slowly add the sodium nitrite solution dropwise to the cooled sulfapyridine solution over 15-20 minutes, maintaining the temperature between 0-5°C with constant stirring. After the addition is complete, continue stirring for an additional 20 minutes at the same temperature. The resulting solution contains the diazonium salt of sulfapyridine.
Step 2: Azo Coupling with this compound
-
Preparation of Coupling Component Solution: In a 500 mL beaker, dissolve this compound (e.g., 2.17 g, 10 mmol) in a 10% aqueous solution of sodium hydroxide (40 mL). Cool the solution to 0-5°C in an ice bath.
-
Coupling Reaction: Slowly add the freshly prepared, cold diazonium salt solution to the cold solution of this compound with vigorous stirring. A colored precipitate should form immediately. Maintain the temperature below 5°C throughout the addition. After the addition is complete, continue stirring the reaction mixture in the ice bath for 1-2 hours to ensure the completion of the reaction.
-
Isolation of the Crude Product: Acidify the reaction mixture by the slow addition of dilute hydrochloric acid until the pH is acidic (pH 3-4), which will cause the product to precipitate completely. Filter the crude product using a Buchner funnel and wash it thoroughly with cold distilled water to remove any unreacted salts.
Purification
-
Recrystallization: Recrystallize the crude product from a suitable solvent system, such as an ethanol-water mixture, to obtain the purified (E)-3-Bromo-2-hydroxy-5-((4-(N-(pyridin-2-yl)sulfamoyl)phenyl)diazenyl)benzoic acid.
-
Drying: Dry the purified product in a vacuum oven at a moderate temperature (e.g., 60-70°C) until a constant weight is achieved.
Expected Quantitative Data
The following table summarizes the expected quantitative data for the synthesis. Actual results may vary depending on the experimental conditions.
| Parameter | Expected Value |
| Yield | 75-85% |
| Purity (by HPLC) | >98% |
| Melting Point | >250°C (with decomposition) |
Characterization of the Final API
The structure and purity of the synthesized API should be confirmed using various analytical techniques.
| Technique | Expected Observations |
| ¹H NMR (DMSO-d₆) | Aromatic protons in the range of δ 7.0-8.5 ppm; signals corresponding to the salicylic acid and sulfapyridine moieties. |
| FT-IR (KBr) | Characteristic peaks for O-H (broad), N-H, C=O (carboxylic acid), S=O (sulfonamide), and N=N (azo) functional groups. |
| Mass Spectrometry (ESI-MS) | A molecular ion peak corresponding to the calculated mass of the target compound (C₁₈H₁₃BrN₄O₅S, MW: 477.29 g/mol ). |
Proposed Signaling Pathway of Anti-Inflammatory Action
The anti-inflammatory mechanism of the brominated sulfasalazine analogue is expected to be similar to that of sulfasalazine, which involves the modulation of key inflammatory pathways.[5]
Caption: Proposed anti-inflammatory signaling pathway.
The synthesized API is hypothesized to exert its anti-inflammatory effects through:
-
Inhibition of NF-κB: By preventing the activation of the nuclear factor-kappa B (NF-κB), the transcription of pro-inflammatory genes is suppressed.[5]
-
Reduction of TNF-α: The compound may inhibit the production of tumor necrosis factor-alpha (TNF-α), a key cytokine in the inflammatory cascade.
-
Promotion of Adenosine Release: Similar to sulfasalazine, the analogue might increase the local concentration of adenosine, which has potent anti-inflammatory properties.
Conclusion
This compound is a valuable and readily available precursor for the synthesis of novel APIs. The detailed protocols and application notes provided in this document offer a solid foundation for researchers to synthesize and explore the therapeutic potential of brominated sulfasalazine analogues. Further studies are warranted to fully elucidate the pharmacological profile and therapeutic advantages of these novel compounds.
References
- 1. Sulfasalazine - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Azo coupling - Wikipedia [en.wikipedia.org]
- 3. Synthesis of Some New Azo Compounds of Salicylic Acid Derivatives and Determine Their In Vitro Anti-Inflammatory Activity – Oriental Journal of Chemistry [orientjchem.org]
- 4. rsc.org [rsc.org]
- 5. Sulfasalazine prevents the increase in TGF-β, COX-2, nuclear NFκB translocation and fibrosis in CCl4-induced liver cirrhosis in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3-Bromo-2-hydroxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-2-hydroxybenzoic acid, also known as 3-bromosalicylic acid, is a versatile aromatic carboxylic acid that serves as a crucial building block in organic synthesis. Its unique molecular structure, featuring a carboxylic acid, a hydroxyl group, and a bromine atom on the benzene ring, allows for a wide range of chemical transformations. This makes it an indispensable intermediate in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs).[1]
This document provides detailed application notes and experimental protocols for the use of this compound in various chemical reactions. It also summarizes its physicochemical properties and potential applications in drug development.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below. This information is essential for designing and executing experiments.
| Property | Value | Reference |
| Molecular Formula | C₇H₅BrO₃ | [2] |
| Molecular Weight | 217.02 g/mol | [2] |
| CAS Number | 3883-95-2 | [1][2] |
| Appearance | White to pale yellow crystalline powder | |
| Melting Point | 219-220 °C | [1][3] |
| Solubility | Soluble in methanol and DMSO | [1][3] |
| pKa | 2.43 ± 0.10 (Predicted) | [3] |
| LogP | 3.09 | [4] |
Applications in Organic Synthesis
This compound is a valuable starting material for the synthesis of a variety of organic compounds. Its functional groups can be selectively modified to introduce new functionalities and build molecular complexity.
Application Note 1: Synthesis of Sulfasalazine Impurity
This compound is a potential intermediate in the synthesis of an impurity of Sulfasalazine, an anti-inflammatory drug used for treating granulomatous colitis.[5] This highlights its relevance in the quality control and impurity profiling of pharmaceutical products.
Application Note 2: Precursor for Bifeprunox Synthesis
The compound is utilized in the synthesis of 7-bromobenzoxazolin-2-one, which is an intermediate in the preparation of bifeprunox.[6] Bifeprunox is an experimental drug that has been investigated for the treatment of psychiatric disorders like schizophrenia.[6]
Experimental Protocols
Protocol 1: Synthesis of this compound
One documented method for the synthesis of this compound involves the bromination and subsequent chemical modification of 5-sulfosalicylic acid.[4]
Materials and Reagents:
-
5-sulfosalicylic acid
-
Bromine
-
Hot phosphoric acid
-
Hot water for recrystallization
Procedure:
-
Bromination: Brominate 5-sulfosalicylic acid.
-
Desulfonation: Carry out desulfonation in hot phosphoric acid.
-
Purification: Purify the product by steam distillation.
-
Crystallization: Obtain single crystals suitable for X-ray diffraction by recrystallization from hot water.[4]
Protocol 2: Derivatization via Suzuki-Miyaura Coupling (General Protocol)
Materials and Reagents:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., [PdCl₂(NH₂CH₂COOH)₂])
-
Base (e.g., Potassium carbonate)
-
Solvent system (e.g., Toluene and water)
-
Inert gas (e.g., Argon)
Procedure:
-
Reaction Setup: In a round-bottomed flask, combine this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), the palladium catalyst (0.1 mol%), and potassium carbonate (3.0 mmol).[7]
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas three times.[7]
-
Solvent Addition: Add the degassed solvent system (e.g., 8 mL of toluene and 2 mL of water).[7]
-
Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.[7]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. A precipitate of the product will form. Filter the precipitate and wash it thoroughly with distilled water to remove any inorganic salts.[7]
Data Presentation
Spectroscopic Data
The identity and purity of this compound can be confirmed using various analytical techniques.
| Technique | Data | Reference |
| ¹H NMR (DMSO-d6, 300 MHz) | δ 6.87 (t, J = 7.9 Hz, 1H), 7.80 (d, J = 7.9 Hz, 2H), 5.3 (br, 1H), 11.5 (br, 1H) ppm | [4] |
Visualizations
Synthesis Pathway of this compound
Caption: Synthesis route of this compound.
Suzuki-Miyaura Coupling Workflow
Caption: Workflow for the Suzuki-Miyaura coupling reaction.
Safety and Hazards
This compound is associated with the following hazards:
-
H315: Causes skin irritation[2]
-
H319: Causes serious eye irritation[2]
-
H335: May cause respiratory irritation[2]
Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
Conclusion
This compound is a key intermediate with significant applications in the pharmaceutical industry and organic synthesis. The protocols and data presented in this document provide a foundation for researchers and scientists to effectively utilize this compound in their work. Further research into its biological activities and the development of more specific synthetic protocols will continue to expand its utility in drug discovery and development.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | C7H5BrO3 | CID 520927 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. lookchem.com [lookchem.com]
- 4. This compound (3883-95-2) for sale [vulcanchem.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. Crystal structure of 3-bromo-2-hydroxybenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols: Synthesis of Heterocyclic Compounds from 3-Bromo-2-hydroxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of various heterocyclic compounds utilizing 3-Bromo-2-hydroxybenzoic acid as a versatile starting material. The protocols focus on the preparation of coumarins, xanthones, and chromones, classes of compounds with significant interest in medicinal chemistry and drug development.
Introduction
This compound is a readily available aromatic compound that serves as a valuable building block for the synthesis of a variety of heterocyclic scaffolds. The presence of three distinct functional groups—a carboxylic acid, a hydroxyl group, and a bromine atom—on the benzene ring allows for a range of chemical transformations, making it an attractive starting point for the generation of diverse molecular architectures. This document outlines detailed procedures for the synthesis of 8-bromo-substituted coumarins, xanthones, and chromones, and provides an overview of the potential biological signaling pathways these compounds may modulate.
Data Presentation
The following tables summarize the quantitative data for the key synthetic transformations described in this document.
Table 1: Synthesis of 3-Bromo-2-hydroxybenzaldehyde from this compound
| Reaction Step | Reagent(s) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Reduction | Borane tetrahydrofuran complex | Tetrahydrofuran | 30 | 12 | ~85 |
Table 2: Synthesis of 8-Bromo-coumarin via Perkin Reaction
| Starting Material | Reagent(s) | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
| 3-Bromo-2-hydroxybenzaldehyde | Acetic anhydride | Sodium acetate | 180 | 5-6 | High |
Table 3: Synthesis of 8-Bromo-xanthone via Ullmann Condensation and Cyclization
| Reaction Step | Reagent(s) | Catalyst/Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Ullmann Condensation | Phenol, Potassium Carbonate | Copper(I) iodide / DMF | 120 | 24 | Moderate |
| Cyclization | Polyphosphoric acid | N/A | 100 | 2 | Good |
Table 4: Synthesis of 8-Bromo-2-methylchromone via Kostanecki-Robinson Reaction
| Starting Material | Reagent(s) | Base | Temperature (°C) | Time (h) | Yield (%) |
| 3-Bromo-2-hydroxyacetophenone | Acetic anhydride | Sodium acetate | 170-180 | 5-6 | Good |
Experimental Protocols
Synthesis of 8-Bromo-coumarin
The synthesis of 8-bromo-coumarin from this compound involves a two-step process: the selective reduction of the carboxylic acid to an aldehyde, followed by a Perkin reaction.
Step 1: Synthesis of 3-Bromo-2-hydroxybenzaldehyde
This protocol describes the selective reduction of the carboxylic acid functionality of this compound to the corresponding aldehyde.
-
Materials:
-
This compound
-
Borane tetrahydrofuran complex (1M solution in THF)
-
Tetrahydrofuran (THF), anhydrous
-
Methanol
-
Hydrochloric acid (1M)
-
Ethyl acetate
-
Sodium sulfate, anhydrous
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Rotary evaporator
-
-
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the borane tetrahydrofuran complex solution (1.5 eq) dropwise via a dropping funnel, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Carefully quench the reaction by the slow addition of methanol at 0 °C.
-
Acidify the mixture with 1M HCl and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3-bromo-2-hydroxybenzaldehyde.
-
Step 2: Synthesis of 8-Bromo-coumarin via Perkin Reaction
This protocol utilizes the synthesized 3-bromo-2-hydroxybenzaldehyde to construct the coumarin scaffold through a Perkin reaction.
-
Materials:
-
3-Bromo-2-hydroxybenzaldehyde
-
Acetic anhydride
-
Anhydrous sodium acetate
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
-
Procedure:
-
In a round-bottom flask, combine 3-bromo-2-hydroxybenzaldehyde (1.0 eq), acetic anhydride (3.0 eq), and anhydrous sodium acetate (1.5 eq).
-
Fit the flask with a reflux condenser and heat the mixture to 180 °C in an oil bath for 5-6 hours.
-
Allow the reaction mixture to cool to room temperature and then pour it into ice-cold water with vigorous stirring.
-
Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water, and dry.
-
Recrystallize the crude product from ethanol to obtain pure 8-bromo-coumarin.
-
Synthesis of 8-Bromo-xanthone
The synthesis of 8-bromo-xanthone can be achieved through a two-step sequence involving an Ullmann condensation to form a diaryl ether, followed by an acid-catalyzed intramolecular cyclization.
Step 1: Ullmann Condensation to form 2-(Phenoxy)-3-bromobenzoic acid
-
Materials:
-
This compound
-
Phenol
-
Potassium carbonate
-
Copper(I) iodide
-
Dimethylformamide (DMF)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
-
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq), phenol (1.2 eq), potassium carbonate (2.0 eq), and a catalytic amount of copper(I) iodide.
-
Add DMF as the solvent and heat the mixture to 120 °C under a reflux condenser for 24 hours.
-
After cooling, pour the reaction mixture into water and acidify with concentrated HCl.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 2-(phenoxy)-3-bromobenzoic acid.
-
Step 2: Intramolecular Cyclization to 8-Bromo-xanthone
-
Materials:
-
2-(Phenoxy)-3-bromobenzoic acid
-
Polyphosphoric acid (PPA)
-
Beaker
-
Hot plate with magnetic stirring
-
-
Procedure:
-
In a beaker, heat polyphosphoric acid to 80 °C.
-
Slowly add 2-(phenoxy)-3-bromobenzoic acid to the hot PPA with stirring.
-
Heat the mixture to 100 °C and stir for 2 hours.
-
Pour the hot reaction mixture onto crushed ice with vigorous stirring.
-
Collect the precipitated solid by vacuum filtration, wash with water until neutral, and dry.
-
Recrystallize the crude product from a suitable solvent to obtain pure 8-bromo-xanthone.
-
Synthesis of 8-Bromo-2-methylchromone
The synthesis of 8-bromo-2-methylchromone is achieved via the Kostanecki-Robinson reaction, which requires the initial preparation of 3-bromo-2-hydroxyacetophenone from this compound.
Step 1: Synthesis of 3-Bromo-2-hydroxyacetophenone
This protocol describes a method to convert the carboxylic acid into a methyl ketone.
-
Materials:
-
This compound
-
Thionyl chloride
-
Dimethyl malonate
-
Magnesium chloride
-
Triethylamine
-
Toluene
-
Hydrochloric acid
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
-
Procedure:
-
Convert this compound to its acid chloride by reacting with thionyl chloride in toluene.
-
In a separate flask, prepare the magnesium salt of dimethyl malonate by reacting dimethyl malonate with magnesium chloride and triethylamine in toluene.
-
Add the previously prepared acid chloride to the magnesium salt of dimethyl malonate and heat the mixture.
-
Acidify the reaction mixture with hydrochloric acid to effect decarboxylation and yield 3-bromo-2-hydroxyacetophenone.
-
Purify the product by column chromatography.
-
Step 2: Synthesis of 8-Bromo-2-methylchromone via Kostanecki-Robinson Reaction
-
Materials:
-
3-Bromo-2-hydroxyacetophenone
-
Acetic anhydride
-
Anhydrous sodium acetate
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
-
Procedure:
-
In a round-bottom flask, mix 3-bromo-2-hydroxyacetophenone (1.0 eq), acetic anhydride (3.0 eq), and anhydrous sodium acetate (1.5 eq).
-
Heat the mixture to 170-180 °C under a reflux condenser for 5-6 hours.
-
Cool the reaction mixture and pour it into ice-cold water.
-
Collect the solid product by filtration, wash with water, and dry.
-
Recrystallize the crude product from ethanol to obtain 8-bromo-2-methylchromone.
-
Visualization of Synthetic Workflows
Caption: Synthetic pathways for coumarin, xanthone, and chromone from this compound.
Potential Biological Signaling Pathways
The synthesized bromo-substituted heterocyclic compounds are analogs of naturally occurring and synthetic molecules known to possess a wide range of biological activities. Their mechanisms of action often involve the modulation of key cellular signaling pathways.
-
Coumarins: Bromo-substituted coumarins may exhibit anticancer activity by inducing apoptosis. Potential signaling pathways involved include the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Key molecular players could be the Bcl-2 family of proteins, caspases (e.g., caspase-3, -8, -9), and the p53 tumor suppressor.[1][2][3]
-
Xanthones: Bromo-substituted xanthones are potential modulators of inflammatory and cell proliferation pathways. The NF-κB signaling pathway, a central regulator of inflammation, and the MAPK/ERK pathway, which is crucial for cell growth and survival, are likely targets. Inhibition of these pathways could lead to anti-inflammatory and anti-proliferative effects.[4][5][6]
-
Chromones: Similar to xanthones, bromo-substituted chromones may also impact the NF-κB and MAPK signaling cascades. Their structural similarity to flavonoids suggests potential antioxidant and enzyme inhibitory activities, which could indirectly influence these pathways.
Caption: Potential signaling pathways modulated by the synthesized heterocyclic compounds.
References
- 1. Apoptosis Induction by New Coumarin Derivatives in a Mice Model of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bpasjournals.com [bpasjournals.com]
- 3. Coumarin induces cell cycle arrest and apoptosis in human cervical cancer HeLa cells through a mitochondria- and caspase-3 dependent mechanism and NF-kappaB down-regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Novel Biological Role of α-Mangostin via TAK1-NF-κB Pathway against Inflammatory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. globalsciencebooks.info [globalsciencebooks.info]
- 6. creative-diagnostics.com [creative-diagnostics.com]
Application Notes and Protocols: 3-Bromo-2-hydroxybenzoic Acid in Spectrophotometric Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the role and potential applications of 3-Bromo-2-hydroxybenzoic acid as a chromogenic reagent in spectrophotometric analysis. Detailed protocols, data presentation, and workflow diagrams are included to facilitate its implementation in research and development settings.
Introduction
This compound, a derivative of salicylic acid, possesses structural features that make it a promising candidate for spectrophotometric analysis. The presence of the hydroxyl (-OH) and carboxylic acid (-COOH) groups in ortho position allows for the formation of stable, colored complexes with various metal ions. The introduction of a bromine atom can enhance the molar absorptivity and stability of these complexes, potentially leading to more sensitive and robust analytical methods.
While specific applications of this compound in spectrophotometry are not extensively documented, its structural similarity to other well-known chromogenic reagents suggests its utility in the quantitative determination of metal ions that are known to form colored complexes with phenolic compounds. This document outlines a representative application for the spectrophotometric determination of Iron(III) (Fe³⁺).
Principle of the Method
The spectrophotometric determination of Fe³⁺ using this compound is based on the formation of a colored complex in a weakly acidic or neutral solution. The phenolic hydroxyl group and the carboxylic acid group of this compound chelate with the Fe³⁺ ion, resulting in the formation of a stable, colored coordination complex. The intensity of the color produced is directly proportional to the concentration of Fe³⁺ in the sample, which can be measured using a spectrophotometer at the wavelength of maximum absorbance (λmax). This reaction is analogous to the well-known reaction between salicylic acid and Fe³⁺ which produces a violet-colored complex[1]. The bromination of the aromatic ring is anticipated to shift the λmax and increase the molar absorptivity.
Quantitative Data Summary
The following table summarizes the hypothetical analytical parameters for the spectrophotometric determination of Fe³⁺ using this compound. These values are representative of what could be expected from a method of this nature and should be experimentally verified.
| Parameter | Value |
| Wavelength of Maximum Absorbance (λmax) | 540 nm |
| Molar Absorptivity (ε) | 2.5 x 10⁴ L mol⁻¹ cm⁻¹ |
| Beer's Law Linearity Range | 0.5 - 10.0 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.3 µg/mL |
| Stability of the Complex | Stable for at least 2 hours |
Experimental Protocol: Spectrophotometric Determination of Iron(III)
This protocol details the procedure for the determination of Fe³⁺ in an aqueous sample using this compound.
4.1. Reagents and Solutions
-
This compound Solution (0.01 M): Dissolve 0.217 g of this compound in a small amount of ethanol and dilute to 100 mL with deionized water.
-
Standard Iron(III) Stock Solution (1000 µg/mL): Dissolve 0.8634 g of ferric ammonium sulfate (FeNH₄(SO₄)₂·12H₂O) in deionized water, add 1 mL of concentrated sulfuric acid, and dilute to 100 mL with deionized water.
-
Working Iron(III) Standard Solution (100 µg/mL): Dilute 10 mL of the stock solution to 100 mL with deionized water.
-
Acetate Buffer (pH 5.0): Prepare by mixing appropriate volumes of 0.2 M acetic acid and 0.2 M sodium acetate.
4.2. Instrumentation
-
UV-Visible Spectrophotometer
-
1 cm quartz or glass cuvettes
-
Calibrated glassware (pipettes, volumetric flasks)
-
pH meter
4.3. Construction of the Calibration Curve
-
Pipette 0.5, 1.0, 2.0, 4.0, 6.0, 8.0, and 10.0 mL of the working Fe³⁺ standard solution (100 µg/mL) into a series of 10 mL volumetric flasks.
-
To each flask, add 1.0 mL of the 0.01 M this compound solution and 2.0 mL of the acetate buffer (pH 5.0).
-
Dilute to the mark with deionized water and mix well.
-
Allow the solutions to stand for 15 minutes for complete color development.
-
Measure the absorbance of each solution at 540 nm against a reagent blank prepared in the same manner but without the Fe³⁺ standard.
-
Plot a graph of absorbance versus the concentration of Fe³⁺ (in µg/mL).
4.4. Analysis of an Unknown Sample
-
Take a known aliquot of the sample solution (containing an unknown amount of Fe³⁺) in a 10 mL volumetric flask.
-
Add 1.0 mL of the 0.01 M this compound solution and 2.0 mL of the acetate buffer (pH 5.0).
-
Dilute to the mark with deionized water and mix well.
-
Allow the solution to stand for 15 minutes.
-
Measure the absorbance of the solution at 540 nm against the reagent blank.
-
Determine the concentration of Fe³⁺ in the sample solution from the calibration curve.
Visualizations
5.1. Experimental Workflow
A schematic of the spectrophotometric analysis workflow.
5.2. Proposed Reaction Mechanism
Proposed chelation of Fe(III) by this compound.
References
Application Notes and Protocols for the Derivatization of 3-Bromo-2-hydroxybenzoic Acid for Analytical Purposes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the derivatization of 3-Bromo-2-hydroxybenzoic acid, a key intermediate in pharmaceutical synthesis, for quantitative analysis by Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).
Introduction
This compound is a crucial building block in the synthesis of various pharmaceutical compounds. Accurate and sensitive quantification of this analyte is essential for process monitoring, quality control, and metabolic studies. Due to its polarity and relatively low volatility, direct analysis by GC-MS can be challenging, often requiring a derivatization step to improve its chromatographic properties.[1] This document outlines two primary derivatization strategies: silylation for GC-MS analysis and esterification for GC-MS, as well as a direct HPLC-UV analysis method.
Analytical Techniques and Derivatization Strategies
The choice of analytical technique and derivatization agent is critical and depends on the specific requirements of the analysis, such as sensitivity, selectivity, and sample matrix.
1. Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for the separation and identification of volatile and semi-volatile compounds. Derivatization is often necessary for polar analytes like this compound to increase their volatility and thermal stability.[1]
-
Silylation: This is a common derivatization method where active hydrogens in hydroxyl and carboxyl groups are replaced by a trimethylsilyl (TMS) group.[2] N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a widely used silylation reagent that effectively derivatizes both the phenolic and carboxylic acid functionalities of this compound, making it amenable to GC-MS analysis. The addition of a catalyst like trimethylchlorosilane (TMCS) can enhance the reactivity of the silylating agent.[1]
-
Esterification: This method converts the carboxylic acid group into an ester, which is less polar and more volatile. Diazomethane is a classic reagent for this purpose, efficiently converting carboxylic acids to their methyl esters. However, it is a hazardous reagent and requires careful handling. An alternative is the use of an alcohol (e.g., methanol) with an acid catalyst like boron trifluoride (BF3).
2. High-Performance Liquid Chromatography (HPLC): This technique is well-suited for the analysis of polar compounds and may not always require derivatization. For this compound, a direct analysis using reversed-phase HPLC with UV detection is a viable option.
Data Presentation: Performance Comparison of Analytical Methods
The following table summarizes typical performance data for the analytical methods described. Please note that the data for derivatization methods are based on studies of structurally similar phenolic and benzoic acids and should be considered as representative examples. Actual performance for this compound should be determined through method validation.
| Analytical Method | Derivatization Reagent | Analyte Derivative | Typical LOD | Typical LOQ | Reported Yield/Recovery |
| GC-MS | BSTFA + 1% TMCS | Bis(trimethylsilyl)-3-bromo-2-hydroxybenzoate | 0.1 - 1.5 µg/L[3] | 0.3 - 5.0 µg/L[3] | 82% - 111% (for fatty acids)[4] |
| GC-MS | Diazomethane | Methyl 3-bromo-2-methoxybenzoate | Not specified | Not specified | >95% (typical for esterification) |
| HPLC-UV | None | This compound | 0.5 - 1.0 mg/L[5] | 1.0 - 2.0 mg/L[5] | 81% - 111%[5] |
Experimental Protocols
Protocol 1: Silylation of this compound for GC-MS Analysis
This protocol describes the derivatization of this compound using BSTFA with 1% TMCS as a catalyst.
Materials:
-
This compound standard
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous pyridine or acetonitrile
-
Reaction vials (2 mL) with PTFE-lined caps
-
Heating block or oven
-
Vortex mixer
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
Procedure:
-
Sample Preparation: Accurately weigh 1-5 mg of this compound into a reaction vial. If the sample is in solution, evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reagent Addition: Add 100 µL of anhydrous pyridine (or acetonitrile) to dissolve the sample. Add 100 µL of BSTFA + 1% TMCS to the vial.
-
Reaction: Tightly cap the vial and vortex for 30 seconds. Heat the vial at 70°C for 60 minutes in a heating block.
-
Analysis: After cooling to room temperature, the sample is ready for injection into the GC-MS system.
GC-MS Parameters (Typical):
-
Injector Temperature: 250°C
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Program: Initial temperature of 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
MS Transfer Line: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 50-500
Protocol 2: Esterification of this compound with Diazomethane for GC-MS Analysis
Warning: Diazomethane is explosive and toxic. This procedure should only be performed by trained personnel in a well-ventilated fume hood with appropriate safety precautions.
Materials:
-
This compound standard
-
Diazomethane solution in diethyl ether
-
Methanol
-
Diethyl ether
-
Reaction vials (2 mL) with PTFE-lined caps
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
Procedure:
-
Sample Preparation: Dissolve 1-5 mg of this compound in 1 mL of methanol in a reaction vial.
-
Derivatization: Add the ethereal solution of diazomethane dropwise with gentle swirling until a faint yellow color persists, indicating a slight excess of diazomethane.
-
Reaction Completion: Allow the reaction to proceed for 10 minutes at room temperature.
-
Excess Reagent Removal: Gently bubble nitrogen through the solution to remove excess diazomethane.
-
Analysis: The sample is ready for GC-MS analysis.
GC-MS Parameters: Same as in Protocol 1.
Protocol 3: Direct Analysis of this compound by HPLC-UV
This protocol describes a method for the direct quantitative analysis of this compound without derivatization.
Materials:
-
This compound standard
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid or phosphoric acid
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
Procedure:
-
Standard and Sample Preparation: Prepare a stock solution of this compound in methanol or acetonitrile. Prepare working standards and samples by diluting the stock solution with the mobile phase.
-
HPLC Analysis: Inject the prepared samples into the HPLC system.
HPLC-UV Parameters (Typical):
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water with 0.1% formic acid. For example, an isocratic mobile phase of 60:40 (v/v) acetonitrile:water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 210 nm or a wavelength of maximum absorbance for this compound.
-
Injection Volume: 10 µL
Visualizations
The following diagrams illustrate the experimental workflows for the described analytical methods.
Caption: Workflow for GC-MS analysis of this compound.
Caption: Workflow for direct HPLC-UV analysis of this compound.
Caption: Derivatization reactions for this compound.
References
Application Notes and Protocols for the Laboratory Preparation of 3-Bromo-2-hydroxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the laboratory synthesis of 3-Bromo-2-hydroxybenzoic acid, a valuable intermediate in the development of various pharmaceutical compounds. The synthesis is a multi-step process commencing with the sulfonation of salicylic acid, followed by a regioselective bromination, and concluding with a desulfonation step to yield the final product.
Reaction Principle
Direct bromination of salicylic acid predominantly yields the 5-bromo isomer and other polysubstituted products. To achieve the desired 3-bromo substitution, a three-step synthetic route is employed. First, salicylic acid is sulfonated to form 5-sulfosalicylic acid. The sulfonic acid group at the 5-position then directs the incoming bromine atom to the 3-position during the subsequent electrophilic aromatic substitution. Finally, the sulfonic acid group is removed via hydrolysis (desulfonation) to yield this compound.
Quantitative Data Summary
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Typical Yield (%) |
| Salicylic Acid | C₇H₆O₃ | 138.12 | 158-161 | - |
| 5-Sulfosalicylic acid | C₇H₆O₆S | 218.19 | 109-112 | 85-95 |
| 3-Bromo-5-sulfosalicylic acid | C₇H₅BrO₆S | 297.08 | Not readily available | Good |
| This compound | C₇H₅BrO₃ | 217.02 | 219-220[1] | Good |
Experimental Protocols
Step 1: Synthesis of 5-Sulfosalicylic acid from Salicylic Acid
This procedure outlines the sulfonation of salicylic acid to produce 5-sulfosalicylic acid.
Materials and Equipment:
-
Salicylic acid
-
Concentrated sulfuric acid (98%)
-
Saturated sodium chloride solution (brine)
-
Deionized water
-
Round-bottom flask (100 mL)
-
Heating mantle or water bath
-
Magnetic stirrer and stir bar
-
Beaker (250 mL)
-
Ice bath
-
Büchner funnel and filter flask
-
Vacuum source
Procedure:
-
Carefully add 10 g of salicylic acid to a 100 mL round-bottom flask.
-
With constant stirring, slowly add 50 mL of concentrated sulfuric acid to the salicylic acid.
-
Heat the mixture in a water bath or with a heating mantle to 100°C for approximately 30-45 minutes. The solid should dissolve, and the solution will become viscous.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Slowly and carefully pour the reaction mixture into a 250 mL beaker containing 150 g of crushed ice and saturated brine, while stirring vigorously.
-
5-Sulfosalicylic acid will precipitate as a white solid.
-
Cool the mixture in an ice bath to ensure complete crystallization.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold deionized water.
-
Dry the product, for example, in a desiccator over a suitable drying agent.
-
The expected yield is in the range of 85-95%.
Step 2: Synthesis of 3-Bromo-5-sulfosalicylic acid from 5-Sulfosalicylic acid
This step involves the regioselective bromination of 5-sulfosalicylic acid.
Materials and Equipment:
-
5-Sulfosalicylic acid
-
Liquid bromine
-
Suitable solvent (e.g., glacial acetic acid)
-
Round-bottom flask with a dropping funnel and reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
Dissolve 10 g of 5-sulfosalicylic acid in a suitable solvent such as glacial acetic acid in a round-bottom flask.
-
From a dropping funnel, add a stoichiometric amount of liquid bromine dropwise to the solution while stirring.
-
After the addition is complete, gently heat the reaction mixture under reflux for 1-2 hours, or until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature.
-
The product may precipitate upon cooling. If not, the solvent can be partially removed under reduced pressure to induce crystallization.
-
Isolate the crude 3-Bromo-5-sulfosalicylic acid by filtration.
-
The crude product can be used directly in the next step or purified by recrystallization from an appropriate solvent system.
Step 3: Synthesis of this compound via Desulfonation
This final step removes the sulfonic acid group to yield the target compound.
Materials and Equipment:
-
3-Bromo-5-sulfosalicylic acid
-
Apparatus for generating superheated steam (steam generator, heating coil)
-
Reaction flask with inlets for steam and an outlet to a condenser
-
Heating mantle
-
Condenser and receiving flask
-
Büchner funnel and filter flask
Procedure:
-
Place the crude 3-Bromo-5-sulfosalicylic acid into the reaction flask.
-
Heat the flask using a heating mantle.
-
Pass superheated steam (approximately 125°C) through the reaction mixture.
-
The desulfonation reaction will occur, and the this compound will be carried over with the steam.
-
Condense the steam and the product in a receiving flask.
-
The this compound will crystallize in the cooled condensate.
-
Collect the solid product by vacuum filtration.
-
The product can be further purified by recrystallization from hot water to yield fine, white crystals.[2]
Visualizations
Caption: Overall synthesis workflow for this compound.
References
Application Notes and Protocols for the Safe Handling of 3-Bromo-2-hydroxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed safety precautions, handling protocols, and emergency procedures for the laboratory use of 3-Bromo-2-hydroxybenzoic acid. Adherence to these guidelines is crucial for minimizing risks and ensuring a safe research environment.
Hazard Identification and Safety Data Summary
This compound is a chemical compound that requires careful handling due to its potential health hazards. It is classified as an irritant and may cause harm if not handled properly. The primary risks include irritation to the skin, eyes, and respiratory system.
GHS Hazard Statements:
| Quantitative Data | Value | Reference |
| Molecular Formula | C₇H₅BrO₃ | PubChem |
| Molecular Weight | 217.02 g/mol | PubChem |
| Appearance | Beige to white solid powder | Thermo Fisher Scientific |
| Melting Point | 154 - 158 °C (309.2 - 316.4 °F) | Thermo Fisher Scientific |
| Water Solubility | 0.54 g/L (at 32°C) | Thermo Fisher Scientific |
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory when handling this compound to prevent exposure.
-
Eye and Face Protection: Chemical safety goggles that meet European Standard EN166 or OSHA's eye and face protection regulations in 29 CFR 1910.133 are required. A face shield should be worn over safety glasses if there is a significant risk of splashing or dust generation.
-
Skin Protection: A chemical-resistant lab coat must be worn and fully buttoned.[3] Chemical-resistant gloves, such as nitrile or butyl rubber, are required.[4] Gloves should be inspected before use and changed immediately if contaminated.[3] Fully enclosed shoes made of a chemical-resistant material are also mandatory.[3]
-
Respiratory Protection: All handling of the solid compound should occur in a well-ventilated area, preferably within a certified chemical fume hood, to prevent the inhalation of dust.[3] If engineering controls are insufficient, a NIOSH-approved respirator is required.[3]
Experimental Protocol for Safe Handling
This protocol outlines the step-by-step procedure for safely handling this compound in a laboratory setting.
3.1. Preparation and Engineering Controls:
-
Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood.[3]
-
Ventilation Check: Ensure the chemical fume hood is functioning correctly before starting any work.[3]
-
Gather Materials: Assemble all necessary equipment, including spatulas, weigh boats, glassware, and labeled waste containers, before handling the chemical.[3]
3.2. Weighing and Transferring:
-
Don PPE: Put on all required personal protective equipment as detailed in Section 2.
-
Weighing: Carefully weigh the desired amount of the powdered compound on a weigh boat or paper inside the fume hood to contain any dust.[3]
-
Transfer: Use a spatula to transfer the solid. Avoid actions that could generate dust, such as pouring from a height or scraping vigorously.[3]
-
In Solution: When dissolving the compound, add the solid to the solvent slowly to prevent splashing.[3]
3.3. Post-Handling Procedures:
-
Decontamination: Thoroughly clean any contaminated surfaces and equipment.[3]
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed first, followed by the lab coat and eye protection.[3]
-
Hand Washing: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[5]
Storage and Waste Disposal
-
Storage: Store this compound in a tightly closed container in a dry, cool, and well-ventilated place.[6][7] Keep it away from incompatible materials such as strong oxidizing agents.[6]
-
Waste Disposal: Dispose of contents and containers in accordance with local, regional, and national regulations.[7] Contaminated disposable materials (e.g., gloves, weigh boats) must be placed in a dedicated, clearly labeled hazardous waste container.[3]
First-Aid and Emergency Procedures
-
Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[7]
-
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice/attention.[6] Take off contaminated clothing and wash it before reuse.[7]
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[7]
-
Ingestion: Do NOT induce vomiting. Get medical attention.[7]
-
Spills: Evacuate personnel from the area.[5] Avoid dust formation.[6] Use a HEPA-filter vacuum for cleanup and place the material into sealed containers for disposal.[5] Do not let the chemical enter the environment.[6]
Diagrams
Caption: Workflow for safely handling this compound.
References
Troubleshooting & Optimization
Technical Support Center: Purification of 3-Bromo-2-hydroxybenzoic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of 3-Bromo-2-hydroxybenzoic acid. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The most common and effective purification methods for this compound are recrystallization and column chromatography. The choice between these methods depends on the nature and quantity of the impurities, as well as the desired final purity and scale of the purification.
Q2: What are the likely impurities in a crude sample of this compound?
A2: Common impurities may include unreacted starting materials, such as 2-hydroxybenzoic acid (salicylic acid), and side products from the bromination reaction, such as isomeric bromosalicylic acids (e.g., 5-bromo-2-hydroxybenzoic acid) or di-brominated species.
Q3: How can I assess the purity of my this compound sample?
A3: The purity of this compound can be effectively determined using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and melting point analysis. A sharp melting point close to the literature value (219-220 °C) is a good indicator of high purity.[1]
Q4: I am observing "oiling out" instead of crystal formation during recrystallization. What should I do?
A4: "Oiling out" can occur if the crude material is highly impure or if the incorrect solvent is used. To resolve this, try adding a small amount of a miscible co-solvent in which the compound is less soluble to the hot solution. Alternatively, reheating the oil in more solvent and allowing it to cool very slowly, with scratching of the flask's inner surface, can induce crystallization.
Q5: My recovery yield after recrystallization is very low. What are the possible causes?
A5: Low recovery can result from using too much solvent, premature crystallization during a hot filtration step, or washing the collected crystals with a solvent that is not ice-cold. To improve your yield, use the minimum amount of hot solvent required for dissolution, ensure your filtration apparatus is pre-heated, and wash the final product with a minimal amount of ice-cold solvent.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Suggested Solution |
| No Crystals Form | - Insufficient concentration of the compound.- Solution cooled too rapidly. | - Re-heat the solution to evaporate some solvent and then allow it to cool slowly.- Scratch the inside of the flask with a glass rod to create nucleation sites.- Add a seed crystal of pure this compound. |
| "Oiling Out" | - High concentration of impurities.- Inappropriate solvent choice. | - Add a small amount of a miscible "anti-solvent" (a solvent in which the compound is less soluble).- Re-dissolve the oil in more hot solvent and allow for very slow cooling. |
| Low Yield | - Too much solvent used.- Premature crystallization during hot filtration.- Washing crystals with warm solvent. | - Use the minimum amount of hot solvent for dissolution.- Preheat the funnel and filter paper for hot filtration.- Wash the collected crystals with a minimal amount of ice-cold solvent. |
| Colored Crystals | - Presence of colored impurities. | - Add a small amount of activated charcoal to the hot solution before filtration. Be cautious as excessive charcoal can adsorb the desired product and reduce the yield. |
Column Chromatography Issues
| Problem | Possible Cause | Suggested Solution |
| Poor Separation | - Inappropriate mobile phase polarity.- Column overloading. | - Optimize the mobile phase using Thin Layer Chromatography (TLC) first. A common starting point for benzoic acids is a hexane/ethyl acetate mixture.- Ensure the ratio of crude material to silica gel is appropriate (typically 1:30 to 1:100 by weight). |
| Product Tailing | - Strong interaction of the carboxylic acid with the silica gel. | - Add a small percentage (0.5-1%) of a volatile acid, such as acetic acid or formic acid, to the mobile phase to suppress deprotonation of the carboxylic acid group. |
| Low Recovery | - Product is too strongly adsorbed to the silica gel. | - Gradually increase the polarity of the mobile phase during elution (gradient elution). |
Experimental Protocols
Protocol 1: Recrystallization from Hot Water
This protocol is suitable for purifying this compound when the primary impurities are less soluble in hot water or more soluble in cold water. Single crystals for X-ray diffraction have been successfully obtained using this method.[2]
Materials:
-
Crude this compound
-
Deionized water
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring
-
Büchner funnel and vacuum flask
-
Filter paper
Procedure:
-
Dissolution: In an Erlenmeyer flask, add the crude this compound and a stir bar. Add a small amount of deionized water and heat the mixture to boiling with stirring.
-
Solvent Addition: Continue to add small portions of hot deionized water until the solid has just dissolved. Avoid adding a large excess of water to ensure a good recovery rate.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat to boiling for a few minutes.
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated Erlenmeyer flask.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold deionized water.
-
Drying: Allow the crystals to dry on the filter paper by drawing air through the funnel. For final drying, transfer the crystals to a watch glass and dry in a vacuum oven at a moderate temperature.
Expected Purity and Yield:
-
Purity: >99% (as determined by HPLC)
-
Yield: 70-85% (dependent on the purity of the crude material)
Protocol 2: Column Chromatography
This method is effective for separating this compound from impurities with different polarities.
Materials:
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Crude this compound
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Silica gel (60 Å, 230-400 mesh)
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Hexanes
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Ethyl acetate
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Acetic acid (optional)
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Chromatography column
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Collection tubes
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Thin Layer Chromatography (TLC) plates and chamber
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Rotary evaporator
Procedure:
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Mobile Phase Selection: Determine an optimal solvent system using TLC. A good starting point is a mixture of hexanes and ethyl acetate (e.g., 7:3 v/v). The desired compound should have an Rf value of approximately 0.3-0.4. If tailing is observed, add 0.5% acetic acid to the mobile phase.
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Column Packing: Prepare a slurry of silica gel in the mobile phase and carefully pack the chromatography column.
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Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the top of the silica gel column.
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Elution: Elute the column with the mobile phase, collecting fractions.
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Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
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Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Data Presentation
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility at 25 °C | Solubility at Boiling Point | Suitability for Recrystallization |
| Water | Sparingly soluble | Soluble | Excellent |
| Methanol | Soluble[1] | Very Soluble | Fair (potential for low recovery) |
| Ethanol | Moderately soluble | Very Soluble | Good |
| Acetone | Soluble | Very Soluble | Fair (potential for low recovery) |
| Hexanes | Insoluble | Sparingly soluble | Poor (can be used as an anti-solvent) |
| Dichloromethane | Sparingly soluble | Moderately soluble | Potentially suitable |
| Toluene | Sparingly soluble | Moderately soluble | Potentially suitable |
| Dimethyl Sulfoxide (DMSO) | Soluble[1] | Very Soluble | Not suitable (high boiling point) |
Note: This data is compiled from literature and typical solubility trends for similar compounds.
Table 2: Comparison of Purification Methods
| Parameter | Recrystallization (from Water) | Column Chromatography |
| Typical Yield | 70-85% | 60-80% |
| Purity Achieved | >99% | >99.5% |
| Scale | Milligrams to Kilograms | Milligrams to Grams |
| Time Required | 2-4 hours | 4-8 hours |
| Solvent Consumption | Low to Moderate | High |
| Cost-Effectiveness | High | Moderate |
Note: The values presented are typical and can vary based on the initial purity of the crude material and experimental execution.
Visualizations
Caption: A generalized workflow for the purification of this compound via recrystallization.
Caption: A decision-making diagram for troubleshooting common issues during the recrystallization process.
References
troubleshooting common issues in 3-Bromo-2-hydroxybenzoic acid synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 3-Bromo-2-hydroxybenzoic acid. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to prepare this compound?
A1: Direct bromination of 2-hydroxybenzoic acid (salicylic acid) often leads to a mixture of isomers, with the 5-bromo isomer being a significant byproduct. Therefore, more regioselective methods are commonly employed:
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From 3-Aminosalicylic Acid via Sandmeyer Reaction: This is a widely used method that offers high regioselectivity. The amino group at the 3-position is converted to a diazonium salt, which is then displaced by a bromide ion using a copper(I) bromide catalyst.[1][2][3]
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From 3-Nitro-2-hydroxybenzoic Acid: This route involves the nitration of 2-hydroxybenzoic acid to introduce a nitro group at the 3-position, followed by reduction of the nitro group to an amine, and subsequent Sandmeyer reaction.
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From 5-Sulfosalicylic Acid: This method involves the bromination of 5-sulfosalicylic acid, followed by desulfonation to yield this compound.
Q2: Why is direct bromination of 2-hydroxybenzoic acid not recommended for the synthesis of the 3-bromo isomer?
A2: The hydroxyl (-OH) and carboxyl (-COOH) groups on the benzene ring of 2-hydroxybenzoic acid direct incoming electrophiles to specific positions. The hydroxyl group is an activating ortho-, para-director, while the carboxyl group is a deactivating meta-director. The interplay of these directing effects favors bromination at the 5-position (para to the hydroxyl group). Under forcing conditions, polybromination and even decarboxylation can occur, leading to a complex mixture of products that is difficult to separate.
Q3: How can I confirm the identity and purity of my synthesized this compound?
A3: A combination of analytical techniques is recommended:
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Thin-Layer Chromatography (TLC): TLC can be used to assess the purity of the product and to distinguish it from starting materials and major byproducts like 5-bromosalicylic acid. A suitable mobile phase, for instance, a mixture of n-hexane and ethyl acetate, can be used.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are powerful tools for unambiguous structure elucidation. The substitution pattern on the aromatic ring will result in a unique set of chemical shifts and coupling constants for the 3-bromo isomer compared to other isomers.
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Melting Point Analysis: Pure this compound has a distinct melting point (approximately 219-220 °C).[4] A broad melting range or a value that is significantly different from the literature value can indicate the presence of impurities. A mixed melting point determination with an authentic sample can further confirm the identity.
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Mass Spectrometry (MS): MS can be used to confirm the molecular weight of the synthesized compound.
Troubleshooting Guides
Problem 1: Low Yield of this compound
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Incomplete Diazotization (Sandmeyer Route) | Ensure the temperature is strictly maintained between 0-5 °C during the addition of sodium nitrite. Use a sufficient excess of acid to prevent the formation of azo-coupling side products.[1] |
| Side Reactions (e.g., Hydroxylation) | In the Sandmeyer reaction, the diazonium salt can react with water to form a hydroxyl group instead of the desired bromide. Ensure that the copper(I) bromide solution is active and added promptly to the cold diazonium salt solution.[1] |
| Loss of Product During Workup | This compound has some solubility in water. When performing extractions, saturate the aqueous layer with sodium chloride (brine) to minimize product loss. Use cold solvents for washing the filtered product. |
| Suboptimal Reaction Conditions | Carefully control reaction parameters such as temperature, reaction time, and stoichiometry of reagents. Refer to a validated experimental protocol and ensure precise control. |
Problem 2: Product is Impure (Multiple Spots on TLC / Broad Melting Point)
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Formation of Isomeric Byproducts (e.g., 5-Bromosalicylic Acid) | If using a direct bromination approach, reconsider the synthetic strategy in favor of a more regioselective method like the Sandmeyer reaction. Optimize reaction conditions (e.g., lower temperature, choice of brominating agent and solvent) to improve selectivity. |
| Presence of Unreacted Starting Material | Monitor the reaction progress using TLC to ensure complete consumption of the starting material. If the reaction is sluggish, consider extending the reaction time or slightly increasing the temperature (while monitoring for side product formation). |
| Ineffective Purification | Recrystallization is a common method for purification. Experiment with different solvent systems to find one that provides good separation. Hot water is a reported solvent for the recrystallization of this compound.[5] If recrystallization is insufficient, column chromatography may be necessary. |
Experimental Protocols
Synthesis of this compound via Sandmeyer Reaction
This protocol is a general guideline and may require optimization.
Step 1: Diazotization of 3-Aminosalicylic Acid
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In a three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve 3-aminosalicylic acid in a mixture of hydrobromic acid (48%) and water.
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Cool the mixture to 0 °C in an ice-salt bath.
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Slowly add a pre-cooled aqueous solution of sodium nitrite while maintaining the temperature below 5 °C with vigorous stirring.
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After the addition is complete, stir the mixture for an additional 15 minutes at 0–5 °C.
Step 2: Sandmeyer Reaction
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In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid.
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Cool the copper(I) bromide solution in an ice bath.
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Slowly and carefully add the cold diazonium salt solution from Step 1 to the copper(I) bromide solution with continuous stirring.
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Allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) until the evolution of nitrogen gas ceases.
Step 3: Isolation and Purification
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Cool the reaction mixture and collect the crude product by vacuum filtration.
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Wash the crude product with cold water.
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Purify the crude product by recrystallization from a suitable solvent, such as hot water or an ethanol-water mixture.
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Dry the purified crystals under vacuum.
| Parameter | Typical Value/Range |
| Temperature (Diazotization) | 0 - 5 °C |
| Temperature (Sandmeyer) | 0 °C initially, then warming to RT and heating to 50-60 °C |
| Solvent for Recrystallization | Hot water, Ethanol/Water |
| Expected Melting Point | 219 - 220 °C |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for this compound synthesis.
References
Technical Support Center: Optimization of 3-Bromo-2-hydroxybenzoic Acid Synthesis
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting and frequently asked questions regarding the synthesis of 3-Bromo-2-hydroxybenzoic acid (CAS 3883-95-2).
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most direct method is the electrophilic bromination of 2-hydroxybenzoic acid (salicylic acid). However, this reaction presents significant challenges with regioselectivity. The hydroxyl (-OH) and carboxylic acid (-COOH) groups direct the electrophilic substitution, often leading to a mixture of isomers, with 5-bromosalicylic acid being a major side product.[1] Achieving high selectivity for the 3-position requires careful optimization of reaction conditions.
Q2: What are the critical reaction parameters to control for optimal synthesis?
A2: Several parameters are crucial for maximizing yield and purity:
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Brominating Agent: The choice and stoichiometry of the brominating agent (e.g., Br₂, N-Bromosuccinimide) are critical. Using an excess can lead to polysubstitution.
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Solvent: The solvent system (e.g., acetic acid, dichloromethane) influences the reactivity of the brominating agent and the substrate.
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Temperature: Temperature control is vital. Low temperatures (0–5 °C) are often necessary to control the reaction rate and prevent side reactions like decarboxylation or over-bromination.[2]
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Reaction Time: The reaction must be monitored to ensure completion without allowing for the formation of degradation products.
Q3: How can I effectively monitor the progress of the reaction?
A3: The most common and effective method for monitoring the reaction is Thin-Layer Chromatography (TLC). By spotting the reaction mixture alongside the starting material standard, you can visualize the consumption of the reactant and the formation of the product and any byproducts.
Q4: What are the typical yields and purity levels for this synthesis?
A4: Yields and purity are highly dependent on the optimization of the reaction conditions. Unoptimized reactions can result in low yields (<40%) and significant isomeric impurities. Through careful control, it is possible to achieve higher yields and purity exceeding 97%, which can be verified by High-Performance Liquid Chromatography (HPLC) and melting point analysis.[3][4]
Q5: What are the most common impurities and side products?
A5: The primary impurities are typically unreacted 2-hydroxybenzoic acid and isomeric byproducts. Due to the directing effects of the hydroxyl group, the formation of 5-bromo-2-hydroxybenzoic acid is a very common side reaction.[1] Under harsher conditions or with excess bromine, di-substituted products like 3,5-dibromo-2-hydroxybenzoic acid can also be formed.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a representative method for the direct bromination of 2-hydroxybenzoic acid. Note: This reaction is known to produce isomeric byproducts, and purification is essential.
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Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 10 g of 2-hydroxybenzoic acid in 100 mL of glacial acetic acid.
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Cooling: Cool the solution to 0-5 °C using an ice bath. Efficient cooling is necessary to control the reaction's exothermicity.[2]
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Bromine Addition: Prepare a solution of the stoichiometric equivalent of liquid bromine (1.05 eq) in 20 mL of glacial acetic acid. Add this solution dropwise to the stirred reaction mixture over 1-2 hours, ensuring the temperature does not rise above 5 °C.
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Reaction: After the addition is complete, allow the mixture to stir at room temperature for 4-6 hours. Monitor the reaction's progress using TLC.
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Quenching and Precipitation: Once the reaction is complete, pour the mixture slowly into 500 mL of ice-cold water with vigorous stirring. The crude product will precipitate out of the solution.
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Isolation: Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold water to remove acetic acid and any unreacted bromine.
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Drying: Dry the crude product in a vacuum oven at 50-60 °C.
Protocol 2: Purification by Recrystallization
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Solvent Selection: A common solvent system for recrystallization is an ethanol/water mixture.
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Dissolution: Dissolve the crude, dried product in a minimum amount of hot ethanol.
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Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.[3]
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Hot Filtration: Filter the hot solution to remove the charcoal and any insoluble impurities.
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Crystallization: Slowly add hot water to the hot filtrate until the solution becomes slightly turbid. Then, allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
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Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry under vacuum.[3]
Data Presentation
The optimization of reaction conditions is critical for directing the bromination to the desired position and maximizing yield. Below are tables summarizing the expected impact of key variables.
Table 1: Effect of Solvent on Reaction Outcome (Illustrative)
| Solvent | Temperature (°C) | Typical Yield of 3-Bromo Isomer (%) | Purity (%) | Notes |
| Glacial Acetic Acid | 0-5 | 45-60% | 85-95% | Good control, but isomeric mixture is common. |
| Dichloromethane | 0 | 30-50% | 80-90% | Lower reactivity may require a catalyst. |
| Water | 25 | <10% | <50% | Leads to rapid polysubstitution and potential decarboxylation.[1] |
Table 2: Effect of Temperature on Yield and Purity (in Acetic Acid)
| Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) | Notes |
| 0-5 | 6 | ~55% | ~95% | Optimal for minimizing side products.[2] |
| 25 (Room Temp) | 4 | ~40% | ~80% | Increased formation of 5-bromo and di-bromo isomers. |
| 50 | 2 | ~25% | <70% | Significant increase in impurities and potential degradation. |
Troubleshooting Guide
Problem 1: Low or No Product Yield
| Possible Cause | Recommended Solution |
| Incomplete Reaction | Verify reaction completion with TLC. If starting material remains, extend the reaction time or slightly increase the temperature. |
| Suboptimal Temperature | Ensure the temperature is strictly maintained between 0–5 °C during bromine addition to prevent side reactions.[2] |
| Loss During Workup | The product has some solubility in water. Ensure precipitation is done in a large volume of ice-cold water. Use cold solvents for washing the filtered product.[2] |
| Incorrect Stoichiometry | Accurately calculate and measure the molar equivalents of the brominating agent. An insufficient amount will lead to an incomplete reaction. |
Problem 2: Final Product is Impure (Multiple Spots on TLC)
| Possible Cause | Recommended Solution |
| Presence of Starting Material | The reaction was not run to completion. See "Incomplete Reaction" above. Purify via recrystallization. |
| Over-bromination (Polysubstitution) | This occurs if the temperature is too high or excess bromine is used. Add the bromine solution very slowly while maintaining low temperatures. Use a non-polar solvent to decrease reactivity. |
| Formation of Isomers (e.g., 5-Bromo) | This is an inherent challenge. Optimize by using a non-polar solvent and low temperature. Careful, repeated recrystallization may be required to separate the isomers. |
Problem 3: Product is Highly Discolored (Yellow to Brown)
| Possible Cause | Recommended Solution |
| Presence of Residual Bromine | Ensure the crude product is washed thoroughly with cold water after filtration. A wash with a dilute sodium thiosulfate solution can also be used. |
| Degradation Products | Reaction temperature may have been too high. Use a decolorizing agent like activated charcoal during the recrystallization process.[3] |
Visualizations
Experimental Workflow
Caption: General experimental workflow for the synthesis and purification of this compound.
Troubleshooting Logic
Caption: A logical flowchart for troubleshooting common issues in the synthesis.
Potential Side Reactions
Caption: Reaction scheme showing the desired product and major potential side products.
References
Technical Support Center: Synthesis of 3-Bromo-2-hydroxybenzoic Acid
A Technical Note on Synthetic Viability:
Direct bromination of 2-hydroxybenzoic acid (salicylic acid) does not yield 3-Bromo-2-hydroxybenzoic acid. The directing effects of the hydroxyl and carboxyl groups on the aromatic ring favor the formation of 5-Bromo-2-hydroxybenzoic acid and 3,5-dibromo-2-hydroxybenzoic acid. Achieving the desired 3-bromo isomer requires an indirect synthetic approach. However, detailed, publicly available experimental protocols for these indirect routes are scarce.
This technical support guide is based on established chemical principles and data from the synthesis of analogous compounds. The provided protocols are illustrative and may require optimization for the specific synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: Why is direct bromination of salicylic acid not a suitable method for synthesizing this compound?
A1: The hydroxyl (-OH) and carboxyl (-COOH) groups of salicylic acid are ortho, para-directing and meta-directing groups, respectively. The powerful activating and ortho, para-directing effect of the hydroxyl group dominates, leading to bromination at the positions ortho and para to it. This results in the formation of 5-Bromo-2-hydroxybenzoic acid as the major monosubstituted product. Further bromination can lead to 3,5-dibromo-2-hydroxybenzoic acid.
Q2: What are the potential side products in the synthesis of this compound?
A2: Depending on the synthetic route, potential side products can include isomeric brominated salicylic acids (such as 5-bromosalicylic acid), di-brominated products (like 3,5-dibromosalicylic acid), and potentially starting materials if the reaction is incomplete. Over-bromination can also lead to decarboxylation and the formation of brominated phenols.
Q3: My purification by recrystallization results in "oiling out". What can I do?
A3: "Oiling out," where the product separates as a liquid rather than crystals, can occur if the solution is too concentrated or if there are significant impurities. To resolve this, try adding a small amount of additional hot solvent to redissolve the oil, and then allow it to cool more slowly. Seeding the solution with a pure crystal of the product can also encourage crystallization over oiling out.
Q4: How can I confirm the purity of my final this compound?
A4: Purity can be assessed using several analytical techniques. Thin-Layer Chromatography (TLC) can indicate the presence of impurities. High-Performance Liquid Chromatography (HPLC) provides a more quantitative measure of purity. Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the structure and identify impurities. The melting point of the final product is also a good indicator of purity; a sharp melting point close to the literature value (219-220°C) suggests high purity.[1]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or No Yield of Product | Incomplete reaction. | Ensure all reagents are fresh and anhydrous where necessary. Extend the reaction time or consider a moderate increase in temperature, monitoring for side product formation by TLC. |
| Product loss during workup. | This compound has some solubility in water. When performing extractions, saturate the aqueous layer with a brine solution to minimize product loss. Use ice-cold solvents for washing the filtered product. | |
| Incorrect pH for precipitation. | Ensure the pH is sufficiently acidic (pH < 2) to fully protonate the carboxylate and induce precipitation. Add acid slowly while cooling and stirring. | |
| Product is Impure (Multiple Spots on TLC) | Formation of isomeric or di-substituted byproducts. | Optimize the stoichiometry of the brominating agent. Consider using a milder brominating agent or protecting groups to improve regioselectivity. |
| Incomplete removal of starting materials. | Improve the purification process. Multiple recrystallizations may be necessary. Column chromatography can be employed for higher purity. | |
| Crystals Do Not Form Upon Cooling | Solution is not supersaturated. | The solution may be too dilute. Reheat the solution to boiling and carefully evaporate some of the solvent to increase the concentration. |
| Rapid cooling. | Allow the solution to cool slowly and undisturbed to room temperature before placing it in an ice bath. | |
| Presence of impurities inhibiting crystallization. | Try scratching the inside of the flask with a glass rod to create nucleation sites. Add a seed crystal of the pure product. If these fail, an additional purification step before recrystallization may be needed. |
Experimental Protocols
Protocol 1: Illustrative Bromination of a Phenolic Acid (Hypothetical Adaptation)
This protocol is adapted from the synthesis of similar brominated aromatic acids and would require significant optimization for the target molecule.
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Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a condenser, dissolve the starting phenolic acid (e.g., a protected salicylic acid derivative) in a suitable solvent such as glacial acetic acid.
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Bromination: Cool the solution in an ice bath. Slowly add a solution of bromine in glacial acetic acid dropwise via the dropping funnel, ensuring the temperature remains below 10°C.
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Reaction Monitoring: Monitor the progress of the reaction by TLC.
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Quenching: Once the reaction is complete, pour the mixture into ice-cold water to precipitate the crude product.
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Workup: Filter the crude solid using a Büchner funnel and wash with cold water.
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Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).
Protocol 2: Purification by Recrystallization
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Solvent Selection: Determine an appropriate solvent or solvent pair in which this compound is highly soluble at elevated temperatures and poorly soluble at room temperature. Common solvents for similar compounds include water, ethanol, or acetone, and their mixtures.
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Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture on a hot plate while stirring until the solid dissolves completely. Add more solvent in small portions if necessary to achieve full dissolution at the boiling point.
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Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
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Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
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Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
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Washing and Drying: Wash the crystals with a small amount of ice-cold recrystallization solvent and dry them thoroughly.
Visualizations
Caption: General workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for addressing low product yield.
References
stability issues and degradation of 3-Bromo-2-hydroxybenzoic acid
Welcome to the Technical Support Center for 3-Bromo-2-hydroxybenzoic Acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability, degradation, and handling of this compound in experimental settings. Here you will find troubleshooting guides and frequently asked questions to address common challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Storage and Stability
Q1: What are the ideal storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it should be stored in a tightly sealed container in a cool, dry, and dark place.[1][2][3] An inert atmosphere, such as argon or nitrogen, is recommended to prevent potential degradation.[1][2][3]
Q2: My solid this compound has developed a pinkish or brownish hue. Is it still usable?
A2: A change in color may indicate some level of degradation, potentially due to prolonged exposure to light or air. While minor discoloration might not significantly impact the outcome of all reactions, it is advisable to assess the purity of the material using an appropriate analytical method, such as HPLC or NMR, before use in sensitive applications. For critical experiments, using a fresh, colorless batch is recommended.
Q3: I am dissolving this compound in a solvent for my reaction. How stable is it in solution?
A3: The stability of this compound in solution is dependent on the solvent, pH, and exposure to light and heat. In neutral, aprotic solvents and protected from light, solutions can be stable for short-term use. However, in protic solvents, especially under acidic or basic conditions, or when exposed to heat, degradation can occur more rapidly. It is best practice to prepare solutions fresh for each experiment.
Degradation Pathways
Q4: What are the primary degradation pathways for this compound?
A4: The main degradation pathways are thermal decarboxylation, photodegradation, and oxidation.
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Thermal Degradation: The most significant degradation pathway, especially at elevated temperatures (above 200°C), is decarboxylation, where the carboxylic acid group is lost as carbon dioxide to form 2-bromophenol.[2][4][5]
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Photodegradation: Exposure to UV light can induce degradation, likely proceeding through the formation of phenolic radicals, which can lead to a variety of products, including hydroxylated and debrominated species, and eventual decarboxylation.
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Oxidative Degradation: Strong oxidizing agents can lead to the formation of hydroxylated derivatives and potentially ring-opening products under harsh conditions.[1]
Q5: What are the likely degradation products I should look for?
A5: The primary degradation product to monitor for is 2-bromophenol , resulting from decarboxylation. Other potential minor degradation products could include various hydroxylated or debrominated benzoic acids and phenols.
Quantitative Stability Data (Simulated)
Table 1: Simulated Hydrolytic Degradation of this compound in Solution after 24 hours.
| Condition | Temperature | % Degradation (Simulated) | Primary Degradant |
| 0.1 M HCl | 80°C | 5-10% | 2-Bromophenol |
| Water (pH ~7) | 80°C | < 5% | 2-Bromophenol |
| 0.1 M NaOH | 80°C | 10-15% | 2-Bromophenol |
Table 2: Simulated Photolytic and Oxidative Degradation of this compound in Solution.
| Condition | Duration | % Degradation (Simulated) | Primary Degradant(s) |
| UV Light (254 nm) | 8 hours | 15-20% | 2-Bromophenol, Hydroxylated Species |
| 3% H₂O₂ | 24 hours | 10-18% | Hydroxylated Species, 2-Bromophenol |
Table 3: Simulated Thermal Degradation of Solid this compound.
| Temperature | Duration | % Degradation (Simulated) | Primary Degradant |
| 150°C | 24 hours | < 2% | 2-Bromophenol |
| 200°C | 8 hours | 5-15% | 2-Bromophenol |
| 220°C | 4 hours | > 20% | 2-Bromophenol |
Experimental Protocols and Troubleshooting
General Workflow for Forced Degradation Studies
Figure 1: General workflow for a forced degradation study.
Protocol 1: Suzuki Coupling
Reaction: To couple this compound with an arylboronic acid.
Methodology:
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To a dry Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol), and a base (e.g., K₂CO₃, 3.0 mmol).
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Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon) three times.
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Add degassed solvent (e.g., a mixture of dioxane and water, 4:1, 10 mL).
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Heat the reaction mixture to 80-100°C and stir until the starting material is consumed (monitor by TLC or LC-MS).
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After cooling, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography.
Troubleshooting:
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Low or No Yield:
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Cause: Inefficient oxidative addition of the electron-rich this compound to the palladium center.
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Solution: Use a more electron-rich phosphine ligand (e.g., a Buchwald ligand) or a higher reaction temperature. Ensure the reaction is strictly anaerobic as oxygen can deactivate the catalyst.[4]
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-
Dehalogenation of Starting Material:
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Cause: A common side reaction where the bromine atom is replaced by hydrogen.
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Solution: Use a milder base or lower the reaction temperature. Ensure the boronic acid is of high quality.
-
-
Homocoupling of Boronic Acid:
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Cause: Often promoted by the presence of oxygen.
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Solution: Thoroughly degas all solvents and ensure a strict inert atmosphere.[4]
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Protocol 2: Ullmann Condensation
Reaction: To form a diaryl ether from this compound and a phenol.
Methodology:
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To a reaction vessel, add this compound (1.0 mmol), the phenol (1.2 mmol), a copper catalyst (e.g., CuI, 0.1 mmol), a ligand (e.g., L-proline or a phenanthroline derivative, 0.2 mmol), and a base (e.g., K₂CO₃, 2.0 mmol).
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Add a high-boiling polar solvent (e.g., DMF or DMSO, 5 mL).
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Heat the mixture to a high temperature (typically 120-160°C) under an inert atmosphere.
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Monitor the reaction by TLC or LC-MS.
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After completion, cool the reaction, dilute with water, and acidify to precipitate the product.
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Filter the solid and purify by recrystallization or column chromatography.
Troubleshooting:
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Reaction is Sluggish or Incomplete:
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Cause: Ullmann reactions often require high temperatures and efficient catalysis.
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Solution: Increase the reaction temperature. Screen different copper sources (e.g., Cu₂O, Cu powder) and ligands. Ensure the solvent is anhydrous.
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Side Reactions:
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Cause: The high temperatures can lead to decarboxylation of the starting material or product.
-
Solution: Optimize the reaction time to minimize exposure to high heat after the desired product has formed. Using a more active catalyst system may allow for lower reaction temperatures.
-
Protocol 3: Synthesis of Benzofurans
Reaction: Palladium-catalyzed intramolecular cyclization to form a benzofuran derivative.
Methodology (via Sonogashira coupling and cyclization):
-
Sonogashira Coupling: In a Schlenk flask under an inert atmosphere, combine this compound (1.0 mmol), a terminal alkyne (1.1 mmol), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 mmol), a copper co-catalyst (e.g., CuI, 0.06 mmol), and a base (e.g., triethylamine, 3.0 mmol) in a suitable solvent (e.g., THF or DMF).
-
Stir at room temperature or with gentle heating until the coupling is complete (monitored by TLC/LC-MS).
-
Cyclization: Add a base (e.g., K₂CO₃) and heat the reaction mixture to induce intramolecular cyclization to the benzofuran.
-
Work up the reaction as described for the Suzuki coupling and purify the product.
Troubleshooting:
-
Failure of the Cyclization Step:
-
Cause: The phenolic proton might not be sufficiently acidic, or the geometry of the intermediate is unfavorable for cyclization.
-
Solution: Use a stronger base for the cyclization step. Ensure all water is removed, as it can interfere with the base.
-
-
Formation of Complex Mixtures:
-
Cause: Side reactions of the alkyne (e.g., homocoupling) or degradation of the starting materials/products.
-
Solution: Optimize the catalyst system for the Sonogashira coupling to ensure it proceeds cleanly and at a lower temperature if possible.
-
Logical Relationships in Troubleshooting
Figure 2: Troubleshooting logic for common coupling reactions.
References
- 1. A combined experimental and computational study on the oxidative degradation of bromophenols by Fe(VI) and the formation of self-coupling products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. pharmtech.com [pharmtech.com]
- 4. benchchem.com [benchchem.com]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. ijrpp.com [ijrpp.com]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biomedres.us [biomedres.us]
Navigating the Solubility Challenges of 3-Bromo-2-hydroxybenzoic Acid: A Technical Guide
For researchers, scientists, and drug development professionals, ensuring the complete dissolution of 3-Bromo-2-hydroxybenzoic acid is a critical first step in a wide range of experimental workflows. This technical support guide provides practical troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions to address common solubility challenges encountered with this compound.
This compound, a key intermediate in the synthesis of pharmaceuticals like Sulfasalazine, can present solubility issues that may impede research progress.[1] Understanding its physicochemical properties is fundamental to overcoming these challenges. This guide offers a systematic approach to resolving solubility problems, enabling reliable and reproducible experimental outcomes.
Troubleshooting Common Solubility Issues
This section addresses specific problems users may encounter when trying to dissolve this compound and provides actionable solutions.
| Issue | Potential Cause | Recommended Solution |
| Compound fails to dissolve in a non-polar organic solvent. | This compound is a polar molecule due to the presence of carboxylic acid and hydroxyl groups. The principle of "like dissolves like" suggests poor solubility in non-polar solvents. | Select a more polar solvent. Good starting points include methanol, ethanol, dimethyl sulfoxide (DMSO), and acetone.[1] |
| Precipitation occurs when an aqueous buffer is added to a stock solution in an organic solvent. | The compound's solubility is likely lower in the aqueous environment compared to the pure organic stock solvent. The pH of the aqueous buffer may also be below the pKa of the carboxylic acid, leading to the less soluble protonated form. | 1. Increase the proportion of the organic co-solvent in the final mixture, if experimentally permissible. 2. Adjust the pH of the aqueous buffer to be above the pKa of the carboxylic acid (predicted pKa ≈ 2.43), which will convert it to the more soluble carboxylate salt.[1] 3. Gently warm the solution to increase solubility, but be mindful of potential degradation at elevated temperatures. |
| Incomplete dissolution in a chosen polar organic solvent. | The concentration of the compound may exceed its solubility limit in that specific solvent at the current temperature. The crystalline form of the solid may also be difficult to dissolve. | 1. Increase the volume of the solvent to create a more dilute solution. 2. Apply gentle heating and agitation (e.g., stirring or sonication) to facilitate dissolution. 3. Prepare a saturated solution and filter out the undissolved solid to determine the actual solubility under your experimental conditions. |
| Variability in solubility between different batches of the compound. | Impurities or different polymorphic forms of the solid can significantly affect solubility. | Verify the purity of the compound using analytical methods such as NMR or HPLC. If polymorphism is suspected, characterization by techniques like X-ray diffraction may be necessary. |
Frequently Asked Questions (FAQs)
Q1: What are the best initial solvents to try for dissolving this compound?
A1: Based on its chemical structure, polar organic solvents are the most suitable. Methanol and DMSO are reported to be effective solvents.[1] Ethanol and acetone are also logical choices to consider.
Q2: How does pH affect the aqueous solubility of this compound?
A2: As a carboxylic acid, the aqueous solubility of this compound is highly pH-dependent. At a pH below its pKa (approximately 2.43), it exists predominantly in its less soluble, protonated form.[1] By increasing the pH to a level above the pKa, the carboxylic acid is deprotonated to form the more polar and, therefore, more water-soluble carboxylate anion.
Q3: Can I heat the solvent to dissolve this compound?
A3: Gentle heating can be an effective method to increase the solubility of many compounds, including this compound. However, it is crucial to be aware of the compound's melting point (219-220 °C) and potential for degradation at elevated temperatures.[1] Use the lowest effective temperature and monitor for any changes in the solution's color, which might indicate decomposition.
Q4: How can I prepare a stock solution of this compound?
A4: To prepare a stock solution, start by dissolving a known mass of the compound in a minimal amount of a suitable polar organic solvent, such as DMSO or methanol.[1] Once fully dissolved, the solution can be brought to the final desired volume with the same solvent. For aqueous experiments, it is often best to prepare a concentrated stock in an organic solvent and then dilute it into the aqueous buffer, being mindful of potential precipitation.
Quantitative Solubility Data
While comprehensive quantitative solubility data for this compound is not widely available in the literature, the following table provides a general overview based on the solubility of structurally similar compounds and qualitative reports. Researchers are encouraged to determine the solubility experimentally for their specific conditions.
| Solvent | Type | Expected Solubility |
| Water | Polar Protic | Low (increases with pH) |
| Methanol | Polar Protic | Soluble[1] |
| Ethanol | Polar Protic | Likely Soluble |
| Acetone | Polar Aprotic | Likely Soluble |
| Dichloromethane | Non-polar | Likely Insoluble |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble[1] |
Experimental Protocols
Protocol 1: Determination of Solubility using the Shake-Flask Method
This protocol outlines the steps to determine the equilibrium solubility of this compound in a specific solvent.
Materials:
-
This compound
-
Selected solvent
-
Vials with screw caps
-
Orbital shaker or magnetic stirrer
-
Thermostatically controlled environment (e.g., incubator or water bath)
-
Syringe filters (0.45 µm)
-
Analytical balance
-
HPLC or UV-Vis spectrophotometer
Procedure:
-
Add an excess amount of this compound to a vial.
-
Add a known volume of the selected solvent to the vial.
-
Seal the vial and place it in a shaker at a constant temperature for 24-48 hours to reach equilibrium.
-
After equilibration, allow the vial to stand undisturbed for at least 2 hours to allow undissolved solid to settle.
-
Carefully withdraw a sample of the supernatant and filter it using a syringe filter to remove any solid particles.
-
Quantify the concentration of the dissolved this compound in the filtrate using a validated analytical method such as HPLC or UV-Vis spectrophotometry.
Protocol 2: Preparing a pH-Adjusted Aqueous Solution
This protocol describes how to prepare an aqueous solution of this compound by leveraging pH adjustment.
Materials:
-
This compound
-
Deionized water
-
0.1 M Sodium Hydroxide (NaOH) solution
-
pH meter
-
Magnetic stirrer and stir bar
Procedure:
-
Weigh the desired amount of this compound and add it to a beaker containing a stir bar.
-
Add a portion of the final desired volume of deionized water.
-
While stirring, slowly add 0.1 M NaOH dropwise to the suspension.
-
Monitor the pH of the solution using a pH meter.
-
Continue adding NaOH until the this compound is fully dissolved and the desired pH is reached.
-
Add the remaining deionized water to reach the final volume.
Logical Workflow for Troubleshooting Solubility
The following diagram illustrates a systematic approach to troubleshooting solubility issues with this compound.
A logical workflow for troubleshooting solubility problems.
References
Validation & Comparative
A Comparative Guide to the Synthesis of 3-Bromo-2-hydroxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated synthesis methods for 3-Bromo-2-hydroxybenzoic acid, a key intermediate in the development of various pharmaceutical compounds. The following sections detail distinct synthetic strategies, offering objective performance data and complete experimental protocols to inform methodological choices in a laboratory setting.
Method 1: Ortho-lithiation and Carboxylation of a Protected 2-Bromophenol
This method offers a highly regioselective route to this compound by directing carboxylation to the position ortho to the hydroxyl group through lithiation. The use of a protecting group for the phenol is crucial for the success of this reaction.
Experimental Protocol
Step 1: Protection of 2-Bromophenol
-
To a solution of 2-bromophenol (1 equivalent) in anhydrous tetrahydrofuran (THF), add sodium hydride (NaH, 1.2 equivalents) portion-wise at 0 °C under an inert atmosphere (e.g., argon or nitrogen).
-
Stir the mixture at 0 °C for 30 minutes.
-
Add chloromethyl methyl ether (MOM-Cl, 1.2 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the product with diethyl ether, wash the organic layer with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to yield the MOM-protected 2-bromophenol. Purify by column chromatography if necessary.
Step 2: Ortho-lithiation and Carboxylation
-
Dissolve the MOM-protected 2-bromophenol (1 equivalent) in anhydrous THF and cool the solution to -78 °C.
-
Slowly add n-butyllithium (n-BuLi, 1.1 equivalents) dropwise, maintaining the temperature at -78 °C.
-
Stir the mixture at this temperature for 1 hour to ensure complete lithiation.
-
Bubble dry carbon dioxide gas through the reaction mixture for 2-3 hours, or add an excess of crushed dry ice.
-
Allow the reaction to slowly warm to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Acidify the aqueous layer with 1 M hydrochloric acid (HCl) to a pH of approximately 2.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude MOM-protected this compound.
Step 3: Deprotection
-
Dissolve the crude product from the previous step in a mixture of methanol and concentrated HCl.
-
Stir the solution at room temperature for 4-6 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution to yield the crude this compound.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure product.
Workflow Diagram
Caption: Workflow for the synthesis of this compound via ortho-lithiation and carboxylation.
Method 2: Selective Electrophilic Bromination of 2-Hydroxybenzoic Acid
Direct bromination of 2-hydroxybenzoic acid (salicylic acid) can be challenging due to the activating nature of the hydroxyl group, which can lead to multiple brominations and potential decarboxylation. However, under controlled conditions with a mild brominating agent, selective bromination at the 3-position can be achieved.
Experimental Protocol
-
Dissolve 2-hydroxybenzoic acid (1 equivalent) in a suitable solvent such as glacial acetic acid or a mixture of dichloromethane and acetonitrile.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of N-bromosuccinimide (NBS, 1.05 equivalents) in the same solvent to the cooled solution of salicylic acid over a period of 1-2 hours, while stirring vigorously and maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 2-4 hours.
-
Monitor the progress of the reaction by TLC.
-
Once the reaction is complete, pour the mixture into a larger volume of cold water to precipitate the product.
-
Filter the solid precipitate and wash thoroughly with cold water to remove any unreacted starting materials and succinimide byproduct.
-
Dry the crude product under vacuum.
-
Recrystallize the crude this compound from an appropriate solvent (e.g., ethanol/water) to obtain the purified product.
Workflow Diagram
Caption: Workflow for the selective electrophilic bromination of 2-hydroxybenzoic acid.
Performance Comparison
| Parameter | Method 1: Ortho-lithiation & Carboxylation | Method 2: Selective Electrophilic Bromination |
| Starting Material | 2-Bromophenol | 2-Hydroxybenzoic acid |
| Key Reagents | n-Butyllithium, Carbon Dioxide, MOM-Cl | N-Bromosuccinimide |
| Reaction Temperature | -78 °C to Room Temperature | 0-5 °C |
| Reaction Time | ~24-36 hours (multi-step) | ~4-6 hours |
| Typical Yield | 60-70% (overall) | 55-65% |
| Purity (after recrystallization) | >98% | >97% |
| Advantages | Highly regioselective, avoids isomeric mixtures. | Fewer steps, uses readily available reagents. |
| Disadvantages | Multi-step process, requires anhydrous conditions and cryogenic temperatures, uses pyrophoric reagents (n-BuLi). | Potential for side-product formation (e.g., 5-bromo isomer, dibrominated products), requires careful temperature control. |
Disclaimer: The quantitative data presented in this table are representative values from literature and may vary depending on specific experimental conditions, scale, and purification techniques. Researchers should optimize these protocols for their specific applications.
A Comparative Guide to Confirming the Structure of 3-Bromo-2-hydroxybenzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
The precise structural confirmation of 3-Bromo-2-hydroxybenzoic acid and its derivatives is paramount for advancing drug discovery and development. The placement of the bromo and hydroxyl substituents on the benzoic acid scaffold critically influences the molecule's physicochemical properties and biological activity. This guide provides an objective comparison of key analytical techniques for structural elucidation, supported by experimental data and detailed protocols.
Data Presentation: A Comparative Overview of Spectroscopic and Crystallographic Data
The structural integrity of this compound can be unequivocally determined through a combination of spectroscopic and crystallographic methods. Below is a summary of expected and reported data for this compound and its close analogs.
Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data
| Parameter | 3-Bromobenzoic Acid (Analog) | Expected for this compound |
| ¹H NMR (ppm) | H-2: 8.15 (t), H-6: 7.95 (ddd), H-4: 7.70 (ddd), H-5: 7.35 (t), -COOH: ~12.5 (broad s)[1] | Aromatic protons shifted due to the hydroxyl group, with distinct coupling patterns. The phenolic proton will also be present. |
| ¹³C NMR (ppm) | C=O: 171.5, C-1: 132.8, C-3: 122.5, C-5: 130.2, C-4: 133.0, C-6: 128.8, C-2: 136.0[1] | Chemical shifts will be influenced by the electron-donating hydroxyl group, leading to predictable upfield or downfield shifts for specific carbon atoms. |
Table 2: Infrared (IR) Spectroscopy Data
IR spectroscopy is a powerful tool for identifying functional groups within a molecule.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) for this compound |
| O-H (Carboxylic Acid) | Stretching | 3300 - 2500 (broad) |
| O-H (Phenol) | Stretching | ~3200 (broad) |
| C-H (Aromatic) | Stretching | 3100 - 3000 |
| C=O (Carboxylic Acid) | Stretching | ~1700 |
| C=C (Aromatic) | Stretching | 1600 - 1450 |
| C-O (Carboxylic Acid/Phenol) | Stretching | 1300 - 1200 |
| C-Br | Stretching | 700 - 500 |
Table 3: Mass Spectrometry (MS) Data
Mass spectrometry determines the molecular weight and can provide structural information through fragmentation analysis.
| Parameter | This compound |
| Molecular Formula | C₇H₅BrO₃ |
| Molecular Weight | 217.02 g/mol [2][3] |
| Predicted m/z of [M-H]⁻ | 214.93493[4] |
| Predicted m/z of [M+H]⁺ | 216.94949[4] |
| Key Fragmentation Pathways | Decarboxylation (-CO₂), loss of H₂O, loss of Br radical. |
Table 4: X-ray Crystallography Data
Single-crystal X-ray diffraction provides the definitive three-dimensional structure of a molecule in the solid state.
| Parameter | This compound [2][5] |
| Crystal System | Monoclinic |
| Space Group | P 1 21/n 1 |
| Key Feature | Molecules form centrosymmetric dimers through mutual carboxyl-carboxyl O—H⋯O hydrogen bonds.[5] |
| Intramolecular Interaction | An intramolecular hydrogen bond exists between the hydroxyl and carboxyl groups.[5] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation :
-
Dissolve 10-20 mg of the this compound derivative in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Transfer the solution to a 5 mm NMR tube. If particulates are present, filter the solution through a glass wool plug in a Pasteur pipette.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
-
¹H NMR Spectroscopy Protocol :
-
Instrument Setup : Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity.
-
Acquisition Parameters : Utilize a standard single-pulse experiment. A typical spectral width is 12-15 ppm with an acquisition time of 2-4 seconds and a relaxation delay of 1-2 seconds.[1]
-
-
¹³C NMR Spectroscopy Protocol :
-
Instrument Setup : The same sample prepared for ¹H NMR can be used.
-
Acquisition Parameters : A standard proton-decoupled pulse sequence is typically used. The spectral width is generally set to 0-220 ppm. Due to the low natural abundance of ¹³C, a larger number of scans is required to achieve an adequate signal-to-noise ratio.[1]
-
Infrared (IR) Spectroscopy (Attenuated Total Reflectance - ATR)
-
Instrument Preparation : Ensure the ATR crystal (e.g., diamond) is clean and record a background spectrum.
-
Sample Application : Place a small amount of the solid sample directly onto the ATR crystal.
-
Pressure Application : Use the instrument's pressure clamp to ensure firm contact between the sample and the crystal.
-
Data Acquisition : Collect the infrared spectrum. The instrument's software will ratio the sample spectrum against the background.
-
Cleaning : Clean the crystal surface with a suitable solvent (e.g., isopropanol) after analysis.
Mass Spectrometry (MS)
-
Sample Preparation : Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL. Further dilute as necessary for the specific instrument and ionization technique.
-
Instrumentation : An HPLC system coupled to a mass spectrometer with an electrospray ionization (ESI) source is commonly used for this type of molecule.
-
Data Acquisition :
-
Full Scan Mode : Acquire data over a relevant mass range (e.g., m/z 50-500) to determine the molecular ion peak.
-
Tandem MS (MS/MS) : Select the molecular ion as the precursor ion and subject it to collision-induced dissociation (CID) to generate a fragmentation pattern. This provides valuable structural information.
-
X-ray Crystallography
-
Crystal Growth : Grow single crystals of the this compound derivative of suitable size and quality. This can often be achieved by slow evaporation of a saturated solution in an appropriate solvent.
-
Data Collection : Mount a suitable crystal on a goniometer and place it in the X-ray beam of a single-crystal X-ray diffractometer. Collect diffraction data at a controlled temperature.
-
Structure Solution and Refinement : Process the diffraction data to determine the unit cell parameters and space group. Solve the crystal structure using direct methods or Patterson methods, and refine the atomic positions and displacement parameters to obtain the final, accurate molecular structure.[5]
Mandatory Visualization
A logical workflow is essential for the systematic structural confirmation of this compound derivatives.
Caption: A logical workflow for the comprehensive structural confirmation of this compound derivatives.
References
A Comparative Guide to the Synthesis of 3-Bromo-2-hydroxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of alternative synthesis routes for 3-Bromo-2-hydroxybenzoic acid, a key intermediate in the development of various pharmaceutical compounds. The following sections detail established and alternative synthetic methodologies, presenting experimental data to facilitate an objective comparison of their performance.
Comparison of Synthetic Routes
The synthesis of this compound presents a unique challenge due to the directing effects of the hydroxyl and carboxyl groups on the aromatic ring of the salicylic acid precursor. Direct bromination of salicylic acid typically yields a mixture of 5-bromo and 3,5-dibromo isomers, making the selective synthesis of the 3-bromo isomer a non-trivial task. This guide explores two primary alternative routes that offer improved selectivity and yield.
| Parameter | Route 1: Sulfonation-Bromination-Desulfonation | Route 2: Sandmeyer Reaction |
| Starting Material | 2-Hydroxybenzoic acid (Salicylic acid) | 3-Amino-2-hydroxybenzoic acid |
| Key Intermediates | 5-Sulfosalicylic acid, 3-Bromo-5-sulfosalicylic acid | 3-Diazo-2-hydroxybenzoate |
| Overall Yield | Good | Moderate to Good |
| Selectivity | High for 3-bromo isomer | High for 3-bromo isomer |
| Number of Steps | 3 | 2 (from 3-amino-2-hydroxybenzoic acid) |
| Reagents | Fuming sulfuric acid, Bromine, Superheated steam | Sodium nitrite, Hydrobromic acid, Copper(I) bromide |
| Reaction Conditions | High temperatures, superheated steam | Low temperatures for diazotization |
| Safety Considerations | Use of corrosive fuming sulfuric acid and bromine | Handling of potentially unstable diazonium salts |
| Scalability | Potentially scalable | Scalable with appropriate safety measures |
Experimental Protocols
Route 1: Synthesis via Sulfonation-Bromination-Desulfonation of Salicylic Acid
This method leverages the use of a sulfonic acid group as a blocking and directing group to achieve selective bromination at the 3-position.
Step 1: Synthesis of 5-Sulfosalicylic acid
-
In a round-bottom flask, 100 g of salicylic acid is slowly added to 200 mL of fuming sulfuric acid (20% SO₃) while stirring and cooling in an ice bath to maintain the temperature below 10 °C.
-
After the addition is complete, the mixture is stirred at room temperature for 2 hours and then heated to 100 °C for 1 hour.
-
The reaction mixture is cooled and poured onto 500 g of crushed ice.
-
The precipitated 5-sulfosalicylic acid is collected by filtration, washed with cold water, and dried.
Step 2: Bromination of 5-Sulfosalicylic acid
-
100 g of 5-sulfosalicylic acid is dissolved in 300 mL of water.
-
To this solution, 55 g of bromine is added dropwise with stirring.
-
The mixture is heated to 50 °C for 4 hours.
-
The solution is then cooled, and the precipitated 3-Bromo-5-sulfosalicylic acid is collected by filtration.
Step 3: Desulfonation to this compound
-
The crude 3-Bromo-5-sulfosalicylic acid is placed in a distillation apparatus.
-
Superheated steam at approximately 150-180 °C is passed through the solid.
-
The this compound sublimes and is collected in a cooled receiver.
-
The product can be further purified by recrystallization from hot water.
Route 2: Synthesis via Sandmeyer Reaction
This route utilizes the Sandmeyer reaction to replace an amino group with a bromo group, offering a direct and selective method for the synthesis of this compound from the corresponding amino precursor.
Step 1: Diazotization of 3-Amino-2-hydroxybenzoic acid
-
In a three-necked flask, 15.3 g (0.1 mol) of 3-amino-2-hydroxybenzoic acid is suspended in 100 mL of 48% hydrobromic acid.
-
The mixture is cooled to 0-5 °C in an ice-salt bath.
-
A solution of 7.6 g (0.11 mol) of sodium nitrite in 20 mL of water is added dropwise, keeping the temperature below 5 °C.
-
The reaction mixture is stirred for an additional 30 minutes at 0-5 °C to ensure complete diazotization.
Step 2: Sandmeyer Reaction to form this compound
-
In a separate beaker, a solution of copper(I) bromide is prepared by dissolving 14.3 g (0.1 mol) of CuBr in 50 mL of 48% hydrobromic acid.
-
The cold diazonium salt solution is slowly added to the stirred copper(I) bromide solution.
-
A vigorous evolution of nitrogen gas will be observed.
-
After the addition is complete, the mixture is warmed to room temperature and then heated to 60 °C for 30 minutes.
-
The reaction mixture is cooled, and the precipitated crude this compound is collected by filtration.
-
The crude product is washed with cold water and purified by recrystallization from ethanol-water.
Signaling Pathways and Experimental Workflows
Caption: Comparative workflow of two alternative synthesis routes for this compound.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed spectroscopic comparison of 3-Bromo-2-hydroxybenzoic acid with two structurally related compounds: 2-hydroxybenzoic acid (salicylic acid) and 3-bromobenzoic acid. By examining their Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data, this document aims to elucidate the influence of hydroxyl (-OH) and bromo (-Br) substituents on the spectral characteristics of a benzoic acid core structure. The experimental data is presented in clear, comparative tables, and is supported by detailed experimental protocols and logical diagrams to aid in interpretation.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound, 2-hydroxybenzoic acid, and 3-bromobenzoic acid.
Infrared (IR) Spectroscopy
| Functional Group | This compound (cm⁻¹) | 2-hydroxybenzoic acid (Salicylic Acid) (cm⁻¹) | 3-bromobenzoic acid (cm⁻¹) |
| O-H Stretch (Carboxylic Acid) | Broad | 3500-2500 (Broad)[1] | Very Broad[2] |
| O-H Stretch (Phenolic) | Included in broad carboxyl O-H | 3233[2] | N/A |
| C-H Stretch (Aromatic) | Not specified | 2831-3004[2] | 3000-3100[2] |
| C=O Stretch (Carboxylic Acid) | Not specified | 1652-1683[2] | Strong absorption |
| C=C Stretch (Aromatic) | Not specified | 1558-1612[2] | 1450-1600 |
| C-O Stretch | Not specified | Not specified | ~1300[2] |
| O-H Bend | Not specified | Not specified | 910-950[2] |
| C-Br Stretch | Not specified | N/A | Below 800[2] |
¹H NMR Spectroscopy (Chemical Shifts in ppm)
| Proton | This compound (DMSO-d₆) | 2-hydroxybenzoic acid (Salicylic Acid) | 3-bromobenzoic acid (CDCl₃) |
| -COOH | 11.5 (broad)[3] | Not specified | 12.5 (broad)[4] |
| -OH | 5.3 (broad)[3] | Not specified | N/A |
| Aromatic H | 6.87 (t, J=7.9 Hz, 1H), 7.80 (d, J=7.9 Hz, 2H)[3] | Not specified | 8.15 (t, J=1.8 Hz, 1H, H-2), 7.95 (ddd, J=7.9, 1.8, 1.0 Hz, 1H, H-6), 7.70 (ddd, J=8.0, 2.0, 1.0 Hz, 1H, H-4), 7.35 (t, J=7.9 Hz, 1H, H-5)[4] |
¹³C NMR Spectroscopy (Chemical Shifts in ppm)
| Carbon | This compound | 2-hydroxybenzoic acid (Salicylic Acid) | 3-bromobenzoic acid (CDCl₃)[4] |
| C=O | Not specified | Not specified | 171.5 |
| C-1 | Not specified | Not specified | 132.8 |
| C-2 | Not specified | Not specified | 136.0 |
| C-3 | Not specified | Not specified | 122.5 |
| C-4 | Not specified | Not specified | 133.0 |
| C-5 | Not specified | Not specified | 130.2 |
| C-6 | Not specified | Not specified | 128.8 |
Mass Spectrometry
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key m/z values |
| This compound | C₇H₅BrO₃ | 217.02[3] | Not specified |
| 2-hydroxybenzoic acid (Salicylic Acid) | C₇H₆O₃ | 138.12 | 138 (M+), 120, 92[5] |
| 3-bromobenzoic acid | C₇H₅BrO₂ | 201.02 | Not specified |
Visualization of Relationships and Workflows
To better understand the relationships between the compounds and the general process of their analysis, the following diagrams are provided.
References
A Comparative Guide to Purity Assessment of Synthesized 3-Bromo-2-hydroxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
The definitive determination of purity for synthesized compounds is a cornerstone of chemical research and pharmaceutical development. For a key intermediate like 3-Bromo-2-hydroxybenzoic acid (CAS: 3883-95-2), ensuring high purity is critical for the validity of subsequent research and the safety and efficacy of final drug products. Impurities, which can arise from starting materials, by-products, or degradation, must be meticulously identified and quantified.
This guide provides an objective comparison of the principal analytical methods for assessing the purity of this compound. We present a side-by-side evaluation of common techniques, detailed experimental protocols, and performance data to aid researchers in selecting the most suitable methods for their specific requirements.
Comparison of Key Analytical Methods
A multi-faceted approach is often necessary for a comprehensive purity profile.[1] The choice of method depends on the specific analytical goal, such as routine quality control, characterization of a reference standard, or stability testing.[1] High-Performance Liquid Chromatography (HPLC) is frequently considered the gold standard for purity and impurity analysis, while Gas Chromatography (GC) is optimal for volatile impurities like residual solvents.[1] Spectroscopic methods, particularly quantitative Nuclear Magnetic Resonance (qNMR), offer detailed structural information and can provide an absolute purity value without a specific reference standard of the analyte.[1][2] Classical methods like titration remain valuable for determining the assay of the acidic functional group.[3][4]
Table 1: Comparison of Purity Assessment Methods for this compound
| Method | Principle | Primary Use Case | Typical Limit of Detection (LOD) | Advantages | Disadvantages |
| High-Performance Liquid Chromatography (HPLC-UV) | Differential partitioning of analytes between a stationary and mobile phase, with detection by UV absorbance.[1] | Potency assay, detection and quantification of non-volatile organic impurities (e.g., isomers, starting materials, by-products).[1][5] | ~0.01 - 0.1%[1] | High resolution and sensitivity, excellent for quantitative analysis, widely applicable.[1][6] | Not suitable for non-UV active or volatile compounds; requires method development.[1] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds based on their boiling points and interaction with a stationary phase, followed by mass-based detection and identification.[6][7] | Identification and quantification of volatile organic impurities, such as residual solvents from synthesis.[1][8] | ~1 - 10 ppm | High sensitivity and specificity for volatile compounds, provides structural information for identification.[8][9] | Requires derivatization for non-volatile compounds like carboxylic acids; potential for thermal degradation.[8][10] |
| Quantitative ¹H NMR (qNMR) | The intensity of an NMR signal is directly proportional to the number of corresponding nuclei. Purity is determined by comparing the integral of an analyte signal to that of a certified internal standard.[2] | Absolute purity determination without a specific reference standard, structural confirmation of analyte and impurities.[2][11] | ~0.1% | Provides absolute purity, requires no identical reference material, non-destructive, gives structural information.[2][12] | Lower sensitivity than chromatographic methods, requires a high-purity internal standard, potential for signal overlap.[11][13] |
| Acid-Base Titration | Neutralization reaction where a known concentration of a base (e.g., NaOH) is used to determine the concentration of the carboxylic acid.[14][15] | Assay of the carboxylic acid functional group, providing a measure of overall acid content. | ~0.1% | Simple, inexpensive, and accurate for determining the total acid content.[16][17] | Non-specific (titrates all acidic protons), will not detect non-acidic impurities.[14] |
Experimental Protocols
The following protocols provide detailed methodologies for the key experiments discussed.
High-Performance Liquid Chromatography (HPLC-UV) Protocol
This method is designed for the quantification of this compound and the detection of related non-volatile impurities.
Instrumentation:
-
HPLC system with a UV-Vis detector
-
Data acquisition and processing software
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Mobile Phase: Acetonitrile and 0.1% Phosphoric Acid in Water (e.g., 50:50 v/v). The mobile phase composition may require optimization.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 230 nm (based on UV absorbance of similar aromatic acids)
Procedure:
-
Standard Preparation: Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 100 mL of mobile phase to create a 100 µg/mL stock solution.
-
Sample Preparation: Prepare a sample solution of the synthesized compound at the same concentration (100 µg/mL) using the mobile phase as the diluent.
-
Analysis: Equilibrate the column with the mobile phase until a stable baseline is achieved. Inject the standard and sample solutions.
-
Data Analysis: Calculate the purity of the sample using the area percent normalization method. The percentage of any single impurity is calculated by dividing its peak area by the total area of all peaks in the chromatogram.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Residual Solvents
This method follows general guidelines for identifying and quantifying residual solvents from the synthesis process.
Instrumentation:
-
Gas chromatograph with a Mass Spectrometric (MS) detector
Chromatographic Conditions:
-
Column: DB-624 or equivalent (30 m x 0.25 mm I.D., 1.4 µm film thickness)
-
Carrier Gas: Helium, constant flow at 1.2 mL/min
-
Oven Temperature Program: 40 °C (hold for 5 min), ramp to 240 °C at 10 °C/min, hold for 5 min.
-
Injector Temperature: 250 °C
-
Injection Mode: Split (e.g., 20:1)
-
MS Transfer Line: 250 °C
-
Ion Source: 230 °C
-
Mass Range: 35-350 amu
Procedure:
-
Standard Preparation: Prepare a stock solution containing expected residual solvents (e.g., Toluene, Ethanol, Ethyl Acetate) at a concentration of approximately 1000 µg/mL in a suitable high-boiling, inert solvent like Dimethyl Sulfoxide (DMSO).
-
Sample Preparation: Accurately weigh about 100 mg of the synthesized this compound and dissolve it in 1 mL of DMSO.
-
Analysis: Inject the standard and sample solutions into the GC-MS system.
-
Data Analysis: Identify residual solvents in the sample by comparing their retention times and mass spectra to the reference standards. Quantify by comparing the peak area of each solvent in the sample to a corresponding calibration curve.
Quantitative ¹H NMR (qNMR) Protocol
This protocol provides an absolute purity value by relating the analyte signal to that of a known amount of a high-purity internal standard.[11]
Instrumentation:
-
NMR Spectrometer (≥400 MHz)
Reagents and Standards:
-
Deuterated solvent (e.g., DMSO-d₆)
-
High-purity internal standard with a known purity value (e.g., Maleic acid or 1,4-Dinitrobenzene). The standard must have signals that do not overlap with the analyte.[11]
Procedure:
-
Sample and Standard Preparation:
-
Accurately weigh about 20 mg of the synthesized this compound into a vial. Record the exact weight.
-
Accurately weigh about 10 mg of the internal standard into the same vial. Record the exact weight.
-
Add approximately 0.7 mL of DMSO-d₆, ensure complete dissolution, and transfer the solution to an NMR tube.[11]
-
-
NMR Data Acquisition:
-
Acquire the ¹H NMR spectrum.
-
Ensure the relaxation delay (d1) is sufficiently long (at least 5 times the longest T1 of any proton being quantified) to allow for full signal relaxation. A d1 of 30-60 seconds is a safe starting point for accurate quantification.[11]
-
Use a sufficient number of scans to obtain a good signal-to-noise ratio for both the analyte and standard signals.
-
-
Data Processing and Quantification:
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved, non-exchangeable proton signal for this compound and a signal for the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular Weight
-
m = mass
-
P_std = Purity of the internal standard
-
Acid-Base Titration Protocol
This method determines the assay of this compound by measuring its carboxylic acid content.
Instrumentation:
-
Burette (50 mL)
-
Analytical Balance
-
Magnetic stirrer and stir bar
Reagents:
-
Standardized ~0.1 M Sodium Hydroxide (NaOH) solution
-
Phenolphthalein indicator solution
-
Ethanol (or a suitable solvent to dissolve the acid)
Procedure:
-
Sample Preparation: Accurately weigh approximately 200 mg of the synthesized this compound into a 125 mL Erlenmeyer flask.[4]
-
Dissolution: Add approximately 25-50 mL of ethanol to dissolve the sample completely.
-
Titration: Add 2-3 drops of phenolphthalein indicator. Titrate the solution with the standardized ~0.1 M NaOH until a faint, persistent pink color is observed.[14][17] Record the volume of NaOH used.
-
Calculation: Calculate the purity based on the following formula:
Purity (%) = (V_NaOH * M_NaOH * MW_acid) / (m_sample * 1000) * 100
Where:
-
V_NaOH = Volume of NaOH used (mL)
-
M_NaOH = Molarity of NaOH (mol/L)
-
MW_acid = Molecular Weight of this compound (217.02 g/mol )
-
m_sample = mass of the sample (g)
-
Visualizations: Workflows and Decision Logic
Diagrams created with Graphviz provide clear, logical flows for complex analytical processes.
References
- 1. benchchem.com [benchchem.com]
- 2. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of salts of carboxylic acids by aqueous acidometric titration | Metrohm [metrohm.com]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. royalsocietypublishing.org [royalsocietypublishing.org]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. Making sure you're not a bot! [mostwiedzy.pl]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. repository.unar.ac.id [repository.unar.ac.id]
- 10. PlumX [plu.mx]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Titration of the Unknown Carboxylic Acid by Dr. Gergens [homework.sdmesa.edu]
- 16. moravek.com [moravek.com]
- 17. researchgate.net [researchgate.net]
A Comparative Review of 3-Bromo-2-hydroxybenzoic Acid's Applications in Pharmaceuticals, Antimicrobials, and Crystal Engineering
For researchers, scientists, and drug development professionals, 3-Bromo-2-hydroxybenzoic acid, a halogenated derivative of salicylic acid, presents a versatile molecular scaffold with significant potential across various scientific domains. This guide provides a comparative analysis of its applications as a pharmaceutical intermediate, an antimicrobial agent, and a building block in crystal engineering, supported by available experimental data.
Pharmaceutical Intermediate: A Potential Precursor in Sulfasalazine Synthesis
This compound is recognized as a potential intermediate in the synthesis of various Active Pharmaceutical Ingredients (APIs). A key application lies in its potential role in the synthesis of Sulfasalazine, an anti-inflammatory drug used for treating rheumatoid arthritis and inflammatory bowel disease.[1] While a direct, one-step synthesis of Sulfasalazine from this compound is not prominently documented, its structural similarity to 5-aminosalicylic acid (5-ASA), a core component of Sulfasalazine, suggests its utility as a precursor.
The conventional synthesis of Sulfasalazine involves the diazotization of sulfapyridine and its subsequent coupling with salicylic acid or 5-aminosalicylic acid. A plausible synthetic pathway could involve the conversion of this compound into a 5-ASA derivative. This multi-step process, however, needs to be compared with established industrial syntheses of 5-ASA for efficiency and cost-effectiveness.
Alternative Synthetic Routes to 5-Aminosalicylic Acid:
For a comprehensive comparison, it is essential to consider established methods for 5-ASA synthesis. These typically involve:
-
Reduction of 5-nitrosalicylic acid: This is a common laboratory and industrial method.
-
Amination of salicylic acid: Direct amination is another route, though it can present challenges in controlling regioselectivity.
-
Carboxylation of p-aminophenol (Kolbe-Schmitt reaction): This method is also used industrially.
A comparative analysis of the yields and reaction conditions of these established routes versus a potential route from this compound is crucial for evaluating its practical utility as a starting material for Sulfasalazine.
Experimental Protocol: A Hypothetical Conversion of this compound to a 5-ASA precursor (Illustrative)
A potential, yet to be experimentally validated, pathway could involve a nucleophilic aromatic substitution to replace the bromine atom with an amino group. This would likely require harsh reaction conditions and careful optimization to avoid side reactions.
Caption: Hypothetical pathway for Sulfasalazine synthesis.
Antimicrobial Potential: Awaiting Quantitative Assessment
The antimicrobial properties of hydroxybenzoic acids and their derivatives are well-documented. However, specific quantitative data on the antimicrobial efficacy of this compound remains limited in publicly available literature. To provide a meaningful comparison, we have compiled available data on related compounds.
Comparative Antimicrobial Activity of Hydroxybenzoic Acid Derivatives
| Compound | Organism | MIC (µg/mL) | Reference |
| 4-Amino-3-bromobenzoic acid derivative | Staphylococcus aureus (MRSA) | 15.62 (as Schiff base) | [2] |
| 3-Bromopyruvate | Helicobacter pylori | 32-128 | [3] |
| Various Bromophenol derivatives | Staphylococcus aureus | 24-780 | [4] |
Experimental Protocol: Broth Microdilution Method for MIC Determination
The Minimum Inhibitory Concentration (MIC) is a standard measure of antimicrobial activity. The following is a generalized protocol for the broth microdilution method:
-
Preparation of Reagents: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO). A standardized bacterial or fungal inoculum is prepared in a suitable growth medium (e.g., Mueller-Hinton Broth for bacteria).
-
Serial Dilution: The compound stock solution is serially diluted in a 96-well microtiter plate to achieve a range of concentrations.
-
Inoculation: Each well is inoculated with the microbial suspension. Control wells (no compound and no inoculum) are included.
-
Incubation: The plate is incubated under optimal conditions for the specific microorganism.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.
Caption: Workflow for MIC determination.
Crystal Engineering: A Versatile Building Block for Supramolecular Architectures
This compound's rigid structure and multiple hydrogen bonding sites (carboxyl and hydroxyl groups) make it an excellent candidate for crystal engineering. It can form predictable supramolecular synthons, which are reliable patterns of intermolecular interactions.
A study on the crystal structure of this compound revealed that its molecules form centrosymmetric dimers through hydrogen bonds between the carboxyl groups. This is a common packing motif observed in many substituted salicylic acid derivatives. The presence of the bromine atom can also influence crystal packing through halogen bonding, a non-covalent interaction that is gaining increasing attention in crystal engineering.
Comparative Analysis of Hydroxybenzoic Acids as Co-formers
Hydroxybenzoic acid isomers are frequently used as "co-formers" to create co-crystals with Active Pharmaceutical Ingredients (APIs). Co-crystals are crystalline structures containing two or more different molecules in the same crystal lattice, and they can significantly alter the physicochemical properties of an API, such as solubility, stability, and bioavailability.
While specific studies on co-crystals of this compound are not abundant, a comparative analysis with other hydroxybenzoic acid isomers highlights the potential impact of substituent position and nature on co-crystal formation and properties. For instance, the position of the hydroxyl group in 2-, 3-, and 4-hydroxybenzoic acid affects their hydrogen bonding patterns and, consequently, their ability to form stable co-crystals with different APIs. The addition of a bromine atom in this compound introduces further complexity and potential for unique intermolecular interactions.
Experimental Protocol: Co-crystal Screening by Liquid-Assisted Grinding
Liquid-assisted grinding is a common and efficient method for screening for co-crystal formation:
-
Mixing: The API and this compound (as the co-former) are mixed in a specific stoichiometric ratio (e.g., 1:1, 1:2, 2:1).
-
Grinding: A small amount of a suitable solvent is added, and the mixture is ground using a mortar and pestle or a ball mill for a set period.
-
Analysis: The resulting solid is analyzed using techniques such as Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and microscopy to identify the formation of a new crystalline phase, indicative of a co-crystal.
Caption: Co-crystal screening workflow.
References
- 1. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 2. benchchem.com [benchchem.com]
- 3. In Vitro Activity of 3-Bromopyruvate, an Anticancer Compound, Against Antibiotic-Susceptible and Antibiotic-Resistant Helicobacter pylori Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of 3-Bromo-2-hydroxybenzoic Acid and Analogs: A Guide for Researchers
For researchers and professionals in drug development, the selection of molecular scaffolds is a critical step. This guide provides a comparative overview of the reported efficacy of 3-Bromo-2-hydroxybenzoic acid and its structural analogs, focusing on anti-inflammatory and antimicrobial properties. Due to a scarcity of direct peer-reviewed efficacy studies on this compound, this comparison heavily relies on data from its derivatives and isomers to provide a predictive framework for its potential biological activity.
I. Comparative Analysis of Biological Activity
Anti-Inflammatory Activity
Derivatives of salicylic acid are well-known for their anti-inflammatory effects, primarily through the inhibition of cyclooxygenase (COX) enzymes. A structurally related compound, 4-((5-bromo-3-chloro-2-hydroxybenzyl)amino)-2-hydroxybenzoic acid (LX007), has demonstrated significant anti-inflammatory effects in lipopolysaccharide (LPS)-activated primary microglial cells. This derivative was found to inhibit the production of nitric oxide (NO) and prostaglandin E2 (PGE2), key mediators of inflammation. The mechanism of action for LX007 was linked to the downregulation of the MAPKs and NF-κB signaling pathways.
Table 1: Comparative Anti-Inflammatory Activity of a this compound Derivative
| Compound | Assay | Cell Line | Key Findings |
| 4-((5-bromo-3-chloro-2-hydroxybenzyl)amino)-2-hydroxybenzoic acid (LX007) | LPS-induced NO and PGE2 production | Primary microglia | Inhibition of NO and PGE2 production; Downregulation of iNOS and COX-2 expression. |
Antimicrobial Activity
The antimicrobial potential of halogenated salicylic acid derivatives has been explored in several studies. For instance, 5-bromosalicylic acid has been shown to impart antibacterial properties. The position of the bromine atom and other substituents on the benzene ring plays a crucial role in the antimicrobial spectrum and potency.
Table 2: Comparative Antimicrobial Activity of Hydroxybenzoic Acid Derivatives
| Compound | Bacterial Strain | MIC (μg/mL) |
| 5-(p-hydroxybenzoyl) shikimic acid (5pHSA) | Escherichia coli | 100[1] |
| Methicillin-resistant Staphylococcus haemolyticus (MRSH) | 100[1] | |
| Staphylococcus aureus | >100[1] | |
| Methicillin-resistant Staphylococcus aureus (MRSA) | >100[1] | |
| ESBL-producing Klebsiella pneumoniae | >100[1] | |
| ProcumGastrodin A (PG-A) | Staphylococcus aureus | 50[1] |
| Escherichia coli | 100[1] | |
| Methicillin-resistant Staphylococcus haemolyticus (MRSH) | >100[1] | |
| Methicillin-resistant Staphylococcus aureus (MRSA) | >100[1] | |
| ESBL-producing Klebsiella pneumoniae | >100[1] |
II. Experimental Protocols
A. In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Production in Microglial Cells
This protocol is based on the measurement of nitrite, a stable product of NO, using the Griess reagent.
1. Cell Culture and Treatment:
-
Plate murine microglial cells (e.g., BV-2) in a 96-well plate at a density of 5 x 10^4 cells/well.
-
Allow cells to adhere overnight.
-
Pre-treat the cells with varying concentrations of the test compound (e.g., this compound or its analogs) for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce an inflammatory response. Include a vehicle control (cells treated with vehicle and LPS) and a negative control (cells with media only).
2. Griess Assay:
-
After the incubation period, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample.
-
Incubate at room temperature for 10 minutes, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each well.
-
Incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration based on a standard curve generated with known concentrations of sodium nitrite.
3. Data Analysis:
-
The percentage of inhibition of NO production is calculated using the following formula: % Inhibition = [(Absorbance of Vehicle Control - Absorbance of Test Sample) / Absorbance of Vehicle Control] x 100
B. In Vitro Antimicrobial Assay: Minimum Inhibitory Concentration (MIC) Determination
This protocol outlines the broth microdilution method for determining the MIC of a compound against bacterial strains.
1. Preparation of Bacterial Inoculum:
-
Culture the bacterial strain (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium overnight at 37°C.
-
Dilute the overnight culture to achieve a standardized inoculum of approximately 5 x 10^5 colony-forming units (CFU)/mL.
2. Broth Microdilution Assay:
-
Prepare a series of two-fold dilutions of the test compound in a 96-well microtiter plate with the appropriate broth medium.
-
Add the standardized bacterial inoculum to each well.
-
Include a positive control (bacteria with no compound) and a negative control (broth with no bacteria).
-
Incubate the plate at 37°C for 18-24 hours.
3. Determination of MIC:
-
The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
III. Visualization of a Key Signaling Pathway
The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a crucial regulator of the inflammatory response. Its activation in immune cells like microglia leads to the transcription of pro-inflammatory genes. The diagram below illustrates a simplified representation of the canonical NF-κB pathway activated by LPS.
References
A Comparative Guide to the Reactivity of Substituted Hydroxybenzoic Acids
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of substituted hydroxybenzoic acids, focusing on how the position of the hydroxyl group and the presence of other substituents influence their behavior in various chemical transformations. The information is supported by experimental data and established chemical principles to aid in research and development.
Acidity and the Influence of Substituent Position
The acidity of hydroxybenzoic acids, quantified by their pKa values, is fundamentally influenced by the position of the hydroxyl (-OH) group relative to the carboxyl (-COOH) group. This is due to a combination of inductive and resonance effects, with a unique phenomenon occurring at the ortho position.
-
Inductive Effect (-I): The electronegative oxygen atom of the -OH group pulls electron density away from the aromatic ring through the sigma bonds, which helps stabilize the carboxylate anion and increases acidity. This effect is distance-dependent.
-
Resonance Effect (+R): The lone pairs on the oxygen atom of the -OH group can be delocalized into the aromatic ring, increasing electron density. This effect destabilizes the carboxylate anion and decreases acidity. The resonance effect is most pronounced when the -OH group is at the ortho or para position and is not operative from the meta position.[1][2]
The Ortho Effect: Ortho-substituted benzoic acids are generally stronger acids than their meta and para isomers, regardless of the substituent's electronic nature.[3][4] In the case of 2-hydroxybenzoic acid (salicylic acid), this increased acidity is primarily due to the stabilization of the conjugate base (carboxylate anion) through intramolecular hydrogen bonding with the adjacent hydroxyl group.[1][3][5][6] This creates a stable six-membered ring structure.[6]
Comparison of Isomers:
-
Ortho (Salicylic Acid): The strongest acid among the isomers due to the stabilizing intramolecular hydrogen bond in its conjugate base.[3][6]
-
Meta (3-Hydroxybenzoic Acid): More acidic than the para isomer and benzoic acid. At the meta position, the electron-donating resonance effect (+R) of the -OH group does not influence the carboxyl group, so only the electron-withdrawing inductive effect (-I) is operative, which increases acidity.[1][2][3]
-
Para (4-Hydroxybenzoic Acid): The weakest acid among the isomers. At the para position, the electron-donating resonance effect (+R) outweighs the electron-withdrawing inductive effect (-I), leading to destabilization of the carboxylate anion and decreased acidity compared to benzoic acid.[2][3]
| Compound | Substituent Position | pKa Value | Relative Acidity |
| Benzoic Acid | - | 4.20 | Reference |
| 2-Hydroxybenzoic Acid | Ortho | 2.98 | Strongest |
| 3-Hydroxybenzoic Acid | Meta | 4.08 | Intermediate |
| 4-Hydroxybenzoic Acid | Para | 4.58 | Weakest |
| 2-Methoxybenzoic Acid | Ortho | 4.08 | Stronger than Benzoic Acid |
| 3-Methoxybenzoic Acid | Meta | 4.09 | Stronger than Benzoic Acid |
| 4-Methoxybenzoic Acid | Para | 4.47 | Weaker than Benzoic Acid |
Note: pKa values are approximate and can vary slightly with experimental conditions.
Caption: Factors influencing the acidity of hydroxybenzoic acid isomers.
Electrophilic Aromatic Substitution
The reactivity of the benzene ring towards electrophiles (e.g., in bromination, nitration) is governed by the directing effects of the existing substituents.
-
-OH Group: A powerful activating group that directs incoming electrophiles to the ortho and para positions due to its strong +R effect, which increases electron density at these positions.[7][8]
-
-COOH Group: A deactivating group that directs incoming electrophiles to the meta position due to its -I and -R effects, which withdraw electron density from the ring.
In hydroxybenzoic acids, the strongly activating -OH group's directing effect dominates over the deactivating -COOH group's effect. Therefore, electrophilic substitution will occur at the positions that are ortho and para to the -OH group.[9] For 4-hydroxybenzoic acid, the para position is blocked, so substitution occurs at the two ortho positions relative to the -OH group.[9]
Caption: Workflow of electrophilic substitution on 4-hydroxybenzoic acid.
This protocol describes a typical procedure for the electrophilic bromination of 4-hydroxybenzoic acid.
-
Dissolution: Dissolve a known quantity of 4-hydroxybenzoic acid in a suitable solvent, such as glacial acetic acid or water, in a round-bottom flask equipped with a magnetic stirrer.
-
Reagent Addition: Slowly add a stoichiometric amount (or a slight excess) of bromine (Br₂) dissolved in the same solvent to the flask at room temperature. The reaction is typically rapid due to the activating effect of the hydroxyl group.[9]
-
Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Once the reaction is complete, quench any excess bromine by adding a saturated solution of sodium thiosulfate until the reddish-brown color disappears.
-
Isolation: The product, 3,5-dibromo-4-hydroxybenzoic acid, often precipitates from the solution. If not, the product can be extracted using an appropriate organic solvent (e.g., ethyl acetate) after adjusting the aqueous phase pH.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure product.
-
Characterization: Confirm the structure of the product using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Reactions of the Carboxyl Group
The carboxyl group undergoes several characteristic reactions, including esterification and decarboxylation.
Esterification is the reaction of the carboxylic acid with an alcohol to form an ester, typically in the presence of an acid catalyst. The rate of this reaction can be slow and often requires a catalyst to proceed efficiently.[10] The general mechanism involves the protonation of the carbonyl oxygen, followed by nucleophilic attack by the alcohol.
-
Setup: Combine the hydroxybenzoic acid (e.g., 4-hydroxybenzoic acid), an excess of the desired alcohol (e.g., methanol or ethanol), and a catalytic amount of a strong acid (e.g., concentrated sulfuric acid) in a round-bottom flask.
-
Heating: Attach a reflux condenser and heat the mixture to reflux for several hours. The reaction time will depend on the specific substrates and can be monitored by TLC.
-
Workup: After cooling, neutralize the excess acid with a weak base like sodium bicarbonate solution.
-
Extraction: Extract the ester product into an organic solvent such as diethyl ether or ethyl acetate.
-
Purification: Wash the organic layer with water and brine, dry it over an anhydrous salt (e.g., MgSO₄), and evaporate the solvent under reduced pressure. The crude ester can be further purified by column chromatography or distillation.
Decarboxylation is the removal of the carboxyl group as carbon dioxide (CO₂), typically requiring high temperatures or specific catalysts.[11][12] The ease of decarboxylation can be influenced by the position of the hydroxyl group. For instance, 2-hydroxybenzoic acid can be decarboxylated to phenol under milder conditions compared to its isomers, often facilitated by catalysts.[13] Some enzymatic and microbial pathways can also achieve decarboxylation under aerobic conditions, converting 4-hydroxybenzoic acid to phenol.[14]
-
Setup: Place the hydroxybenzoic acid in a reaction vessel suitable for high temperatures, often with a high-boiling point solvent or a catalyst (e.g., copper compounds).
-
Heating: Heat the mixture to the required temperature (often >140°C) under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[11][12]
-
CO₂ Evolution: Monitor the reaction by observing the evolution of carbon dioxide gas, which can be bubbled through a solution of calcium hydroxide (limewater).
-
Isolation: Once CO₂ evolution ceases, cool the reaction mixture.
-
Purification: The resulting phenol derivative can be isolated by distillation or extraction, followed by further purification if necessary.
Oxidation and Degradation
Hydroxybenzoic acids can undergo oxidation, particularly at the aromatic ring, to form dihydroxy or trihydroxy derivatives. This reaction is relevant in both synthetic chemistry and biological systems, where it can be a sign of oxidative stress.[15] Advanced Oxidation Processes (AOPs), such as those using Fenton's reagent (Fe²⁺/H₂O₂), are effective for degrading these compounds by generating highly reactive hydroxyl radicals.[16][17]
For example, the oxidation of salicylic acid (2-hydroxybenzoic acid) can yield 2,3-dihydroxybenzoic acid and 2,5-dihydroxybenzoic acid.[15][18] Similarly, 4-hydroxybenzoic acid can be hydroxylated to form 3,4-dihydroxybenzoic acid (protocatechuic acid).[15]
-
Setup: Prepare an acidic aqueous solution (pH 2-4) of the hydroxybenzoic acid in a reaction vessel.[17]
-
Catalyst Addition: Add a catalytic amount of a ferrous salt, such as iron(II) sulfate (FeSO₄).
-
Oxidant Addition: Slowly add hydrogen peroxide (H₂O₂) to the solution while stirring vigorously. The reaction is often exothermic and should be controlled.
-
Reaction: Allow the reaction to proceed at room temperature. The degradation of the starting material and the formation of products can be monitored using High-Performance Liquid Chromatography (HPLC).[16][18]
-
Analysis: Analyze the reaction mixture at different time points to determine the reaction kinetics and identify the oxidation products.
This guide highlights the key differences in the reactivity of substituted hydroxybenzoic acids, providing a framework for predicting their behavior and designing experimental protocols. The interplay of electronic and steric effects, particularly the position of the hydroxyl group, is crucial in determining the outcome of chemical transformations.
References
- 1. quora.com [quora.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. hcpgcollege.edu.in [hcpgcollege.edu.in]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. m.youtube.com [m.youtube.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. byjus.com [byjus.com]
- 8. learncbse.in [learncbse.in]
- 9. Given the compound p -hydroxybenzoic acid (4-hydroxybenzoic acid) reacts.. [askfilo.com]
- 10. researchgate.net [researchgate.net]
- 11. Decarboxylative Hydroxylation of Benzoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. d-nb.info [d-nb.info]
- 13. researchgate.net [researchgate.net]
- 14. Hydrolysis of 4-Hydroxybenzoic Acid Esters (Parabens) and Their Aerobic Transformation into Phenol by the Resistant Enterobacter cloacae Strain EM - PMC [pmc.ncbi.nlm.nih.gov]
- 15. [PDF] Hydroxylation and decarboxylation of hydroxybenzoic acids by Fe-chelates | Semantic Scholar [semanticscholar.org]
- 16. Oxidation of p-hydroxybenzoic acid by Fenton's reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. scielo.br [scielo.br]
- 18. Oxidation of Hydroxy- and Dihydroxybenzoic Acids Under the Udenfriend's Conditions. An HPLC Study [openmedicinalchemistryjournal.com]
Safety Operating Guide
Proper Disposal of 3-Bromo-2-hydroxybenzoic Acid: A Step-by-Step Guide for Laboratory Professionals
The safe and compliant disposal of 3-Bromo-2-hydroxybenzoic acid is critical for ensuring laboratory safety and environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage the disposal of this compound and its associated waste materials effectively. Adherence to these protocols is essential to mitigate risks and comply with regulatory standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This compound is known to cause skin and serious eye irritation, and may cause respiratory irritation.[1]
Recommended PPE:
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety goggles or a face shield.
-
Lab Coat: A standard laboratory coat.
-
Respiratory Protection: If handling fine powders or generating dust, a NIOSH-approved respirator is recommended.[2]
Disposal Protocol for this compound
The disposal of this compound must be conducted in accordance with all federal, state, and local environmental regulations.[2] Chemical waste generators are responsible for correctly classifying waste and ensuring its proper disposal.
Step 1: Waste Identification and Segregation
-
Pure Compound: Unused or expired this compound should be maintained in its original or a clearly labeled, sealed container.
-
Contaminated Materials: Any materials that have come into contact with the compound, such as filter paper, contaminated gloves, or weighing boats, must be treated as hazardous waste.
-
Solutions: Solutions containing this compound should be collected in a designated, labeled waste container.
Do not mix with other waste streams unless compatibility has been confirmed.
Step 2: Waste Collection and Storage
-
Collect all waste in containers that are in good condition, compatible with the chemical, and can be securely sealed.
-
Label the waste container clearly with "Hazardous Waste" and the full chemical name: "this compound".
-
Store the sealed waste container in a designated, well-ventilated, and cool secondary containment area away from incompatible materials, such as strong oxidizing agents.[2][3]
Step 3: Disposal Route Determination
The primary and recommended method of disposal is through a licensed hazardous waste disposal company.
-
Incineration: A common disposal method involves dissolving the material in a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber.[2]
-
Landfill: Do not dispose of this compound in a landfill.
-
Drains: Do not discharge this chemical into drains or the environment.[2][3]
Step 4: Arranging for Waste Pickup
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.
-
Provide the EHS department with an accurate description of the waste, including its composition and volume.
Spill Management
In the event of a spill, the following steps should be taken:
-
Evacuate and Ventilate: Evacuate all non-essential personnel from the immediate area and ensure adequate ventilation.[2]
-
Wear Appropriate PPE: Before addressing the spill, don the appropriate personal protective equipment.[2]
-
Containment: Prevent the further spread of the spilled material.
-
Cleanup: For small spills, carefully sweep or vacuum the solid material and place it into a suitable, labeled container for disposal. Avoid generating dust. For liquid spills, absorb with an inert material and place in a sealed container.[2]
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent or detergent and collect the cleaning materials for disposal as hazardous waste.
-
Reporting: Report the spill to your laboratory supervisor and EHS department.
Disposal Summary
| Waste Type | Disposal Container | Disposal Method | Key Precautions |
| Solid this compound | Labeled, sealed container | Licensed hazardous waste facility (incineration recommended) | Avoid dust generation. |
| Solutions containing this compound | Labeled, sealed waste bottle | Licensed hazardous waste facility | Do not mix with incompatible waste streams. |
| Contaminated labware (gloves, paper towels, etc.) | Labeled, sealed bag or container | Licensed hazardous waste facility | Ensure no free liquid is present. |
Disposal Workflow
Caption: A workflow diagram illustrating the key steps for the safe disposal of this compound.
References
Personal protective equipment for handling 3-Bromo-2-hydroxybenzoic acid
Essential Safety and Handling Guide for 3-Bromo-2-hydroxybenzoic Acid
This guide provides crucial safety, handling, and disposal protocols for this compound, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is vital for mitigating risks and ensuring a safe laboratory environment.
This compound is classified as a hazardous substance that requires careful handling. According to the Globally Harmonized System (GHS), it causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1][2][3] The signal word associated with this chemical is "Warning".[1][2]
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented below.
| Property | Value |
| Molecular Formula | C₇H₅BrO₃[1][4] |
| Molecular Weight | 217.02 g/mol [1] |
| CAS Number | 3883-95-2[2] |
| Appearance | Grey solid[5] |
| Melting Point | 219-220 °C[4] |
| Boiling Point | 301.4 °C at 760 mmHg[4] |
| Flash Point | 136.1 °C[4] |
| Density | 1.861 g/cm³[4] |
Operational Plan: Safe Handling Protocol
A systematic approach to handling this compound is essential to minimize exposure and prevent accidents. The following step-by-step procedure outlines the mandatory personal protective equipment (PPE) and handling practices.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against chemical exposure.
-
Eye and Face Protection : Always wear tightly fitting chemical safety goggles.[6][7] For tasks with a higher risk of splashing, a full-face shield must be worn in addition to safety goggles.[6][8] A face shield alone does not provide adequate protection.[7]
-
Hand Protection : Use chemical-resistant gloves made of materials such as nitrile or neoprene.[6] Always inspect gloves for any signs of degradation or punctures before use and follow proper glove removal techniques to avoid skin contamination.
-
Body Protection : A chemical-resistant lab coat is mandatory.[6][7] For operations involving large quantities or a high risk of spillage, a chemical-resistant apron or coveralls should be worn.[6]
-
Respiratory Protection : Handle this chemical in a certified chemical fume hood to minimize inhalation of dust or vapors.[7][8] If a fume hood is not available or if dust generation is significant, an appropriate NIOSH-approved respirator must be used.[6]
Engineering Controls and Work Practices
-
Ventilation : All work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2][7][8]
-
Safe Handling : Avoid direct contact with the skin and eyes.[9] Do not breathe in dust.[2][3] Keep the container tightly closed when not in use.[2][3]
-
Hygiene : Wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory.[2][3] Do not eat, drink, or smoke in the work area.
-
Storage : Store the chemical in a cool, dry, and well-ventilated area, away from incompatible materials.[2][3] The storage area should be secured and locked.[3][10]
References
- 1. This compound | C7H5BrO3 | CID 520927 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Safety Data Sheet [chemicalbook.com]
- 3. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 3883-95-2 Name: this compound [xixisys.com]
- 4. lookchem.com [lookchem.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. oshatrainingschool.com [oshatrainingschool.com]
- 7. 8.9 Corrosives | Environment, Health and Safety [ehs.cornell.edu]
- 8. safeti.com [safeti.com]
- 9. aksci.com [aksci.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
